1,3-Butanediol dimethacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWHVQKENANGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27435-31-0 | |
| Record name | 1,3-Butanediol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27435-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5044784 | |
| Record name | 1-Methyltrimethylene dimethacrylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw colored liquid with a slightly disagreeable odor; [Arkema MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,3-Butanediol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1189-08-8 | |
| Record name | 1,3-Butyleneglycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butyleneglycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyltrimethylene dimethacrylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyltrimethylene dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTYLENEGLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL56191M6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Butanediol Dimethacrylate: Properties, Applications, and Protocols
This guide provides a comprehensive technical overview of 1,3-Butanediol dimethacrylate (BGDMA), a key monomer in polymer science. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the chemical structure, physicochemical properties, and diverse applications of BGDMA, with a focus on its role as a crosslinking agent. Furthermore, it offers insights into its polymerization characteristics and provides a foundational experimental protocol for its use in the synthesis of polymer composites.
Molecular Architecture and Identification
This compound is a diester of methacrylic acid and 1,3-butanediol.[1] Its chemical structure features two methacrylate functional groups, which are responsible for its high reactivity and ability to form crosslinked polymers.[2]
The IUPAC name for this compound is 3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate.[1][] It is also commonly referred to as 1,3-butylene glycol dimethacrylate.[4][5]
Key identifiers for this compound are:
A visual representation of the logical relationship between its identifiers and structure is provided below.
Caption: Identifiers and nomenclature for this compound.
Physicochemical Properties
This compound is a colorless, viscous liquid at room temperature.[5] Its physical and chemical properties are critical for its application in various formulations. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [][5] |
| Boiling Point | 290 °C (lit.) | [6][7] |
| Density | 1.01 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.452 (lit.) | [7][8] |
| Flash Point | 113 °C (closed cup) | [7][9] |
| Viscosity | 7 cP (25 °C) | [8][10] |
| Water Solubility | Insoluble | [5][11] |
These properties, particularly its low viscosity and high boiling point, make it an excellent reactive diluent in various resin systems.[12]
Polymerization and Crosslinking
The two methacrylate groups in the BGDMA molecule allow it to act as a potent crosslinking agent.[2] Upon polymerization, typically initiated by free radicals from thermal or photoinitiators, BGDMA forms a rigid, three-dimensional polymer network. This network structure imparts enhanced mechanical properties, such as hardness and wear resistance, to the final material.[2]
The choice of initiator and curing conditions is paramount in controlling the polymerization kinetics and the final properties of the crosslinked polymer. For instance, in dental composites, a photoinitiator system like camphorquinone/amine is often employed to enable light-curing on demand.
The following diagram illustrates the workflow for a typical free-radical polymerization of BGDMA.
Caption: Free-radical polymerization workflow of 1,3-BGDMA.
Applications in Research and Development
The unique properties of this compound have led to its widespread use in several high-technology fields.
Dental Materials
BGDMA is a common component in dental restorative composites and adhesives.[][13] Its role is to form a highly crosslinked polymer matrix that provides the necessary mechanical strength and durability to the dental filling.[2] When combined with other dimethacrylates like Bis-GMA and reinforcing fillers, it contributes to the creation of aesthetic and long-lasting dental restorations.
Biomaterials and Drug Delivery
In the realm of biomaterials, BGDMA is utilized in the synthesis of hydrogels and scaffolds for tissue engineering and controlled drug release. The crosslinking density, which can be controlled by the concentration of BGDMA, influences the swelling behavior, mechanical properties, and drug diffusion rates of the hydrogel.
Adhesives and Sealants
The fast curing and strong bonding capabilities of BGDMA make it a valuable component in the formulation of adhesives and sealants.[12][14] It is often used in anaerobic adhesives, which cure in the absence of oxygen, and in UV-curable adhesives for rapid bonding applications.
Experimental Protocol: Synthesis of a BGDMA-Based Polymer Composite
This protocol provides a step-by-step methodology for the preparation of a simple, light-cured polymer composite using this compound as the crosslinking monomer.
Materials:
-
This compound (BGDMA)
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Camphorquinone (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (co-initiator)
-
Silanized glass filler particles
Equipment:
-
Analytical balance
-
Mixing spatula
-
Opaque mixing vessel
-
Dental curing light (wavelength ~470 nm)
-
Mold for sample preparation
Procedure:
-
Resin Matrix Preparation:
-
In an opaque vessel, accurately weigh and mix Bis-GMA and BGDMA in a 70:30 weight ratio.
-
Add 0.5 wt% camphorquinone and 0.5 wt% ethyl 4-(dimethylamino)benzoate to the monomer mixture.
-
Mix thoroughly in the absence of light until a homogenous, light-yellow resin matrix is obtained.
-
-
Composite Formulation:
-
Gradually add the silanized glass filler particles to the resin matrix. A typical filler loading is around 70 wt%.
-
Mix incrementally until the filler is uniformly dispersed and a paste-like composite is formed.
-
-
Curing:
-
Place the uncured composite paste into a mold of desired dimensions.
-
Expose the surface of the composite to a dental curing light for 40 seconds.
-
If the sample is thicker than 2 mm, cure in increments to ensure complete polymerization.
-
-
Post-Curing and Characterization:
-
Remove the cured composite from the mold.
-
The sample is now ready for mechanical testing (e.g., hardness, flexural strength) or other characterization techniques.
-
Safety and Handling
This compound is classified as a skin and eye irritant.[7][9] It may also cause an allergic skin reaction.[15] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling this chemical.[7][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15] Store the material in a cool, dark, and dry place, away from ignition sources and oxidizing agents.[5][16] The commercial product is often stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[4][7]
Conclusion
This compound stands out as a versatile and indispensable difunctional monomer in the field of polymer science. Its ability to form highly crosslinked networks is the cornerstone of its utility in demanding applications such as dental restoratives, advanced adhesives, and innovative biomaterials. A thorough understanding of its chemical properties, polymerization behavior, and handling requirements is crucial for harnessing its full potential in research and development.
References
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Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:1189-08-8. Retrieved from [Link][6]
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PubChem. (n.d.). 1,3-Butyleneglycol dimethacrylate. Retrieved from [Link][1]
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The Good Scents Company. (n.d.). 1,3-butane diol dimethacrylate. Retrieved from [Link][12]
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NIST. (n.d.). 1,3-Butylene glycol dimethacrylate. Retrieved from [Link]
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SkinSAFE. (n.d.). 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information. Retrieved from [Link][13]
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PubChem. (n.d.). Butanediol dimethacrylate. Retrieved from [Link]
- Google Patents. (n.d.). AU2008271500B2 - Method for producing butanediol dimethacrylates.
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Ataman Kimya. (n.d.). BGDMA ( 1,3-BUTYLENE GLYCOL DIMETHACRYLATE ). Retrieved from [Link]
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Scientific Polymer Products, Inc. (n.d.). This compound. Retrieved from [Link][10]
- Google Patents. (n.d.). CN102030641B - Method for preparing 1,4-butanediol dimethacrylate.
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An In-depth Technical Guide to the Synthesis and Purification of 1,3-Butanediol Dimethacrylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Butanediol dimethacrylate (1,3-BDDMA), a difunctional monomer widely utilized in the formulation of dental resins, adhesives, coatings, and other polymeric materials. This document details the prevalent synthesis methodologies, specifically direct esterification and transesterification, offering step-by-step laboratory protocols. Furthermore, it outlines a systematic approach to the purification of the crude product to achieve the high purity necessary for specialized applications. The guide incorporates insights into the rationale behind experimental choices, analytical techniques for quality control, and safety considerations.
Introduction: The Role and Importance of this compound
This compound (CAS No. 1189-08-8) is a key crosslinking agent in free-radical polymerization. Its molecular structure, featuring two terminal methacrylate groups separated by a flexible four-carbon chain with a methyl branch, imparts a unique combination of properties to the resulting polymers.[1][2] When polymerized, 1,3-BDDMA forms a rigid, three-dimensional network, enhancing the mechanical strength, thermal stability, and chemical resistance of the material. Its relatively low viscosity makes it a valuable reactive diluent, capable of reducing the viscosity of highly viscous resin formulations to improve handling and processing characteristics.
The synthesis of high-purity 1,3-BDDMA is paramount. Impurities such as mono-methacrylate, unreacted 1,3-butanediol, or residual catalyst can significantly compromise the performance of the final polymer, leading to incomplete curing, reduced mechanical properties, and potential long-term degradation. This guide provides the necessary framework for researchers and professionals to synthesize and purify 1,3-BDDMA to a standard suitable for demanding applications.
Synthesis Methodologies
The synthesis of 1,3-BDDMA is primarily achieved through two well-established chemical routes: direct esterification of 1,3-butanediol with methacrylic acid and transesterification of an alkyl methacrylate (typically methyl methacrylate) with 1,3-butanediol.[3][4] The choice between these methods often depends on factors such as the availability of starting materials, desired purity, and reaction scale.
Direct Esterification
Direct esterification involves the reaction of 1,3-butanediol with two equivalents of methacrylic acid in the presence of an acid catalyst. This is an equilibrium-controlled reaction where the removal of water is crucial to drive the reaction towards the formation of the diester product.
Reaction Scheme:
2 CH₂(C(CH₃))COOCH₃ + HOCH₂(CH₂)CH(OH)CH₃ ⇌ CH₂(C(CH₃))COOCH₂(CH₂)CH(OOC(CH₃)C=CH₂)CH₃ + 2 CH₃OH
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An In-Depth Technical Guide to 1,3-Butanediol Dimethacrylate (CAS 1189-08-8): Properties, Synthesis, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butanediol dimethacrylate (BGDMA), identified by CAS number 1189-08-8, is a difunctional methacrylate monomer that plays a critical role as a crosslinking agent in the development of a wide array of polymeric materials. Its unique molecular structure imparts a balance of properties that are highly valued in fields ranging from restorative dentistry to advanced drug delivery systems. This technical guide provides a comprehensive overview of BGDMA, including its physicochemical properties, synthesis methodologies, polymerization behavior, and key applications, with a focus on providing actionable insights for researchers and developers in the chemical and biomedical sciences.
Physicochemical Properties of this compound
Understanding the fundamental properties of BGDMA is essential for its effective application. As a low-viscosity dimethacrylate monomer, it is particularly useful as a reactive diluent in highly viscous resin systems, enhancing handling characteristics without significantly compromising the mechanical properties of the final cured polymer.[1]
| Property | Value | Source |
| CAS Number | 1189-08-8 | [2] |
| Molecular Formula | C₁₂H₁₈O₄ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Colorless liquid | [] |
| Density | 1.01 g/mL at 25 °C | |
| Boiling Point | 290 °C | |
| Refractive Index | n20/D 1.452 | |
| IUPAC Name | 3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | [2] |
BGDMA is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent premature polymerization during storage. It is crucial to be aware of the inhibitor type and concentration, as it can influence polymerization kinetics.
Synthesis of this compound
The synthesis of BGDMA is primarily achieved through two main routes: direct esterification of 1,3-butanediol with methacrylic acid or transesterification of a methacrylate ester (commonly methyl methacrylate) with 1,3-butanediol.
Transesterification Route
Transesterification is a widely used industrial method for producing BGDMA. This process involves the reaction of 1,3-butanediol with an excess of a methacrylate ester in the presence of a catalyst. The equilibrium is driven towards the product side by removing the alcohol byproduct (e.g., methanol) via distillation.[4][5]
A patented method describes the use of a catalyst combination comprising at least one lithium compound and at least one calcium compound (e.g., oxides, hydroxides, alkoxides, or carboxylates).[4][5] This catalyst system is reported to be cost-effective and yields high-purity BGDMA.[4][5]
Experimental Protocol: Laboratory-Scale Transesterification Synthesis of this compound
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, combine 1,3-butanediol and a molar excess of methyl methacrylate.
-
Catalyst Addition: Introduce a catalytic amount of a suitable transesterification catalyst, such as a mixture of lithium and calcium oxides.
-
Inhibitor: Add a polymerization inhibitor (e.g., MEHQ) to the reaction mixture to prevent premature polymerization.
-
Reaction Execution: Heat the mixture to reflux. The lower-boiling methanol, formed as a byproduct, is continuously removed by distillation, driving the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the disappearance of the starting materials and the formation of the product.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a weak acid.
-
Wash the organic phase with water or brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[6]
-
Direct Esterification Route
Direct esterification involves the reaction of 1,3-butanediol with methacrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor.[6] An entraining solvent like toluene or cyclohexane is often used to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the diester.[6]
Diagram of Synthesis Routes for this compound
Caption: Primary synthesis routes for this compound.
Polymerization and Network Formation
BGDMA undergoes free-radical polymerization, a chain-growth process initiated by free radicals generated from photoinitiators (under UV or visible light) or thermal initiators. The two methacrylate groups on each BGDMA molecule allow for the formation of a highly crosslinked three-dimensional polymer network.
The polymerization process consists of three main stages:
-
Initiation: The initiator molecule decomposes to form free radicals, which then react with a BGDMA monomer to create an active center.
-
Propagation: The active monomer radical rapidly adds to other BGDMA molecules, leading to the growth of polymer chains.
-
Termination: The growth of polymer chains is terminated by the combination or disproportionation of two radical chain ends.
The structure of the resulting polymer network, and consequently its properties, is influenced by the structure of the dimethacrylate monomer.[7] The flexibility of the butanediol chain in BGDMA can influence the mobility of the polymerizing system and the final crosslink density, which in turn affects the mechanical properties of the cured material.[1]
Diagram of Free-Radical Polymerization of BGDMA
Caption: Schematic of the free-radical polymerization process of BGDMA.
Applications in Dental Composites
One of the most significant applications of BGDMA is in the formulation of resin-based dental composites. It is often used as a comonomer with other dimethacrylates, such as bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane dimethacrylate (UDMA).[] The high viscosity of monomers like Bis-GMA necessitates the use of a lower viscosity reactive diluent to achieve a workable paste consistency and allow for high filler loading.[7]
BGDMA's role in dental composites is multifaceted:
-
Viscosity Control: Its low viscosity reduces the overall viscosity of the resin matrix, improving handling and enabling higher filler content for enhanced mechanical properties.
-
Crosslinking: As a difunctional monomer, BGDMA contributes to the formation of a densely crosslinked polymer network upon curing. This high crosslink density is crucial for the mechanical strength, wear resistance, and chemical stability of the dental restoration.[7]
-
Mechanical Properties: The flexibility of the butanediol backbone in BGDMA can influence the toughness and shrinkage stress of the final composite. A more flexible crosslinker can help to mitigate polymerization shrinkage stress, which is a major cause of failure in dental restorations.[8]
Experimental Protocol: Formulation of an Experimental Dental Composite
Disclaimer: This is a simplified, illustrative protocol. The formulation of dental composites is a complex process requiring specialized equipment and adherence to safety standards.
-
Resin Matrix Preparation: In a light-proof container, blend BGDMA with other dimethacrylate monomers (e.g., Bis-GMA, UDMA) in the desired weight ratio.
-
Initiator System Addition: Add a photoinitiator system, such as camphorquinone and an amine co-initiator, to the resin mixture and dissolve completely.
-
Filler Incorporation: Gradually add silanized inorganic filler particles (e.g., silica, glass) to the resin matrix while mixing thoroughly to ensure a homogenous dispersion. This is often done using a high-shear mixer.
-
Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: The composite paste can then be placed in a mold and light-cured using a dental curing light at the appropriate wavelength and intensity.
-
Characterization: The cured composite can be subjected to various tests to evaluate its mechanical properties (e.g., flexural strength, hardness), degree of conversion, and water sorption.
Applications in Drug Delivery and Tissue Engineering
The ability of BGDMA to form crosslinked hydrogels makes it a valuable material for biomedical applications, including controlled drug delivery and tissue engineering. Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents.[9]
In drug delivery systems, BGDMA can be copolymerized with hydrophilic monomers to create hydrogels with tunable properties. The crosslink density, which can be controlled by the concentration of BGDMA, influences the mesh size of the hydrogel network. This, in turn, governs the diffusion and release rate of encapsulated drugs.[9]
For tissue engineering, BGDMA-based hydrogels can serve as scaffolds that provide mechanical support and a hydrated environment for cell growth and tissue regeneration. The biocompatibility of these materials is a critical consideration, and research is ongoing to optimize their formulations for specific biological applications.
Experimental Protocol: Preparation of a BGDMA-Based Hydrogel for Drug Loading
Disclaimer: This protocol is a general guideline and requires optimization for specific drugs and applications. Aseptic techniques are necessary for biomedical applications.
-
Pre-polymer Solution: Prepare a solution containing a hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA), BGDMA as the crosslinker, a photoinitiator, and the drug to be encapsulated in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Molding: Pipette the pre-polymer solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Photopolymerization: Expose the mold to UV light for a specified time to initiate polymerization and form the hydrogel.
-
Washing: Remove the hydrogel from the mold and wash it extensively with a suitable buffer solution to remove any unreacted monomers and non-encapsulated drug.
-
Characterization:
-
Swelling Ratio: Determine the water uptake capacity of the hydrogel.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of drug successfully encapsulated within the hydrogel.
-
In Vitro Drug Release: Monitor the release of the drug from the hydrogel over time in a physiologically relevant medium.
-
Biocompatibility and Safety Considerations
As with all methacrylate-based monomers, the biocompatibility of BGDMA is a key concern, particularly in biomedical applications. The primary toxicological issue arises from the leaching of unreacted monomers from the polymerized material. Incomplete polymerization can leave residual monomers that may diffuse into the surrounding biological environment.[10][11]
-
Cytotoxicity: Studies on various methacrylate monomers have shown that they can be cytotoxic in vitro, with the potential to cause cell damage.[10] The cytotoxicity is often dose-dependent.
-
Allergic Reactions: Methacrylates are known to be contact allergens, and exposure can lead to skin sensitization in susceptible individuals.[9]
The extent of monomer leaching is dependent on several factors, including the degree of conversion during polymerization and the surrounding environment.[11] Therefore, optimizing the curing process to maximize the degree of conversion is crucial for minimizing the potential for adverse biological effects. Further research is needed to fully elucidate the specific toxicological profile of BGDMA and its degradation products.
Conclusion
This compound is a versatile and important crosslinking monomer with a well-established role in dental materials and growing potential in the biomedical field. Its low viscosity, ability to form highly crosslinked networks, and the influence of its flexible backbone on polymer properties make it a valuable tool for material scientists and engineers. For researchers and drug development professionals, BGDMA offers opportunities to design and fabricate advanced materials for applications such as controlled drug release and tissue engineering. A thorough understanding of its synthesis, polymerization behavior, and biocompatibility is essential for harnessing its full potential and developing safe and effective new technologies.
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1,3-Butanediol dimethacrylate molecular weight and formula
An In-Depth Technical Guide to 1,3-Butanediol Dimethacrylate (BDDMA): Properties, Synthesis, and Applications
Introduction
This compound (BDDMA) is a difunctional aliphatic monomer that holds a significant position in the field of polymer science and material engineering. Its unique molecular structure, featuring two methacrylate groups separated by a short, flexible butanediol backbone, imparts a valuable combination of rapid curing, high crosslink density, and excellent mechanical strength to the resulting polymers[1]. For researchers, scientists, and drug development professionals, BDDMA is not merely a chemical reagent but a versatile building block for creating sophisticated materials, from durable dental composites to advanced hydrogels for controlled drug release. This guide provides a comprehensive overview of its core properties, synthesis, polymerization mechanisms, and critical applications, grounded in established scientific principles.
Part 1: Core Molecular and Physical Properties
A thorough understanding of a monomer's fundamental characteristics is paramount before its inclusion in any formulation or synthesis protocol. This compound is identified by the CAS Number 1189-08-8[2][3][4].
Molecular Identity and Structure
The molecular formula of this compound is C₁₂H₁₈O₄ [2][3][4][5][6]. This composition corresponds to a molecular weight of 226.27 g/mol [2][3][4][5][6][7]. The IUPAC name for the compound is 3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate[4]. Its structure consists of a 1,3-butanediol core esterified with two methacrylate units.
Diagram: Chemical Structure of this compound
Caption: 2D representation of the 1,3-BDDMA molecule.
Physicochemical Data
The quantitative properties of BDDMA are essential for its practical application in experimental and industrial settings. These values dictate storage conditions, processing parameters, and its behavior in solvent systems.
| Property | Value | Source(s) |
| CAS Number | 1189-08-8 | [2][3][4] |
| Molecular Formula | C₁₂H₁₈O₄ | [2][3][4][5][6] |
| Molecular Weight | 226.27 g/mol | [2][3][4][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Density | ~1.01 g/mL at 25 °C | [2][7][10] |
| Boiling Point | 290 °C | [2][10] |
| Refractive Index (n²⁰/D) | ~1.456 | [2][10] |
| Flash Point | >110 °C (>230 °F) | [2][11] |
| Synonyms | 1,3-Butylene dimethacrylate, 1,3-Butyleneglycol dimethacrylate | [3] |
It is critical to note that commercial preparations of BDDMA typically contain an inhibitor, such as Monomethyl ether hydroquinone (MEHQ), at concentrations of 150-250 ppm to prevent spontaneous polymerization during storage[3].
Part 2: Synthesis and Mechanism
The most common and industrially scalable method for producing BDDMA is through the transesterification of 1,3-butanediol with an ester of methacrylic acid, such as methyl methacrylate (MMA)[12]. This method is often preferred over direct esterification with methacrylic acid due to more favorable reaction equilibria and milder conditions.
Synthesis Workflow
The reaction involves the exchange of the alcohol moiety of the methacrylate ester with 1,3-butanediol. The choice of catalyst is crucial for achieving high yield and purity, as side reactions like Michael addition can occur with standard acid or base catalysts[12]. Modern patented processes utilize a combination of lithium and calcium compounds, which have been shown to provide high yields while being more cost-effective and easier to remove than previous catalyst systems[12].
Diagram: BDDMA Synthesis via Transesterification
Caption: Generalized workflow for the synthesis of BDDMA.
Generalized Laboratory Synthesis Protocol
This protocol is a conceptual illustration based on the principles of transesterification[12].
-
Reactor Setup: A glass reactor is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a distillation head (e.g., a Dean-Stark apparatus) to remove the methanol byproduct. The system is purged with dry air or nitrogen.
-
Charging Reactants: Charge the reactor with 1,3-butanediol, a molar excess of methyl methacrylate (e.g., 2.5 to 3 equivalents), and the polymerization inhibitor.
-
Catalyst Addition: Introduce the catalyst system. A combination of lithium and calcium compounds, such as their oxides or hydroxides, is added to the mixture[12]. The causality for this choice lies in its high efficiency and the reduction of unwanted side reactions.
-
Reaction Execution: Heat the mixture to reflux (typically 100-120 °C). The methanol byproduct, having a lower boiling point than the other components, will distill off, driving the reaction toward the product side. Monitor the reaction progress by tracking the amount of methanol collected.
-
Work-up and Purification: Once the reaction is complete (indicated by the cessation of methanol production), cool the mixture. The catalyst can be neutralized and removed via filtration. The excess methyl methacrylate is then removed by vacuum distillation.
-
Final Product: The resulting crude BDDMA is purified by vacuum distillation to yield a clear, colorless liquid. The final product should be stored with an appropriate concentration of inhibitor in a cool, dark place.
Part 3: Polymerization and Network Formation
The utility of BDDMA stems from its ability to polymerize and form a rigid, three-dimensional crosslinked network. This process is typically initiated by free radicals generated from thermal initiators (e.g., peroxides) or, more commonly in dental and biomedical applications, by photoinitiators activated by visible or UV light.
Mechanism of Free-Radical Polymerization
-
Initiation: A free radical (R•) is generated from an initiator molecule. This radical attacks the carbon-carbon double bond of one of the methacrylate groups on a BDDMA molecule, forming a new radical adduct.
-
Propagation: The newly formed radical reacts with another BDDMA molecule, propagating the polymer chain.
-
Crosslinking: Crucially, because each BDDMA monomer has a second methacrylate group, a growing polymer chain can react with a methacrylate group on another polymer chain. This step, known as crosslinking, connects the linear chains into a single, covalently bonded network. The high density of these crosslinks is responsible for the material's enhanced mechanical properties, such as hardness and chemical resistance[1].
Diagram: BDDMA Free-Radical Crosslinking Polymerization
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A Spectroscopic Guide to 1,3-Butanediol Dimethacrylate: Unveiling Molecular Structure Through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Butanediol dimethacrylate (BGDMA), a key monomer in polymer chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the unequivocal identification and characterization of this compound. Understanding the spectroscopic signature of BGDMA is paramount for quality control, reaction monitoring, and the development of novel polymeric materials.
Introduction to this compound and its Spectroscopic Importance
This compound (CAS No: 1189-08-8) is a difunctional methacrylate monomer characterized by the presence of two methacrylate groups linked by a 1,3-butanediol spacer.[1][2] This structure imparts specific properties to the resulting polymers, such as cross-linking density, mechanical strength, and thermal stability. Accurate and comprehensive characterization of the monomer is a prerequisite for ensuring the desired performance of the final material. Spectroscopic techniques provide a powerful and non-destructive means to confirm the chemical structure and purity of this compound. This guide will delve into the core spectroscopic techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Standard pulse programs are employed for both ¹H and ¹³C acquisitions. For ¹³C NMR, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The interpretation of these signals, including their chemical shift (δ), multiplicity, and integration, allows for a complete assignment of the proton environment.[3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (vinylic) | ~6.1 and ~5.5 | s | 2H |
| -O-CH- | ~5.0 | m | 1H |
| -O-CH₂- | ~4.2 | t | 2H |
| -CH₂- (butane backbone) | ~2.0 | q | 2H |
| -C-CH₃ (methacrylate) | ~1.9 | s | 6H |
| -CH-CH₃ (butane backbone) | ~1.3 | d | 3H |
Causality Behind the Chemical Shifts: The downfield chemical shifts of the vinylic protons (~6.1 and ~5.5 ppm) are due to the deshielding effect of the adjacent carbonyl group and the double bond. The protons on the carbons attached to the oxygen atoms (-O-CH- and -O-CH₂-) are also shifted downfield (~5.0 and ~4.2 ppm) due to the electronegativity of oxygen. The methyl protons of the methacrylate groups appear as a sharp singlet around 1.9 ppm, while the methyl protons on the butane backbone are a doublet at approximately 1.3 ppm, coupled to the adjacent methine proton.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon framework of this compound.[4][5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~167 |
| C=CH₂ (vinylic) | ~136 |
| =CH₂ (vinylic) | ~125 |
| -O-CH- | ~68 |
| -O-CH₂- | ~62 |
| -CH₂- (butane backbone) | ~35 |
| -C-CH₃ (methacrylate) | ~18 |
| -CH-CH₃ (butane backbone) | ~20 |
Expert Interpretation: The carbonyl carbons of the ester groups resonate at a characteristic downfield position (~167 ppm). The sp² hybridized carbons of the vinyl groups are observed in the ~125-136 ppm region. The sp³ hybridized carbons of the butanediol backbone attached to oxygen appear in the ~62-68 ppm range, while the remaining aliphatic carbons are found further upfield.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Methodology: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the liquid this compound sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[2][6]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (alkene) | ~1640 | Medium |
| C-O stretch (ester) | ~1160 | Strong |
| =C-H bend (alkene) | ~940 | Medium |
| C-H stretch (alkane) | ~2960 | Medium-Strong |
Insight into Vibrational Modes: The most prominent peak in the spectrum is the strong absorption around 1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. The presence of the carbon-carbon double bonds is confirmed by the absorption at ~1640 cm⁻¹. The strong band at ~1160 cm⁻¹ is attributed to the C-O stretching vibrations of the ester linkage.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
Analysis of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (226.27 g/mol ), although it may be weak or absent in EI-MS due to extensive fragmentation.[1][7] The fragmentation pattern provides valuable structural information.
Expected Key Fragments:
-
m/z = 69: This is often a base peak and corresponds to the methacryloyl cation [CH₂=C(CH₃)CO]⁺.
-
m/z = 113: This fragment arises from the loss of a methacryloyloxy group.
-
m/z = 157: This corresponds to the loss of a C₄H₉O group.
Mechanistic Insight into Fragmentation: The fragmentation of this compound under EI conditions is driven by the cleavage of the ester bonds and the butanediol backbone. The stability of the methacryloyl cation contributes to its high abundance in the mass spectrum.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when combined, provides an unambiguous confirmation of the structure of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This guide has provided a comprehensive overview of the spectroscopic characterization of this compound using NMR, IR, and Mass Spectrometry. The detailed interpretation of the spectral data, grounded in the fundamental principles of each technique, serves as a valuable resource for scientists and researchers. By following the methodologies and understanding the spectral signatures outlined herein, one can confidently identify and assess the quality of this important monomer, ensuring the integrity and performance of downstream applications in polymer science and materials development.
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Physical properties of 1,3-Butanediol dimethacrylate (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 1,3-Butanediol Dimethacrylate
For professionals in research, development, and material science, a precise understanding of a chemical's physical properties is fundamental. This guide offers a detailed examination of this compound (BGDMA), focusing on its boiling point and density. As a difunctional methacrylate monomer, BGDMA is a critical component in the synthesis of polymers for dental composites, adhesives, and coatings, where its physical characteristics directly influence the performance and processing of the final materials.[1][2][3]
Core Physical Properties of this compound
The boiling point and density are critical parameters for handling, processing, and storage of this compound. These properties are intrinsic to its molecular structure and dictate its behavior under various conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 290 °C | At atmospheric pressure (lit.)[4][5][6][7][8][9] |
| 110 °C | At 3 mm Hg[10] | |
| Density | 1.01 g/mL | At 25 °C (lit.)[4][6][7] |
| 1.011 g/mL | At 25 °C/15.6 °C[10] |
The significant difference in the reported boiling points highlights a crucial experimental consideration. The value of 290 °C represents the boiling point at standard atmospheric pressure.[4][5][6][7][8][9] However, for high molecular weight organic compounds like BGDMA, heating to such high temperatures can risk thermal decomposition. Therefore, vacuum distillation is often employed to lower the boiling point to a more manageable and safer temperature, in this case, 110 °C at a pressure of 3 mm Hg.[10] This technique is essential for purification without compromising the chemical's integrity.
The density, approximately 1.01 g/mL at 25 °C, indicates that it is slightly denser than water.[4][6][7] This is a key parameter for calculations related to formulation, mixing, and fluid dynamics in various applications.
Experimental Determination of Physical Properties
To ensure the quality and consistency of this compound for research and manufacturing, its physical properties must be accurately determined. The following protocols outline standard laboratory procedures for measuring boiling point and density.
Methodology for Boiling Point Determination (Atmospheric Pressure)
The determination of a liquid's boiling point is a fundamental technique to assess its purity. The following method utilizes a standard distillation apparatus.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling and prevent bumping. The rationale here is to provide nucleation sites for bubbles to form, avoiding superheating and sudden, violent boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Heating: Begin to gently and uniformly heat the flask using a heating mantle. A slow heating rate is crucial to allow for the establishment of thermal equilibrium between the liquid and vapor phases.
-
Observation and Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid. A stable boiling point over the course of the distillation is indicative of a pure substance.
Methodology for Density Determination
Density is a measure of mass per unit volume and is another important indicator of a substance's identity and purity. The use of a pycnometer, or specific gravity bottle, provides a highly accurate method for this determination.
Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).
-
Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.
-
Weighing the Filled Pycnometer: Weigh the pycnometer containing the BGDMA and record the mass (m2).
-
Temperature Control: It is crucial to perform all measurements at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent. A water bath can be used to maintain a stable temperature.
-
Calculation: The density (ρ) is calculated using the following formula: ρ = (m2 - m1) / V Where:
-
m1 = mass of the empty pycnometer
-
m2 = mass of the pycnometer filled with the sample
-
V = volume of the pycnometer
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Workflow for determining the boiling point and density of this compound.
Conclusion
The physical properties of this compound, particularly its boiling point and density, are foundational to its application in polymer science and materials development. An accurate determination and understanding of these characteristics are paramount for ensuring process control, product quality, and safety. The methodologies described provide a framework for the reliable characterization of this important monomer, enabling researchers and professionals to utilize it to its full potential in their respective fields.
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Health and safety considerations for 1,3-Butanediol dimethacrylate
Dispose of waste 1,3-BGDMA and contaminated materials (e.g., gloves, wipes) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [10][11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Decision-making guide for immediate response to common laboratory emergencies.
-
Skin Contact: Immediately remove all contaminated clothing. [3]Flush the affected skin area with copious amounts of running water and soap. [3][8]Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [3][8]Seek immediate medical attention from an ophthalmologist. * Inhalation: Remove the individual from the contaminated area to fresh air. [3][8]If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention. [8]* Spills: For minor spills, remove all ignition sources. [3]Absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a suitable, sealed container for hazardous waste disposal. [8][9]For major spills, evacuate the area and alert emergency responders. [3]* Fire: The material is combustible. [3]Use dry chemical powder, alcohol-stable foam, or carbon dioxide extinguishers. [3][8]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [8][10]
References
-
1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916. PubChem, National Center for Biotechnology Information. [Link]
-
1,3-butane diol dimethacrylate, 1189-08-8. The Good Scents Company. [Link]
-
1,3-Butanediol diacrylate Safety Data Sheet. [Link]
-
1,3-Butanediol diacrylate - Vector SDS and Chemical Management. [Link]
-
1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information. SkinSAFE. [Link]
-
Safety assessment of the substance...copolymer cross‐linked with...1,3‐butanediol dimethacrylate for use in food contact materials. ResearchGate/EFSA Journal. [Link]
-
BGDMA (1,3-BUTYLENE GLYCOL DIMETHACRYLATE). Ataman Kimya. [Link]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols: The Use of 1,3-Butanediol Dimethacrylate in Dental Resin Composites
Introduction: The Role of 1,3-Butanediol Dimethacrylate in Advancing Dental Restoratives
Dental resin composites have become the material of choice for esthetic restorations, owing to their ability to mimic the natural appearance of teeth. The performance of these materials is largely dictated by the chemistry of their organic resin matrix.[1] At the heart of this matrix are various methacrylate monomers that polymerize to form a durable, cross-linked network. This compound (1,3-BDDMA) is a key difunctional methacrylate monomer that offers a unique balance of properties, making it a valuable component in modern dental composite formulations.[2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,3-BDDMA in dental resin composites. We will delve into the rationale behind its use, provide detailed protocols for the formulation and testing of 1,3-BDDMA-based composites, and offer insights into the interpretation of experimental results.
Rationale for Incorporating 1,3-BDDMA in Dental Composites
The selection of monomers for a dental resin composite is a critical decision that influences the material's handling characteristics, polymerization kinetics, mechanical properties, and biocompatibility. 1,3-BDDMA presents several advantages in this context:
-
Enhanced Mechanical Strength: As a crosslinking agent, 1,3-BDDMA contributes to the formation of a robust and stable polymer network, which is essential for the durability and longevity of dental restorations.[2][3] Its difunctional nature allows for the creation of strong covalent bonds between polymer chains.[4]
-
Improved Handling and Viscosity Control: Compared to high molecular weight monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), 1,3-BDDMA has a lower viscosity.[4] This property is crucial for achieving a workable paste consistency and for incorporating a high percentage of filler particles, which in turn enhances the mechanical properties of the final composite.[5][6]
-
Favorable Aesthetics: 1,3-BDDMA is a colorless liquid that contributes to the excellent aesthetic qualities of dental composites, allowing for restorations that closely match the natural tooth color.[2]
-
Biocompatibility Profile: While all resin monomers have the potential for cytotoxic effects if they leach from the cured composite, 1,3-BDDMA is considered to have a relatively low toxicity profile compared to some other methacrylates.[2] However, as with any dental material, thorough biocompatibility testing is essential.
Experimental Formulations of 1,3-BDDMA-Based Dental Composites
The formulation of a dental composite is a multi-component system. The following table provides examples of experimental formulations, illustrating the varying concentrations at which 1,3-BDDMA can be incorporated.
| Component | Formulation A (wt%) | Formulation B (wt%) | Formulation C (wt%) | Function |
| Resin Matrix | ||||
| Bis-GMA | 50 | 40 | 30 | Base Monomer |
| 1,3-BDDMA | 20 | 30 | 40 | Crosslinking/Diluent Monomer |
| TEGDMA | 30 | 30 | 30 | Diluent Monomer |
| Filler | ||||
| Silanized Barium Glass | 70 | 70 | 70 | Reinforcement, Radiopacity |
| Initiator System | ||||
| Camphorquinone (CQ) | 0.5 | 0.5 | 0.5 | Photoinitiator |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | 1.0 | 1.0 | 1.0 | Co-initiator |
Note: These are example formulations. The optimal ratio of monomers and fillers will depend on the desired final properties of the composite.
Protocols for Preparation and Characterization
Preparation of Experimental Dental Resin Composites
This protocol outlines the steps for preparing a light-curable dental composite using 1,3-BDDMA.
Materials:
-
Bis-GMA (or other base monomer)
-
This compound (1,3-BDDMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized filler particles (e.g., barium glass, silica)
-
Camphorquinone (CQ)
-
Ethyl-4-dimethylaminobenzoate (EDMAB)
-
Mixing spatula
-
Opaque mixing vessel
-
Dental light-curing unit (calibrated)
Protocol:
-
Monomer Mixture Preparation: In an opaque vessel to prevent premature polymerization, accurately weigh and combine the base monomer (e.g., Bis-GMA) and the diluent/crosslinking monomers (1,3-BDDMA and TEGDMA) according to the desired formulation.
-
Initiator System Addition: Add the photoinitiator (CQ) and co-initiator (EDMAB) to the monomer mixture. Stir the mixture in the dark until the initiators are completely dissolved. A magnetic stirrer can be used for this purpose.
-
Filler Incorporation: Gradually add the silanized filler particles to the resin matrix in small increments. After each addition, thoroughly mix the components with a spatula until a homogenous paste is formed. Mechanical mixers can be employed for larger batches to ensure uniform filler distribution.[7]
-
Degassing: To remove any entrapped air bubbles, which can create voids and weaken the final composite, place the composite paste in a vacuum chamber for a specified period until no more bubbles are visible.
-
Storage: Store the prepared composite paste in an opaque, airtight container at a cool temperature (e.g., 4°C) until further use.
Workflow for Dental Composite Preparation
Caption: A flowchart illustrating the key steps in the preparation of an experimental dental resin composite.
Curing Protocol
For consistent and reliable results, a standardized curing protocol is essential.
-
Place the uncured composite paste into a mold of the desired dimensions for the specific test.
-
Cover the top and bottom surfaces of the mold with Mylar strips to prevent the formation of an oxygen-inhibited layer.
-
Press the mold between two glass slides to ensure a flat, uniform surface and to extrude any excess material.
-
Light-cure the specimen using a dental light-curing unit with a known and calibrated light output (e.g., >1000 mW/cm²). The curing time will depend on the thickness of the specimen and the manufacturer's instructions for the curing unit, but a common duration is 20-40 seconds per side.
-
For thicker specimens, it may be necessary to cure in increments to ensure complete polymerization throughout the material.[8]
Mechanical Properties Testing
The mechanical properties of the cured composite are critical indicators of its potential clinical performance.
Flexural strength is a measure of a material's resistance to bending forces, which is highly relevant to the clinical situation in the oral cavity.[4][9] The test is performed according to the ISO 4049 standard for polymer-based restorative materials.[4][9][10]
Protocol:
-
Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm.[9]
-
Store the cured specimens in distilled water at 37°C for 24 hours before testing to simulate oral conditions.
-
Perform a three-point bending test using a universal testing machine.[10] The supports should be set 20 mm apart.
-
Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the following formulas:
-
Flexural Strength (σ) = 3FL / 2bh²
-
Flexural Modulus (E) = FL³ / 4bh³d
Where:
-
F = the maximum load at fracture (N)
-
L = the distance between the supports (mm)
-
b = the width of the specimen (mm)
-
h = the height of the specimen (mm)
-
d = the deflection of the specimen at the maximum load (mm)
-
Hardness is a measure of a material's resistance to localized plastic deformation.
Protocol:
-
Prepare disc-shaped specimens (e.g., 5 mm in diameter and 2 mm in thickness).
-
After curing, polish the surface of the specimens to a mirror-like finish using progressively finer grits of silicon carbide paper.
-
Use a Vickers micro-hardness tester to create indentations on the surface of the specimen under a specific load (e.g., 200g for 15 seconds).
-
Measure the diagonals of the resulting indentation using the microscope of the hardness tester.
-
Calculate the Vickers Hardness Number (VHN) using the standard formula.
Workflow for Mechanical Testing
Caption: A schematic outlining the process for preparing and mechanically testing dental composite specimens.
Biocompatibility Assessment
Ensuring the biocompatibility of dental materials is paramount for patient safety.[1] The primary concern with resin-based materials is the potential for unreacted monomers to leach out and cause cytotoxic effects.[11] Biocompatibility testing should be conducted in accordance with ISO 10993 ("Biological evaluation of medical devices") and ISO 7405 ("Dentistry -- Evaluation of biocompatibility of medical devices used in dentistry").[2][3][12]
Key Biocompatibility Tests:
-
Cytotoxicity (ISO 10993-5): This in vitro test assesses the potential of leachable substances from the composite to cause cell death.[2][11] Extracts from the cured composite are placed in contact with cultured cells (e.g., human gingival fibroblasts), and cell viability is measured.
-
Sensitization (ISO 10993-10): This test evaluates the potential of the material to cause an allergic reaction.[2]
-
Irritation (ISO 10993-10): This test assesses the potential of the material to cause local irritation to oral tissues.[2]
A comprehensive biocompatibility evaluation should be performed by a qualified testing laboratory.
Polymerization Kinetics
The rate and extent of polymerization, known as the degree of conversion (DC), significantly impact the final properties of the composite.[8][13][14] A higher DC generally leads to improved mechanical properties and reduced monomer leaching. Fourier Transform Infrared (FTIR) spectroscopy is a common method for determining the DC.[13][15]
Protocol for DC Measurement using FTIR-ATR:
-
Record the FTIR spectrum of the uncured composite paste.
-
Place a small amount of the uncured paste on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
-
Light-cure the sample directly on the ATR crystal for a specified time.
-
Record the FTIR spectrum of the cured composite.
-
The DC is calculated by measuring the change in the peak height or area of the aliphatic C=C absorption peak (around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak around 1608 cm⁻¹).
Conclusion
This compound is a versatile and valuable monomer for the formulation of dental resin composites. Its ability to enhance mechanical properties, control viscosity, and maintain excellent aesthetics makes it a key ingredient in the development of advanced restorative materials. By following the detailed protocols outlined in these application notes, researchers and developers can effectively formulate and characterize 1,3-BDDMA-based composites, contributing to the advancement of dental materials science.
References
- Understanding Biocompatibility in Dental 3D Printing Resins. (2025, November 13).
- Evaluation of biocompatibility of medical devices used in dentistry.
- ISO 4049 Dental Resin-Based Material Flexural Strength Testing - Testing Laboratory. (2026, January 10).
- Assessment of Micro-Hardness, Degree of Conversion, and Flexural Strength for Single-Shade Universal Resin Composites - MDPI.
- Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties - ArTS.
- The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix - MDPI.
-
Steps to determine the biocompatibility of materials according to ISO 10993-5[14]. Retrieved from
- Biocompatibility Testing of Dental Composites.
- A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites - PubMed. (2024, June 25).
- Preparation and Properties of Conventional Dental Composites - Journal of Metals, Materials and Minerals.
- The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix - ResearchGate.
- Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1 - FDA. (2023, September 8).
- Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - NIH. (2023, December 1).
- Polymerization kinetics of experimental resin composites functionalized with conventional (45S5) and a customized low-sodium fluoride-containing bioactive glass - PMC - NIH. (2021, October 27).
- A Historical Perspective on Dental Composite Restorative Materials - PMC - NIH. (2024, June 25).
- Properties of methacrylate–thiol–ene formulations as dental restorative materials | Pocket Dentistry. (2017, November 30).
- Photopolymerization Kinetics of Methacrylate Dental Resins | Request PDF - ResearchGate. (2025, August 6).
- Photopolymerization Kinetics of Methacrylate Dental Resins | NIST. (2003, August 1).
- Different Depth-related Polymerization Kinetics of Dual-cure, Bulk-fill Composites. - Parkell Inc.
- Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacrylate Monomers - ResearchGate. (2016, December 1).
- Preparation and evaluation of a BisGMA-free dental composite resin based on a novel trimethacrylate monomer | Pocket Dentistry. (2020, April 12).
- WO2017219742A1 - Method for preparing dental composite resin material, and product ... - Google Patents. (2017, December 28).
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- 5. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 6. Preparation and evaluation of a BisGMA-free dental composite resin based on a novel trimethacrylate monomer | Pocket Dentistry [pocketdentistry.com]
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- 15. Properties of methacrylate–thiol–ene formulations as dental restorative materials | Pocket Dentistry [pocketdentistry.com]
Application Notes and Protocols for 1,3-Butanediol Dimethacrylate as a Crosslinking Agent in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Role of 1,3-Butanediol Dimethacrylate in Advanced Hydrogel Formulation
Hydrogels have emerged as a cornerstone in biomedical research, particularly in drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physical properties.[1][2] The three-dimensional network structure of hydrogels, which is responsible for their characteristic properties, is formed by the crosslinking of polymer chains. The choice of crosslinking agent is a critical determinant of the final properties of the hydrogel, influencing its mechanical strength, swelling behavior, degradation kinetics, and, consequently, its performance in a specific application.[3]
This compound (1,3-BDDMA) is a difunctional methacrylate monomer that serves as a covalent crosslinking agent in the free-radical polymerization of hydrogels.[4] Its chemical structure, featuring two methacrylate groups separated by a 1,3-butanediol linker, allows for the formation of a robust and durable three-dimensional polymer network. The length and flexibility of the butanediol chain can impart specific mechanical properties to the resulting hydrogel, offering a balance between stiffness and elasticity. This makes 1,3-BDDMA an attractive candidate for applications where precise control over the mechanical and drug release properties of the hydrogel is paramount.
This guide provides a comprehensive overview of the application of 1,3-BDDMA as a crosslinking agent in hydrogels, complete with detailed protocols and expert insights to aid researchers in their experimental design and execution.
Mechanism of Crosslinking: Free-Radical Polymerization
The crosslinking of hydrogels using 1,3-BDDMA is typically achieved through free-radical polymerization. This process involves the initiation of a chain reaction by a free-radical initiator, which can be activated by heat or light (photopolymerization). The initiator generates free radicals that react with the vinyl groups of the monomer and the methacrylate groups of 1,3-BDDMA. This leads to the formation of growing polymer chains that are covalently linked together by the 1,3-BDDMA molecules, resulting in a three-dimensional network.
Figure 1: Free-radical polymerization and crosslinking with 1,3-BDDMA.
Experimental Protocols
Protocol 1: Synthesis of a Methacrylate-Based Hydrogel using 1,3-BDDMA as a Crosslinker
This protocol describes a general method for the synthesis of a hydrogel using a common methacrylate monomer, 2-hydroxyethyl methacrylate (HEMA), and 1,3-BDDMA as the crosslinking agent. This method can be adapted for other vinyl-based monomers.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), monomer
-
This compound (1,3-BDDMA), crosslinking agent
-
Ammonium persulfate (APS), thermal initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Glass vials or molds
-
Vortex mixer
-
Water bath or incubator
-
Syringes and needles
Procedure:
-
Prepare the Monomer Solution: In a glass vial, prepare the monomer solution by mixing HEMA with deionized water. The concentration of HEMA will influence the final properties of the hydrogel. A typical starting concentration is 30-50% (v/v).
-
Add the Crosslinking Agent: To the monomer solution, add 1,3-BDDMA. The concentration of the crosslinker is a critical parameter that controls the crosslinking density and, consequently, the mechanical properties and swelling ratio of the hydrogel. A typical range for 1,3-BDDMA is 0.5-5 mol% with respect to the monomer.
-
Initiate Polymerization:
-
Thermal Initiation: Add APS solution (typically 10% w/v in water) to the monomer-crosslinker mixture. The amount of initiator will affect the rate of polymerization. A common concentration is 1% (v/v) of the total solution.
-
Follow by the addition of TEMED (typically 1% v/v), which accelerates the polymerization process.
-
-
Casting and Curing: Immediately after adding the initiator and accelerator, vortex the solution briefly and cast it into the desired molds. Place the molds in a water bath or incubator at a controlled temperature (e.g., 37°C or 60°C) for a sufficient time to allow for complete polymerization (typically several hours to overnight).
-
Purification: After polymerization, the hydrogels are typically swollen and contain unreacted monomers, initiator, and other impurities. To purify the hydrogels, immerse them in a large excess of deionized water or PBS, changing the solution periodically for 2-3 days. This process, known as dialysis or leaching, is crucial for ensuring the biocompatibility of the hydrogel.[1]
-
Sterilization: For biological applications, sterilize the purified hydrogels using an appropriate method, such as autoclaving (if the hydrogel is thermally stable), gamma irradiation, or sterile filtration of the precursor solution before polymerization.
Protocol 2: Characterization of 1,3-BDDMA Crosslinked Hydrogels
A. Swelling Behavior:
The swelling ratio is a fundamental property of hydrogels that reflects their crosslinking density and hydrophilicity.
Procedure:
-
Lyophilize a purified hydrogel sample to obtain its dry weight (W_d).
-
Immerse the dried hydrogel in a specific buffer solution (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (W_s).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula:
ESR (%) = [(W_s - W_d) / W_d] x 100
B. Mechanical Properties:
The mechanical properties of hydrogels, such as their compressive modulus, are crucial for applications in tissue engineering where they need to mimic the properties of native tissues.[5]
Procedure:
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Perform unconfined compression testing using a mechanical testing machine.
-
Apply a compressive strain at a constant rate and record the resulting stress.
-
The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.
| Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (ESR) (%) | Compressive Modulus (kPa) |
| 0.5 | High (e.g., >500%) | Low (e.g., <10 kPa) |
| 2.0 | Moderate (e.g., 200-400%) | Moderate (e.g., 20-50 kPa) |
| 5.0 | Low (e.g., <150%) | High (e.g., >80 kPa) |
| Note: The values in this table are illustrative and will vary depending on the specific monomer and polymerization conditions. |
C. Drug Release Kinetics:
For drug delivery applications, it is essential to characterize the release profile of the encapsulated therapeutic agent.
Procedure:
-
Load the hydrogel with a model drug during or after polymerization.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time. The release mechanism can be further analyzed using mathematical models such as the Korsmeyer-Peppas model.[6]
Sources
- 1. HYDROPHILIC BIOMATERIALS: FROM CROSSLINKED AND SELF-ASSEMBLED HYDROGELS TO POLYMER-DRUG CONJUGATES AND DRUG-FREE MACROMOLECULAR THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Modeling the drug release from hydrogel-based matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,3-Butanediol Dimethacrylate (1,3-BDDMA) in Photopolymerization: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1,3-Butanediol dimethacrylate (1,3-BDDMA) in photopolymerization. 1,3-BDDMA is a difunctional methacrylate monomer widely utilized as a crosslinking agent to form highly crosslinked polymer networks.[1] Its low viscosity and rapid curing characteristics make it an invaluable component in formulations for dental resins, biomedical hydrogels, adhesives, and coatings.[2][3] This document details the fundamental principles of 1,3-BDDMA-based photopolymerization, provides step-by-step protocols for the synthesis of crosslinked hydrogels, discusses key characterization techniques, and explores its diverse applications, particularly in the biomedical and drug development fields.
Fundamentals of 1,3-BDDMA and Photopolymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction, converting liquid monomers into a solid, crosslinked polymer network. Dimethacrylates like 1,3-BDDMA are essential for creating these three-dimensional structures, which are critical for applications requiring robust mechanical properties and stability.[4][5]
Physicochemical Properties of 1,3-BDDMA
1,3-BDDMA is a short-chain aliphatic dimethacrylate. Its molecular structure features two methacrylate groups separated by a flexible four-carbon backbone, which includes a methyl group.[6] This structure imparts low viscosity, making it an excellent reactive diluent for more viscous monomers like Bis-GMA in dental composites.[2][7] Its difunctional nature allows it to act as a bridge, or crosslink, between growing polymer chains, significantly increasing the network's density and mechanical strength.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 1,3-Butylene glycol dimethacrylate, BGDMA | [6] |
| CAS Number | 1189-08-8 | |
| Molecular Formula | C₁₂H₁₈O₄ | [6] |
| Molecular Weight | 226.27 g/mol | [6] |
| Appearance | Colorless Liquid | |
| Density | 1.01 g/mL at 25 °C | [9] |
| Boiling Point | 290 °C | [9] |
| Refractive Index | n20/D 1.452 - 1.456 | [2][9] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Inhibitor | Typically contains 150-250 ppm MEHQ |
The Photopolymerization Reaction Mechanism
The photopolymerization of 1,3-BDDMA, like other methacrylates, proceeds via a free-radical chain-growth mechanism. This process is typically initiated by a photoinitiator that absorbs light (usually in the UV or visible spectrum) and generates highly reactive radical species.[10][11]
The mechanism can be broken down into three primary stages:
-
Initiation: A photoinitiator molecule (PI) absorbs a photon of light, promoting it to an excited state (PI*). This excited molecule then undergoes cleavage (Type I) or reacts with a co-initiator (Type II) to form free radicals (R•).[11]
-
Propagation: The generated radical attacks the carbon-carbon double bond of a methacrylate group on a 1,3-BDDMA molecule, creating a new radical center. This new radical then propagates by reacting with other monomer molecules, rapidly forming a polymer chain.
-
Crosslinking & Termination: As the polymer chains grow, the second methacrylate group on a 1,3-BDDMA unit that has already been incorporated into a chain can react with another growing chain. This forms a covalent bond, or crosslink, between the two chains, leading to the formation of a 3D network.[8] The reaction terminates when two radicals combine (recombination or disproportionation) or are trapped within the vitrifying polymer network.[12]
Caption: Free-radical photopolymerization mechanism.
Key Components of a 1,3-BDDMA Photopolymerization System
A successful photopolymerization formulation requires the careful selection of several key components.
-
Monomers: In many formulations, 1,3-BDDMA is used as a crosslinking co-monomer alongside a base monomer. For example, in dental composites, it is often mixed with higher molecular weight, more rigid dimethacrylates like Bis-GMA or UDMA to reduce the overall viscosity and improve handling.[7][13]
-
Photoinitiator (PI) System: The choice of photoinitiator is critical and depends on the light source available. The PI's absorption spectrum must overlap with the emission spectrum of the lamp.[11]
-
Type I (Cleavage): These PIs, such as BAPO or DMPA, directly fragment into radicals upon light absorption. They are highly efficient.[14]
-
Type II (Abstraction): These PIs, like camphorquinone (CQ), require a co-initiator or synergist (often an amine) to generate radicals via a hydrogen abstraction mechanism. The CQ/amine system is widely used in dentistry due to its sensitivity to visible blue light (around 470 nm).[14]
-
-
Light Source: The light source must emit at a wavelength that the photoinitiator can absorb. Common sources include mercury arc lamps (UV output) and LED lamps (specific visible light wavelengths, e.g., 405 nm or 455 nm).[11][15] Light intensity and exposure time directly impact the degree of conversion and the final properties of the polymer.[8]
-
Inhibitors: Monomers like 1,3-BDDMA are supplied with a small amount of an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage. This inhibitor must be overcome by the high concentration of radicals generated during photopolymerization.
Table 2: Common Photoinitiators for Methacrylate Polymerization
| Photoinitiator | Type | Activation Wavelength (nm) | Co-initiator Required | Common Applications |
| Camphorquinone (CQ) | Type II | 450 - 500 (Visible) | Yes (e.g., EDMAB) | Dental Composites, Biomaterials |
| BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) | Type I | 365 - 420 (UV/Visible) | No | Dental Composites, Coatings |
| DMPA (2,2-Dimethoxy-2-phenylacetophenone) | Type I | ~365 (UV) | No | Adhesives, Coatings |
| Ivocerin® | Type I | 390 - 445 (Visible) | No | High-performance Dental Resins |
Protocol: Preparation of a Crosslinked Hydrogel using 1,3-BDDMA
This protocol describes the synthesis of a basic hydrogel suitable for research in drug delivery or tissue engineering. Hydrogels are water-swollen polymer networks valued for their biocompatibility and tunable properties.[16][17] Here, 1,3-BDDMA acts as a crosslinker for a hydrophilic base monomer, such as 2-hydroxyethyl methacrylate (HEMA).
Objective
To synthesize a crosslinked poly(HEMA)-co-(BDDMA) hydrogel via photopolymerization for swelling and mechanical characterization.
Materials and Equipment
| Materials | Equipment |
| 2-hydroxyethyl methacrylate (HEMA) | UV or Visible Light Curing System (e.g., 365 nm or 405 nm LED) |
| This compound (1,3-BDDMA) | Vortex Mixer |
| Photoinitiator (e.g., DMPA for UV, or CQ/EDMAB for visible light) | Micropipettes |
| Phosphate-buffered saline (PBS, pH 7.4) | Glass microscope slides |
| Ethanol | Spacers (e.g., 1 mm thickness) |
| Deionized Water | Analytical Balance |
| Fume Hood |
Experimental Workflow
Caption: Workflow for hydrogel synthesis.
Detailed Step-by-Step Protocol
Safety First: Always handle monomers and photoinitiators in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Methacrylates can be sensitizers and irritants.[18][19]
-
Preparation of the Pre-polymer Solution (Example Formulation): a. In a small, amber glass vial to protect from ambient light, add 940 µL of HEMA (base monomer). b. Add 50 µL of 1,3-BDDMA (crosslinker, ~5 wt%). The concentration of 1,3-BDDMA can be varied to tune the crosslink density and resulting mechanical properties.[4] c. Add 10 mg of DMPA photoinitiator (for UV curing at 365 nm). This corresponds to 1 wt% relative to the total monomer mass. d. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the photoinitiator is completely dissolved. The solution should be clear and homogeneous.
-
Molding the Hydrogel: a. Prepare a mold by placing two 1 mm-thick spacers on a clean glass microscope slide. b. Carefully pipette the pre-polymer solution between the spacers. c. Place a second glass slide on top, gently pressing to form a thin, uniform layer of the solution with a 1 mm thickness. Clamp the slides together if necessary.
-
Photopolymerization (Curing): a. Place the mold assembly under the light source (e.g., a 365 nm UV lamp with an intensity of ~10 mW/cm²). b. Irradiate for a pre-determined time, typically 5-10 minutes. Curing time depends on the photoinitiator concentration, light intensity, and sample thickness. c. The liquid solution will transform into a solid, transparent disc.
-
Post-Polymerization Purification: a. Carefully disassemble the glass mold to retrieve the solid hydrogel disc. b. Immediately place the disc into a beaker containing 70% ethanol and let it sit for 24 hours. This step is crucial to wash away any unreacted monomers and residual photoinitiator, which are cytotoxic. c. Replace the ethanol with deionized water and wash for another 24 hours, changing the water several times. d. Finally, equilibrate the hydrogel in PBS (pH 7.4) for at least 24 hours before characterization. The hydrogel is now ready for use.
Characterization of 1,3-BDDMA-based Polymers
Proper characterization is essential to relate the formulation to the final material properties.[5]
-
Degree of Conversion (DC): Often measured using Fourier-Transform Infrared Spectroscopy (FTIR-ATR). The DC is calculated by monitoring the decrease in the peak area of the methacrylate C=C bond (typically around 1638 cm⁻¹) relative to an internal standard peak (e.g., the C=O ester peak at ~1720 cm⁻¹) before and after polymerization.[20]
-
Swelling Behavior: The equilibrium water content (EWC) is a key property of hydrogels. It is determined by weighing the swollen hydrogel (W_s) after equilibration in PBS and then weighing it again after lyophilizing (freeze-drying) to get the dry weight (W_d).
-
EWC (%) = [(W_s - W_d) / W_s] x 100
-
-
Mechanical Properties: The stiffness of the polymer can be assessed using techniques like compression testing or tensile testing to determine the Young's Modulus. For crosslinked polymers, a higher concentration of 1,3-BDDMA will lead to a higher crosslink density, resulting in a stiffer (higher modulus) and less flexible material.[4][12]
Table 3: Expected Influence of 1,3-BDDMA Concentration on Hydrogel Properties
| Property | Low 1,3-BDDMA % | High 1,3-BDDMA % | Rationale |
| Crosslink Density | Low | High | More BDDMA molecules create more links between chains. |
| Equilibrium Swelling | High | Low | A denser network restricts the uptake of water.[16] |
| Compressive Modulus | Low (Softer) | High (Stiffer) | A denser network provides greater resistance to deformation.[4] |
| Drug Diffusion Rate | Faster | Slower | A tighter mesh size in the denser network hinders drug movement.[21] |
Applications in Biomedical Research and Drug Development
The versatility of 1,3-BDDMA makes it a key component in numerous advanced materials.
-
Dental Composites and Adhesives: 1,3-BDDMA is used as a reactive diluent to reduce the high viscosity of base monomers like Bis-GMA, improving the handling characteristics and filler loading of dental restoratives.[3][7] Its crosslinking action contributes to the final mechanical strength and durability of the filling.[4]
-
Hydrogels for Drug Delivery and Tissue Engineering: The ability to precisely control the crosslink density by varying the 1,3-BDDMA concentration allows for the rational design of hydrogels.[21][22] These hydrogels can be engineered to control the release rate of encapsulated drugs or to provide mechanical support as scaffolds for cell growth in tissue engineering.[16] The porous, water-filled network is biocompatible and protects labile drugs from degradation.[17]
Troubleshooting and Expert Insights
-
Incomplete Polymerization: If the material remains tacky or liquid, consider increasing the photoinitiator concentration, light exposure time, or light intensity. Ensure the light source wavelength matches the photoinitiator's absorption spectrum. Oxygen inhibition at the surface can also be an issue; curing in an inert (e.g., nitrogen) atmosphere can help.
-
High Polymerization Shrinkage: Dimethacrylates undergo volumetric shrinkage during polymerization, which can create stress in applications like dental fillings.[23] This can be mitigated by incorporating inorganic fillers or using higher molecular weight monomers in the formulation.
-
Biocompatibility Concerns: Unreacted monomers are cytotoxic. It is imperative to perform a thorough washing/extraction step after polymerization to remove residual components before any in vitro or in vivo use.[7]
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system and may cause skin sensitization upon repeated contact.[6][18]
-
Handling: Always use in a well-ventilated fume hood.[18]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[19]
-
Storage: Store in a cool, dark place, away from heat and light to prevent premature polymerization. Ensure the container is tightly sealed. The product contains an inhibitor for stability.[18]
References
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Barszczewska-Rybarek, I. M. (2019). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. Materials (Basel), 12(24), 4057. [Link]
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Ye, S., et al. (2011). Characterization of dimethacrylate polymeric networks: a study of the crosslinked structure formed by monomers used in dental composites. European Polymer Journal, 47(2), 162-170. [Link]
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Kitzmann, C., et al. (2012). Self-Initiation of Photopolymerization Reactions. RadTech Report, (4), 18-24. [Link]
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Pfeifer, C. S. (2012). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. Dental Materials, 28(6), 610-620. [Link]
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Lee, T., et al. (2021). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-Conversion. Journal of the American Chemical Society, 143(41), 17168-17178. [Link]
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de Oliveira, D. C. R. S., et al. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. Dental Materials, 36(3), e83-e91. [Link]
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Krotee, B. (2015). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Minds@UW. [Link]
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Lee, T., et al. (2021). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. PMC. [Link]
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ResearchGate. (2011). Characterization of dimethacrylate polymeric networks: A study of the crosslinked structure formed by monomers used in dental composites. [Link]
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Barszczewska-Rybarek, I. M. (2019). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. PubMed. [Link]
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SkinSAFE. (n.d.). 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information. [Link]
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Lin, C. C., & Anseth, K. S. (2009). Designing hydrogels for controlled drug delivery. Pharmaceutical Research, 26(3), 631-643. [Link]
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ResearchGate. (2013). Photoinitiator-Free Radical Photopolymerization using Polybrominated and Polychlorinated Aromatic Methacrylates: Investigations on the Mechanisms of Initiation. [Link]
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d'Avila, E., et al. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Polymers, 14(20), 4438. [Link]
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Alexandru, V., et al. (2021). Smart Hydrogels for Advanced Drug Delivery Systems. Materials, 14(24), 7643. [Link]
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Sharma, K., et al. (2022). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Polymers, 14(19), 4075. [Link]
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Wang, X., et al. (2013). Synthesis and characterization of new dimethacrylate monomer and its application in dental resin. Journal of Applied Polymer Science, 129(6), 3505-3511. [Link]
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ResearchGate. (2023). Commercial hydrogel product for drug delivery based on route of administration. [Link]
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Ataman Kimya. (n.d.). BGDMA (1,3-BUTYLENE GLYCOL DIMETHACRYLATE). [Link]
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Hennequin, M., et al. (2023). Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. Polymers, 15(15), 3289. [Link]
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Srinivasan, R. (1965). Photochemistry of 1,3-butadiene: Details of the primary processes and mechanism of photopolymerization. The Journal of Chemical Physics, 43(8), 2557-2563. [Link]
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Chen, C., et al. (2018). Physicochemical properties of dimethacrylate resin composites with comonomer of Hexa/Tri-ethylene glycol bis(carbamate-isoproply). Acta Biomaterialia Odontologica Scandinavica, 4(1), 30-37. [Link]
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Isci, D., et al. (2017). Structure–property relationship in new photo-cured dimethacrylate-based dental resins. Journal of Polymer Research, 24(12), 216. [Link]
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Application Notes and Protocols for the Free Radical Polymerization of 1,3-Butanediol Dimethacrylate
Authored by: Gemini, Senior Application Scientist
Introduction: 1,3-Butanediol dimethacrylate (1,3-BDDMA) is a difunctional methacrylate monomer characterized by a short, flexible aliphatic chain.[1] This structure imparts low viscosity and enables the formation of highly crosslinked polymers with excellent mechanical strength, thermal stability, and chemical resistance.[2][3] Consequently, poly(1,3-BDDMA) and its copolymers are extensively utilized in various fields, including dental composites, adhesives, 3D printing resins, and as a foundational material for developing advanced drug delivery systems.[1][3][4] This document provides a comprehensive guide to the free radical polymerization of 1,3-BDDMA, detailing the underlying chemical principles, a step-by-step experimental protocol, and key characterization techniques for researchers, scientists, and professionals in drug development.
The Causality of Experimental Choices in Free Radical Polymerization
Free radical polymerization is a chain reaction process consisting of three key stages: initiation, propagation, and termination.[5] The selection of each experimental parameter is critical for controlling the polymerization kinetics, the final polymer structure, and its macroscopic properties.
Initiation: The process begins with the generation of free radicals from an initiator molecule. These highly reactive species attack the carbon-carbon double bonds of the monomer, initiating the polymerization cascade.[6] The choice of initiator is dictated by the desired polymerization conditions.
-
Thermal Initiators: Molecules like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) decompose upon heating to generate free radicals.[7][8] The decomposition rate is temperature-dependent, allowing for temporal control over the initiation process.[9]
-
Photoinitiators: For applications requiring spatial and temporal control, such as in 3D printing and dental fillings, photoinitiators are employed.[10][11] Upon exposure to light of a specific wavelength, these molecules generate radicals.[10] Type I photoinitiators undergo unimolecular bond cleavage, while Type II systems require a co-initiator, typically a tertiary amine, to form radicals through an intermolecular reaction.[10]
Propagation: During propagation, the newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of polymer chains.[5][9] The rate of propagation is influenced by factors such as monomer concentration and temperature.
Termination: The growth of polymer chains is terminated by the reaction of two growing radical chains, either through combination (coupling) or disproportionation.[5] The termination rate affects the final molecular weight of the polymer.
The difunctional nature of 1,3-BDDMA, with two methacrylate groups per molecule, leads to the formation of a three-dimensional crosslinked network.[2] This crosslinking is responsible for the enhanced mechanical and thermal properties of the resulting polymer.[2][3]
Experimental Workflow for Free Radical Polymerization of 1,3-BDDMA
Caption: Mechanism of free radical polymerization.
Characterization of Poly(1,3-BDDMA)
The properties of the synthesized polymer should be thoroughly characterized to ensure it meets the requirements for the intended application.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of polymerization by observing the disappearance of the C=C stretching vibration (around 1635 cm⁻¹) from the methacrylate groups. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which provides insight into the polymer's crosslink density and thermal properties. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability and decomposition profile of the polymer. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porous structure of the crosslinked polymer network. |
| Swellability Studies | In the context of hydrogels for drug delivery, determining the swelling ratio in different media (e.g., water, phosphate-buffered saline) provides information about the crosslink density and potential for drug loading and release. [4] |
Applications in Drug Delivery
The crosslinked network of poly(1,3-BDDMA) can be tailored to create hydrogels capable of entrapping and controlling the release of therapeutic agents. [12][13]The release of the drug can be controlled by diffusion through the polymer matrix. [4]The properties of the hydrogel, such as its swelling behavior and degradation rate, can be modulated by copolymerizing 1,3-BDDMA with other functional monomers. [13]For instance, the incorporation of hydrophilic monomers can increase the water uptake and swelling of the hydrogel, which can be advantageous for the delivery of hydrophilic drugs. [12]Furthermore, zwitterionic polymers like poly(carboxybetaine methacrylate)s can be incorporated to create biocompatible and antifouling drug delivery systems. [14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Polymerization | - Presence of inhibitor in the monomer.- Presence of oxygen in the reaction mixture.- Inactive or insufficient initiator.- Incorrect reaction temperature. | - Ensure complete removal of the inhibitor.- Thoroughly degas the reaction mixture.- Use fresh initiator at an appropriate concentration.- Verify and maintain the correct reaction temperature. |
| Polymer is Too Brittle | - High crosslink density. | - Decrease the initiator concentration.- Copolymerize with a monofunctional monomer to reduce crosslinking. |
| Low Molecular Weight/Low Yield | - High initiator concentration.- Presence of chain transfer agents.- Short reaction time. | - Reduce the initiator concentration.- Ensure the purity of all reagents.- Increase the reaction time. |
References
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- Pocket Dentistry. (2017).
- Sigma-Aldrich. (n.d.).
- Echemi. (2019).
- Merck Millipore. (n.d.).
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- Sigma-Aldrich. (n.d.).
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- (2015).
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- Evonik. (n.d.). VISIOMER® 1,3-BDDMA.
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- Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). PMC - NIH.
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The Versatile Crosslinker: 1,3-Butanediol Dimethacrylate in Biomaterial Synthesis
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1,3-Butanediol dimethacrylate (1,3-BDDMA) and its critical role in the synthesis of advanced biomaterials. We will explore its application in dental composites, hydrogels for controlled drug release, and porous scaffolds for bone tissue engineering, offering detailed protocols and expert insights into the causality behind experimental choices.
Introduction to this compound (1,3-BDDMA)
This compound is a difunctional methacrylate monomer that serves as a crucial crosslinking agent in the formation of polymer networks. Its chemical structure, featuring two methacrylate groups, allows it to form strong and stable three-dimensional structures when polymerized. This property is paramount in the design of biomaterials with tailored mechanical properties, degradation kinetics, and biocompatibility. 1,3-BDDMA is favored for its ability to enhance the mechanical strength, durability, and chemical resistance of the resulting polymers.[1]
Key Properties of 1,3-BDDMA:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈O₄ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.01 g/mL at 25 °C | [4][5] |
| Boiling Point | 290 °C | [4][5] |
| Refractive Index | n20/D 1.456 | [4][5] |
Application I: High-Performance Dental Composites
1,3-BDDMA is a cornerstone in the formulation of modern dental restorative materials. Its inclusion in dental resins enhances the mechanical robustness and wear resistance of fillings and crowns, contributing to their longevity and clinical success.[3] The crosslinking ability of 1,3-BDDMA helps to minimize polymerization shrinkage, a critical factor in preventing marginal leakage and secondary caries.[6]
Scientific Rationale:
The dimethacrylate structure of 1,3-BDDMA allows for the formation of a densely crosslinked polymer matrix upon curing. This network structure provides high compressive and flexural strength, essential for withstanding the forces of mastication.[7] The choice of co-monomers and fillers, in conjunction with 1,3-BDDMA, allows for the fine-tuning of properties such as viscosity, handling characteristics, and aesthetics.
Experimental Workflow for Dental Composite Synthesis:
Caption: Workflow for dental composite synthesis.
Detailed Protocol: Preparation of a 1,3-BDDMA-Based Dental Composite
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (1,3-BDDMA)
-
Camphorquinone (CQ, photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB, co-initiator)
-
Silanized silica filler (particle size ~0.7 µm)
Procedure:
-
Resin Matrix Formulation:
-
Prepare a monomer mixture by combining Bis-GMA, TEGDMA, and 1,3-BDDMA in a desired weight ratio (e.g., 40:30:30 wt%).
-
Add the photoinitiator system, for instance, 0.5 wt% camphorquinone and 1.0 wt% ethyl 4-(dimethylamino)benzoate, to the monomer mixture.[8]
-
Mix the components thoroughly in a dark, sealed container until a homogenous solution is obtained.
-
-
Composite Paste Preparation:
-
Gradually incorporate the silanized silica filler into the resin matrix. A typical filler loading is around 70-80 wt%.[8]
-
Use a planetary mixer or a dual asymmetric centrifuge to ensure uniform dispersion of the filler particles and to minimize the entrapment of air bubbles.
-
Store the resulting composite paste in a light-proof syringe to prevent premature polymerization.
-
-
Curing and Specimen Preparation:
-
Place the composite paste into a mold of desired dimensions for mechanical testing (e.g., for flexural strength testing, a 2 mm x 2 mm x 25 mm mold is common).
-
Cover the mold with a transparent matrix strip and a glass slide to create a flat surface and prevent an oxygen-inhibited layer.
-
Cure the composite using a dental curing light with a wavelength of approximately 470 nm for 40-60 seconds on each side.[9]
-
-
Characterization:
-
After curing, remove the specimen from the mold and store it in distilled water at 37°C for 24 hours before testing.
-
Perform mechanical tests such as three-point bending for flexural strength and modulus, and microhardness tests.[10]
-
Application II: Hydrogels for Controlled Drug Delivery
1,3-BDDMA is an effective crosslinking agent for the fabrication of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[3] These hydrogels can be designed to encapsulate therapeutic agents and release them in a controlled manner, making them ideal for drug delivery applications.[11] The crosslinking density, determined by the concentration of 1,3-BDDMA, directly influences the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel.[12]
Scientific Rationale:
The polymerization of hydrophilic monomers in the presence of 1,3-BDDMA results in a hydrogel network. The mesh size of this network, which governs the diffusion of encapsulated drugs, can be precisely controlled by varying the 1,3-BDDMA concentration. A higher concentration of the crosslinker leads to a tighter network with a smaller mesh size, resulting in a slower drug release rate.[13] Conversely, a lower concentration yields a looser network and faster release.
Experimental Workflow for Hydrogel Synthesis and Drug Release Study:
Caption: Workflow for hydrogel synthesis and drug release.
Detailed Protocol: Photo-Crosslinked 1,3-BDDMA Hydrogel for Theophylline Delivery
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
This compound (1,3-BDDMA)
-
Irgacure 2959 (photoinitiator)
-
Theophylline (model drug)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Prepare a solution of HEMA and 1,3-BDDMA in a chosen molar ratio (e.g., 95:5 HEMA:BDDMA).
-
Dissolve the photoinitiator, Irgacure 2959, in the monomer mixture at a concentration of 0.5 to 1 wt%.[1]
-
Incorporate theophylline into the pre-polymer solution at a desired concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Hydrogel Fabrication:
-
Pipette the pre-polymer solution into a mold (e.g., between two glass plates with a spacer of defined thickness).
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization, typically 5-10 minutes.[14] The exact time will depend on the UV lamp intensity and the distance to the sample.
-
-
Washing and Swelling:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel discs extensively in distilled water for 24-48 hours to remove any unreacted monomers and initiator.
-
To determine the equilibrium swelling ratio, immerse the washed hydrogels in PBS (pH 7.4) at 37°C and measure their weight at regular intervals until a constant weight is achieved.[5][13]
-
-
In Vitro Drug Release Study:
-
Place a drug-loaded hydrogel disc in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of theophylline in the collected aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 272 nm).
-
Calculate the cumulative drug release as a percentage of the initial drug loading. The release kinetics can be analyzed using various mathematical models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.[6][15]
-
Application III: Porous Scaffolds for Bone Tissue Engineering
1,3-BDDMA is utilized in the fabrication of biodegradable and biocompatible scaffolds for bone regeneration. These scaffolds provide a temporary three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new bone tissue. The porosity and mechanical properties of the scaffold are critical design parameters that can be controlled through the synthesis process.[16]
Scientific Rationale:
The creation of a porous architecture is essential for bone tissue engineering scaffolds to facilitate nutrient and oxygen transport to the cells within the construct and to allow for vascularization of the newly forming tissue. Techniques like salt leaching are employed to introduce pores into the 1,3-BDDMA-based polymer network. The mechanical properties of the scaffold must be sufficient to provide temporary support at the defect site while degrading at a rate that matches the formation of new bone.[17] The pore size of the scaffold is a critical factor, with pore sizes in the range of 200-350 µm often considered optimal for bone tissue in-growth.[16]
Experimental Workflow for Porous Scaffold Fabrication:
Caption: Workflow for porous scaffold fabrication.
Detailed Protocol: Fabrication of a Porous 1,3-BDDMA Scaffold via Salt Leaching
Materials:
-
This compound (1,3-BDDMA)
-
A suitable comonomer (e.g., a biodegradable monomer like poly(caprolactone) dimethacrylate)
-
A photoinitiator (e.g., Irgacure 2959)
-
Sodium chloride (NaCl) crystals, sieved to a specific size range (e.g., 250-425 µm) to act as a porogen.[6]
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Monomer-Porogen Mixture:
-
Prepare a mixture of 1,3-BDDMA and the comonomer at a desired ratio.
-
Add the photoinitiator to the monomer mixture and mix until dissolved.
-
Incorporate the sieved NaCl crystals into the monomer solution. The weight ratio of NaCl to the monomer mixture will determine the final porosity of the scaffold (e.g., a 4:1 NaCl to polymer ratio by weight).[6]
-
Mix thoroughly to create a homogenous paste.
-
-
Scaffold Fabrication and Curing:
-
Press the paste into a mold of the desired shape and size.
-
Cure the construct using a UV lamp for a sufficient duration to ensure complete polymerization.
-
-
Porogen Leaching:
-
After curing, immerse the scaffold in ethanol to facilitate the initial wetting of the pores.[6]
-
Transfer the scaffold to a large volume of deionized water to leach out the NaCl. The water should be changed frequently over a period of several days (e.g., 5 days) to ensure complete removal of the salt.[6]
-
-
Drying and Sterilization:
-
After leaching, freeze the scaffold and then lyophilize (freeze-dry) it to remove the water without collapsing the porous structure.
-
The resulting porous scaffold can be sterilized using methods such as ethylene oxide or gamma irradiation before cell culture experiments.[6]
-
-
Characterization:
-
The morphology, pore size, and interconnectivity of the scaffold can be characterized using Scanning Electron Microscopy (SEM).
-
The porosity can be determined using liquid displacement methods.
-
The mechanical properties, such as compressive strength and modulus, can be evaluated using a universal testing machine.
-
Biocompatibility Assessment: Ensuring Safety for Clinical Applications
A critical aspect of developing any biomaterial is the thorough evaluation of its biocompatibility. For materials based on 1,3-BDDMA, it is essential to assess any potential cytotoxic effects from unreacted monomers or degradation products. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[14][18]
Key Biocompatibility Tests (ISO 10993):
-
ISO 10993-5: Tests for In Vitro Cytotoxicity: This is a fundamental test to assess the general toxicity of a material at the cellular level.[1][3][4]
-
Protocol Overview: Extracts of the 1,3-BDDMA-based material are prepared using cell culture medium. These extracts are then added to cultured cells (e.g., L929 fibroblasts). Cell viability is assessed after a defined incubation period using assays such as the MTT or XTT assay, which measure metabolic activity, or by observing cell morphology.[19] A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.[1]
-
-
ISO 10993-10: Tests for Irritation and Skin Sensitization: These tests evaluate the potential of a material to cause a local inflammatory response or an allergic reaction.
-
ISO 10993-11: Tests for Systemic Toxicity: This assesses the potential for a material to cause toxic effects in tissues and organs distant from the site of contact.
In-Text Citations & References
The information presented in this guide is supported by the following authoritative sources.
References
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Tianjin Gnee Biotech Co., Ltd. (n.d.). CAS:1189-08-8 | this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,3-butanediol diacrylate (1,3-BDDA) and piperazine (PIP). [Diagram]. Retrieved from [Link]
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Jinan Future chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
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Ruyter, I. E., & Sjøvik, I. J. (1981). Composition of dental resin and composite materials. Acta Odontologica Scandinavica, 39(2), 133-146.
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The Good Scents Company. (n.d.). 1,3-butane diol dimethacrylate. Retrieved from [Link]
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Łabaj, I., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials, 15(22), 8175.
-
Amini, A. R., Laurencin, C. T., & Nukavarapu, S. P. (2012). Polymeric biomaterials for scaffold-based bone regenerative engineering. Regenerative medicine, 7(5), 619–634.
-
Nocca, G., et al. (2009). Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism. International Endodontic Journal, 42(2), 174-181.
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Mondal, S., et al. (2022). Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review. Materials, 15(19), 6783.
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Mobini, S., et al. (2013). Synthesis and characterization of fiber reinforced polymer scaffolds based on natural fibers and polymer for bone tissue engineering application. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(12), 645-651.
-
Evonik. (n.d.). VISIOMER® 1,3-BDDMA. Retrieved from [Link]
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Rather, H. A., et al. (2023). A Review of 3D Polymeric Scaffolds for Bone Tissue Engineering: Principles, Fabrication Techniques, Immunomodulatory Roles, and Challenges. Polymers, 15(14), 3042.
-
Ataman Kimya. (n.d.). BGDMA ( 1,3-BUTYLENE GLYCOL DIMETHACRYLATE ). Retrieved from [Link]
-
Pătroi, D., et al. (2020). A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. Materials, 13(13), 2894.
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Utilizing 1,3-Butanediol dimethacrylate for tissue engineering scaffolds
Application Note & Protocol
Utilizing 1,3-Butanediol Dimethacrylate for Tissue Engineering Scaffolds: A Guide to Fabrication and Characterization
Introduction: The Role of Crosslinking in Biomaterial Design
The central goal of tissue engineering is to regenerate or replace damaged tissues with functional, living substitutes. A key component in this endeavor is the three-dimensional (3D) scaffold, which provides a temporary, biomimetic environment for cells to attach, proliferate, and form new tissue.[1] The ideal scaffold should be biocompatible, possess interconnected porosity for nutrient and waste transport, and exhibit mechanical properties that match the target tissue.[2]
This compound (1,3-BDDMA) is a difunctional monomer that serves as an effective crosslinking agent. Its two methacrylate groups allow it to polymerize into a durable, three-dimensional network, forming a hydrogel.[3] Hydrogels are particularly attractive for tissue engineering because their high water content and soft consistency mimic the natural extracellular matrix (ECM).[4] The use of 1,3-BDDMA allows for the fabrication of scaffolds with tunable mechanical strength and stability, critical attributes for load-bearing applications or for maintaining structural integrity during tissue development.[5]
This document provides a comprehensive guide for researchers on the fabrication and characterization of porous scaffolds using 1,3-BDDMA, with a focus on photopolymerization and porogen leaching techniques. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and discuss methods for characterizing the resulting biomaterials.
Section 1: Physicochemical Properties of this compound (1,3-BDDMA)
Understanding the fundamental properties of 1,3-BDDMA is crucial for designing and troubleshooting scaffold fabrication processes.
| Property | Value | Source(s) |
| Synonyms | 1,3-Butylene dimethacrylate, 1-Methyltrimethylene dimethacrylate | [6][7][8] |
| CAS Number | 1189-08-8 | [6][7][9] |
| Molecular Formula | C₁₂H₁₈O₄ | [7][8] |
| Molecular Weight | 226.27 g/mol | [6][7][8] |
| Appearance | Liquid | [6] |
| Density | 1.01 g/mL at 25 °C | [3][6] |
| Boiling Point | 290 °C | [3][6] |
| Refractive Index | n20/D 1.452 - 1.456 | [3][6] |
| Inhibitor | Typically contains 150-250 ppm MEHQ to prevent spontaneous polymerization | [6][7] |
Section 2: Principles of Scaffold Fabrication
The Rationale for Photopolymerization
Photopolymerization is a powerful technique for fabricating hydrogel scaffolds due to its rapid curing rates, minimal heat production, and spatiotemporal control.[10] The process is initiated by a photoinitiator, a compound that generates reactive free radicals upon exposure to light of a specific wavelength (typically UV or visible light). These radicals then attack the vinyl groups of the methacrylate monomers, initiating a chain-growth polymerization that results in a covalently cross-linked network.[11] This rapid, on-demand solidification is ideal for encapsulating cells or creating complex shapes.[12]
Caption: Workflow for Photopolymerization of 1,3-BDDMA Scaffolds.
Engineering Porosity via Porogen Leaching
For a scaffold to be effective in tissue engineering, it must possess an interconnected porous network that allows for cell infiltration, nutrient delivery, and waste removal.[13] The porogen leaching method is a straightforward and effective technique to create this architecture.[14] It involves dispersing a water-soluble particulate material (the "porogen"), such as sodium chloride (NaCl) or sugar crystals, throughout the monomer solution before polymerization.[15][16] After the polymer matrix is cured, the scaffold is immersed in a solvent (typically water) that dissolves the porogen, leaving behind a network of pores that mimic the size and shape of the porogen particles.[17]
The key advantages of this method are its simplicity and the ability to control pore size and overall porosity by adjusting the size of the porogen particles and the porogen-to-polymer ratio, respectively.[14][15]
Caption: Relationship between fabrication parameters and scaffold properties.
Section 3: Protocol for Fabricating Porous 1,3-BDDMA Scaffolds
This protocol combines photopolymerization with salt leaching to create porous 3D scaffolds.
Materials and Reagents
-
This compound (1,3-BDDMA), stabilized (e.g., Sigma-Aldrich, TCI America)[6][18]
-
Photoinitiator: 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) or similar biocompatible initiator
-
Phosphate-Buffered Saline (PBS), sterile
-
Sodium Chloride (NaCl), sieved to desired particle size (e.g., 150-300 µm)
-
Deionized (DI) water, sterile
-
Ethanol (70%) for sterilization
Equipment
-
UV light source (365 nm)
-
Vortex mixer and/or bath sonicator
-
Analytical balance
-
Molds (e.g., Polydimethylsiloxane (PDMS) molds, Teflon molds)
-
Sieves for sorting NaCl particles
-
Orbital shaker
-
Sterile laminar flow hood
Step-by-Step Protocol
Causality Note: All steps involving the pre-polymer solution should be performed in a dark or amber environment to prevent premature polymerization.
-
Porogen Preparation:
-
Sieve NaCl crystals to obtain a uniform particle size distribution (e.g., 150-300 μm). This step is critical as the particle size directly dictates the resulting pore size of the scaffold.[15]
-
Thoroughly dry the sieved NaCl in an oven to remove any moisture.
-
-
Pre-Polymer Solution Preparation (Perform under sterile conditions):
-
Prepare a 0.5% (w/v) photoinitiator stock solution by dissolving Irgacure 2959 in sterile PBS. Gentle heating and vortexing may be required.
-
In a sterile, amber tube, combine 1,3-BDDMA and the photoinitiator solution. For a final 10% (v/v) BDDMA scaffold, mix 100 µL of 1,3-BDDMA with 900 µL of the 0.5% photoinitiator solution.
-
Vortex or sonicate the mixture until a homogenous, slightly cloudy emulsion is formed.
-
-
Molding and Polymerization:
-
In a sterile weighing boat, measure the desired amount of the pre-polymer solution and the sieved NaCl. A common starting point is a porogen-to-polymer weight ratio of 80:20 or 90:10 to achieve high porosity.[13]
-
Thoroughly mix the components until the NaCl particles are evenly distributed throughout the viscous solution.
-
Carefully cast this paste-like mixture into your desired mold, ensuring it is filled completely and avoiding air bubbles.
-
Expose the mold to a UV light source (e.g., 365 nm) for 10-20 minutes. The exposure time depends on the light intensity and scaffold thickness and should be optimized to ensure complete crosslinking. Incomplete polymerization can lead to cytotoxic leachables.[19]
-
-
Porogen Leaching and Sterilization:
-
Carefully demold the now-solid scaffold and place it into a beaker of sterile DI water.
-
Place the beaker on an orbital shaker at a moderate speed. The water will dissolve the NaCl, creating the porous structure.
-
Replace the DI water every 8-12 hours for a period of 2-3 days to ensure all salt is leached out. The high water exchange rate is necessary to maximize the concentration gradient, driving the diffusion of salt out of the scaffold.
-
After leaching, sterilize the scaffold by immersing it in 70% ethanol for 30 minutes, followed by three washes in sterile PBS to remove residual ethanol.
-
Store the final porous scaffold in sterile PBS at 4 °C until use.
-
Section 4: Protocol for Scaffold Characterization
Validating the physical and biological properties of the fabricated scaffolds is a critical step.
Morphological Analysis via Scanning Electron Microscopy (SEM)
-
Lyophilize (freeze-dry) a scaffold sample to remove all water while preserving its 3D structure.
-
Mount the dried scaffold onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the surface and cross-sections of the scaffold using an SEM to visualize pore size, shape, and interconnectivity.
Mechanical Testing (Unconfined Compression)
-
Cut scaffolds into uniform cylindrical or cubic shapes (e.g., 5 mm diameter, 2 mm height).
-
Ensure the samples are fully hydrated in PBS before testing.
-
Perform unconfined compression testing using a mechanical tester (e.g., an Instron machine) at a constant strain rate (e.g., 0.5 mm/min).[20]
-
Record the stress-strain data.
-
Calculate the compressive modulus (Young's Modulus) from the initial linear region (typically 5-15% strain) of the stress-strain curve. This value represents the scaffold's stiffness.[20]
Swelling and Degradation Assays
-
Swelling Ratio:
-
Record the dry weight of a lyophilized scaffold (W_dry).
-
Immerse the scaffold in PBS at 37 °C and allow it to swell to equilibrium (approx. 24 hours).
-
Remove the scaffold, gently blot away excess surface water, and record the swollen weight (W_swollen).
-
Calculate the swelling ratio: (W_swollen - W_dry) / W_dry. This indicates the scaffold's capacity to absorb and retain water.[21]
-
-
In Vitro Degradation:
-
Measure the initial dry weight of several scaffolds (W_initial).
-
Incubate the scaffolds in PBS at 37 °C on an orbital shaker.
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a subset of scaffolds, rinse with DI water, lyophilize, and record the final dry weight (W_final).
-
Calculate the percent mass loss: [(W_initial - W_final) / W_initial] * 100.
-
In Vitro Biocompatibility Assessment
-
Place sterile scaffolds into a multi-well cell culture plate.
-
Seed the scaffolds with a relevant cell type (e.g., Mesenchymal Stem Cells (MSCs) or Fibroblasts) at a known density.
-
Culture the cell-seeded constructs in appropriate growth media for several days.
-
Assess cell viability using a Live/Dead Viability/Cytotoxicity Assay. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Image the constructs using fluorescence microscopy to visualize cell distribution and morphology on the scaffold. High cell viability and spreading indicate good biocompatibility.[22]
Section 5: Data Interpretation and Troubleshooting
| Parameter | High Porosity (e.g., 90% porogen) | Low Porosity (e.g., 70% porogen) | High BDDMA % (e.g., 20%) | Low BDDMA % (e.g., 5%) |
| Compressive Modulus | Lower | Higher | Higher | Lower |
| Nutrient Diffusion | Higher | Lower | Lower | Higher |
| Cell Infiltration | Facilitated | Impeded | Potentially Impeded | Facilitated |
| Swelling Ratio | Higher | Lower | Lower | Higher |
Troubleshooting:
-
Low Cell Viability: May indicate incomplete polymerization or insufficient leaching of unreacted monomer. Increase UV exposure time and/or extend the duration of the porogen leaching step.[19]
-
Scaffold Collapses: The mechanical strength may be too low. Increase the concentration of 1,3-BDDMA or decrease the porogen-to-polymer ratio.[23]
-
Poor Pore Interconnectivity: Ensure homogenous mixing of the porogen within the pre-polymer solution. Using a wider range of porogen particle sizes can sometimes improve interconnectivity.[14]
Section 6: Safety and Handling
This compound is a skin and eye irritant and may cause sensitization by skin contact.[24]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the monomer and pre-polymer solution in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[24]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[24]
References
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- Hassan, M., et al. (2024). Biocomposite Scaffolds for Tissue Engineering: Materials, Fabrication Techniques and Future Directions. MDPI.
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- Chen, Y. C. (2014). Development of Cell-laden Hydrogels with High Mechanical Strength for Tissue Engineering Applications. DSpace@MIT.
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- Spicer, C. D. (2020). Hydrogel scaffolds for tissue engineering: The importance of polymer choice. Polymer Chemistry.
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- PubChem. (n.d.). 1,3-Butyleneglycol dimethacrylate.
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- García-López, V., et al. (2023). New Photocrosslinked 3D Foamed Scaffolds Based on GelMA Copolymers: Potential Application in Bone Tissue Engineering. MDPI.
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- Fisher Scientific. (n.d.). This compound (stabilized with MEHQ) 98.0+%, TCI America™.
- ResearchGate. (n.d.). Overview of the fabrication steps to obtain the bilayered scaffolds.
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Application Notes & Protocols: Formulation of Adhesives and Sealants with 1,3-Butanediol Dimethacrylate (1,3-BDDMA)
Prepared by: Gemini Advanced Technical Services For: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide for the formulation of high-performance adhesives and sealants utilizing 1,3-Butanediol dimethacrylate (1,3-BDDMA). As a difunctional methacrylate monomer, 1,3-BDDMA offers a unique combination of low viscosity, rapid curing, and high crosslinking density, making it a critical component in the development of advanced polymer systems.[1][2] This document elucidates the core principles of formulating with 1,3-BDDMA, provides detailed protocols for creating both anaerobic and UV-curable adhesives, and outlines key characterization techniques. The causality behind experimental choices is explained to empower formulators to rationally design materials with tailored properties for applications ranging from dental composites to structural adhesives.[1][2][3]
Introduction to this compound (1,3-BDDMA)
This compound (CAS RN: 1189-08-8) is a low-viscosity, difunctional monomer that serves as an excellent crosslinking agent in free-radical polymerization.[2][4][5] Its molecular structure, featuring two methacrylate groups separated by a short, flexible butanediol chain, allows for the rapid formation of densely crosslinked, three-dimensional polymer networks.[1] This network structure is fundamental to the performance of the final adhesive or sealant, imparting enhanced mechanical strength, thermal stability, and chemical resistance.[1][2]
The primary roles of 1,3-BDDMA in adhesive and sealant formulations are:
-
Crosslinking Agent : It forms covalent bonds between polymer chains, creating a robust network that provides cohesive strength.[2][4] This is crucial for load-bearing and structural applications.[6]
-
Reactive Diluent : Due to its low viscosity (approximately 4.9 mPa·s at 20°C), 1,3-BDDMA can be used to reduce the viscosity of highly viscous oligomers and resins, improving workability and substrate wetting without the need for volatile organic compounds (VOCs).[2][5] As a reactive diluent, it becomes an integral part of the polymer backbone during curing, contributing to the final properties.[2]
Key Physicochemical Properties of 1,3-BDDMA
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | [5][7] |
| Appearance | Colorless Liquid | [3] |
| Density | 1.01 g/cm³ (at 25°C) | [5][7][8] |
| Boiling Point | >211°C | [5][8] |
| Refractive Index | ~1.452 (at 20°C) | [5][7] |
| Viscosity | 4.9 mPa·s (at 20°C) | [5] |
| Flash Point | 139°C | [5] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Core Formulation Principles and Causality
The successful formulation of an adhesive or sealant is a balance of performance, processability, and cost. The inclusion of 1,3-BDDMA directly influences these factors.
-
Controlling Crosslink Density : The concentration of 1,3-BDDMA is directly proportional to the crosslink density of the cured polymer.
-
Higher 1,3-BDDMA concentration leads to a more rigid, brittle polymer with higher tensile strength, improved chemical resistance, and greater thermal stability.[1][2] This is ideal for structural adhesives where load-bearing capacity is paramount.[2]
-
Lower 1,3-BDDMA concentration , often in combination with monofunctional monomers or flexible oligomers, results in a more flexible, tougher polymer with higher elongation. This is desirable for sealants or adhesives that must withstand vibration or thermal cycling.
-
-
Viscosity Modification : Formulations often include high molecular weight oligomers (e.g., urethane acrylates) to impart toughness and flexibility. These are typically very viscous. 1,3-BDDMA's low viscosity allows the formulator to reduce the overall system viscosity to a workable level for application (e.g., dispensing, spraying) without resorting to non-reactive solvents.
-
Curing Kinetics : As a dimethacrylate, 1,3-BDDMA polymerizes rapidly via free-radical mechanisms.[5] This contributes to fast cure speeds, which is a significant advantage in high-throughput manufacturing environments.[9] The choice of initiator system (thermal, photo, or redox) will dictate the specific curing profile.
The diagram below illustrates the central role of 1,3-BDDMA in balancing these key formulation properties.
Caption: The influence of 1,3-BDDMA on key formulation properties.
Protocol: Formulation of an Anaerobic Threadlocker Adhesive
Anaerobic adhesives cure in the absence of oxygen and in the presence of metal ions.[6] They are widely used for thread locking, thread sealing, and gasketing.[6] 1,3-BDDMA is an excellent base monomer for these formulations due to its low viscosity and high reactivity.
Materials & Equipment
-
Monomers : this compound (1,3-BDDMA), Hydroxypropyl methacrylate (HPMA)
-
Toughener : Urethane methacrylate oligomer (e.g., CN966J75 from Sartomer)
-
Initiator : Cumene hydroperoxide (CHP)
-
Accelerator : N,N-Dimethyl-p-toluidine (DMPT), Saccharin
-
Stabilizer : Hydroquinone (HQ), EDTA
-
Equipment : Laboratory balance, overhead mechanical stirrer, opaque polyethylene containers, viscometer, torque wrench, degreased steel nuts and bolts.
Formulation Table
| Component | Function | Formulation A (Medium Strength) (wt%) | Formulation B (High Strength) (wt%) |
| Urethane Methacrylate Oligomer | Toughener, Flexibility | 40.0 | 25.0 |
| 1,3-BDDMA | Crosslinker, Diluent | 30.0 | 55.0 |
| Hydroxypropyl Methacrylate | Adhesion, Diluent | 28.5 | 18.5 |
| Cumene Hydroperoxide (CHP) | Initiator | 1.0 | 1.0 |
| N,N-Dimethyl-p-toluidine (DMPT) | Accelerator | 0.2 | 0.2 |
| Saccharin | Accelerator | 0.2 | 0.2 |
| Hydroquinone (HQ) | Stabilizer (in-can) | 0.1 | 0.1 |
| EDTA | Chelating Agent/Stabilizer | 0.05 | 0.05 |
Step-by-Step Protocol
-
Preparation : Ensure all glassware and equipment are clean and dry. Perform all work in a well-ventilated fume hood.
-
Monomer Blending : To an opaque mixing vessel, add the urethane methacrylate oligomer, 1,3-BDDMA, and hydroxypropyl methacrylate.
-
Mixing : Begin stirring the monomer blend with an overhead stirrer at a moderate speed (e.g., 200-300 rpm) until a homogeneous mixture is achieved. Avoid incorporating excessive air.
-
Stabilizer Addition : Add the hydroquinone and EDTA to the mixture and continue stirring for 15-20 minutes to ensure complete dissolution.
-
Accelerator Addition : Add the saccharin and DMPT to the blend. Mix for another 15 minutes.
-
Initiator Addition : In the final step, slowly add the cumene hydroperoxide. Caution : Peroxides can be hazardous. Handle with appropriate personal protective equipment (PPE). Continue mixing for 30 minutes to ensure uniform dispersion.
-
Packaging and Storage : Transfer the final formulation to an opaque, air-permeable polyethylene bottle. Do not fill the bottle more than two-thirds full to ensure sufficient oxygen is present for stability. Store in a cool, dark place.
Quality Control & Performance Testing
-
Viscosity : Measure using a Brookfield viscometer. The viscosity should be within a pre-defined range for the intended application.
-
Fixture Time : Apply a few drops of the adhesive to the threads of a clean steel bolt, assemble with a nut, and hand-tighten. The fixture time is the time required for the assembly to no longer be movable by hand.
-
Full Cure Strength : Allow assemblies to cure for 24 hours at room temperature. Use a calibrated torque wrench to measure the breakaway torque (torque required to initiate movement) and prevailing torque (torque measured after breakaway).
Caption: Workflow for formulating an anaerobic threadlocker.
Protocol: Formulation of a UV-Curable Adhesive
UV-curable adhesives offer "on-demand" curing, polymerizing in seconds upon exposure to high-intensity UV light.[9][10] This technology is ideal for automated assembly processes. 1,3-BDDMA provides the necessary reactivity and crosslinking for a durable bond.
Materials & Equipment
-
Oligomer : Aliphatic Urethane Acrylate (e.g., BR-952 from Bomar)
-
Monomers : this compound (1,3-BDDMA), Isobornyl acrylate (IBOA)
-
Photoinitiator : Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
Adhesion Promoter : 3-(Trimethoxysilyl)propyl methacrylate
-
Equipment : Laboratory balance, planetary centrifugal mixer (or similar high-shear mixer), UV-blocking containers, UV curing system (e.g., mercury vapor lamp or 365 nm LED), radiometer, durometer.
Formulation Table
| Component | Function | Formulation C (General Purpose) (wt%) | Formulation D (High Adhesion) (wt%) |
| Aliphatic Urethane Acrylate | Flexibility, Toughness | 50.0 | 45.0 |
| 1,3-BDDMA | Crosslinker, Hardness | 25.0 | 30.0 |
| Isobornyl Acrylate (IBOA) | Adhesion, Diluent | 22.0 | 19.0 |
| TPO Photoinitiator | UV Initiator (Radical) | 3.0 | 3.0 |
| 3-(Trimethoxysilyl)propyl methacrylate | Adhesion Promoter | 0.0 | 3.0 |
Step-by-Step Protocol
-
Preparation : Work under subdued, UV-filtered light to prevent premature polymerization.
-
Component Blending : In a UV-blocking mixing cup, combine the aliphatic urethane acrylate, 1,3-BDDMA, isobornyl acrylate, and adhesion promoter (if used).
-
Mixing : Mix the components using a planetary centrifugal mixer for 5-10 minutes until completely homogeneous. This method is effective at de-gassing the mixture simultaneously.
-
Photoinitiator Addition : Add the TPO photoinitiator to the mixture. TPO is a solid, so continue mixing until it is fully dissolved and no particulates are visible.
-
Packaging : Transfer the final formulation to an opaque syringe or cartridge for dispensing.
Curing Protocol & Performance Testing
-
Substrate Preparation : Ensure substrates (e.g., glass, polycarbonate) are clean and free of contaminants.
-
Application : Dispense a controlled amount of adhesive onto one substrate.
-
Assembly : Join the second substrate, ensuring a thin, uniform bond line.
-
UV Curing : Expose the assembly to UV light. A typical curing condition would be exposure to a 365 nm UV LED source with an intensity of 100 mW/cm² for 10-30 seconds. The exact time and intensity must be optimized for the specific formulation and bond line thickness.
-
Post-Cure Evaluation :
-
Degree of Cure : Can be assessed by measuring the Shore D hardness of the cured adhesive. A stable hardness reading over time indicates a complete cure.
-
Adhesion : Perform lap shear tests (ASTM D1002) to quantify the bond strength.
-
Clarity : For optically clear applications, assess the transparency and lack of yellowing post-cure.
-
Caption: Workflow for formulating and curing a UV adhesive.
Safety and Handling
This compound can be an irritant to the skin, eyes, and respiratory system and may cause skin sensitization.[11] Always consult the Safety Data Sheet (SDS) before use.[11][12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11]
-
Ventilation : Work in a well-ventilated area or a chemical fume hood.[11]
-
Storage : Store 1,3-BDDMA in a cool, dark place, away from heat, light, and ignition sources. Ensure the container is tightly sealed and contains a headspace of air for the inhibitor to function effectively.[11] Polymerization may occur at room temperature over time.[11]
References
- CO
- Polysciences, Inc.
- Smolecule.
- Evonik. VISIOMER® 1,3-BDDMA.
- Sigma-Aldrich.
- Evonik. VISIOMER® 1,3-BDDMA.
- Santa Cruz Biotechnology.
- Parchem.
- ChemicalBook.
- SkinSAFE.
- Arkema Sartomer. Adhesives and Sealants.
- Photonics Media. Using UV Adhesives to Optimize the Bonding Process.
- Drei Bond.
Sources
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- 2. VISIOMER® 1,3-BDDMA [evonik.com]
- 3. Buy this compound | 1189-08-8 [smolecule.com]
- 4. coatino.com [coatino.com]
- 5. products.evonik.com [products.evonik.com]
- 6. sartomer.arkema.com [sartomer.arkema.com]
- 7. 1,3-ブタンジオールジメタクリラート contains 150-250 ppm MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 1189-08-8 [chemicalbook.com]
- 9. mddionline.com [mddionline.com]
- 10. Radiation Curing UV Adhesives | Drei Bond [dreibond.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 1,3-butanediol-dimethacrylate Ingredient Allergy Safety Information [skinsafeproducts.com]
Introduction: The Role of Crosslinking Agents in Advanced Polymer Networks
An Application and Protocol Guide to 1,3-Butanediol Dimethacrylate in 3D Printing and Additive Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of additive manufacturing and drug development, the precise control over the mechanical properties, biocompatibility, and degradation kinetics of fabricated materials is paramount. Photopolymerization-based 3D printing techniques, such as stereolithography (SLA) and digital light processing (DLP), offer unparalleled resolution and design freedom for creating complex three-dimensional structures.[1][2][3] The success of these techniques hinges on the formulation of the photocurable resin, where monomers, oligomers, photoinitiators, and other additives are carefully selected to achieve the desired outcome.[4]
A critical component in many of these formulations is the crosslinking agent, a molecule capable of forming covalent bonds between polymer chains to create a robust network. This compound (1,3-BDDMA) has emerged as a widely utilized difunctional methacrylate monomer that serves as an effective crosslinking agent.[5] Its short aliphatic backbone allows for rapid curing, high crosslinking density, and the development of materials with enhanced mechanical strength, hardness, and chemical stability.[5][6] This application note provides a comprehensive overview of 1,3-BDDMA, its mechanism of action in photopolymerization, and detailed protocols for its use in 3D printing for biomedical research and drug development applications.
Physicochemical Properties and Handling of this compound
This compound is a low-viscosity, aliphatic dimethacrylate that is valuable in the formulation of unsaturated polyesters, rubbers, adhesives, and plastics.[6] Its properties make it an excellent reactive diluent in peroxide-curable formulations due to its ease of handling.[6]
| Property | Value |
| Synonyms | 1,3-Butylene dimethacrylate, 1,3-Butyleneglycol dimethacrylate |
| CAS Number | 1189-08-8 |
| Molecular Formula | C12H18O4[7] |
| Molecular Weight | 226.27 g/mol [7] |
| Appearance | Liquid |
| Density | 1.01 g/mL at 25 °C[8] |
| Boiling Point | 290 °C[8] |
| Refractive Index | n20/D 1.452 - 1.456[8] |
| Flash Point | >110 °C[6] |
Safety and Handling Precautions:
1,3-BDDMA is considered a hazardous substance and can cause skin and eye irritation, as well as sensitization upon skin contact.[9] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical goggles, and suitable gloves.[9][10] All handling should be performed in a well-ventilated area to avoid inhalation of vapors.[9][10] Store the container tightly closed in a cool, dry place away from heat, sparks, and open flames.[10][11][12] It is important to observe the manufacturer's storage and handling recommendations.[9][11]
Mechanism of Action: Photopolymerization and Network Formation
The utility of 1,3-BDDMA in 3D printing stems from its participation in free-radical photopolymerization. This process is initiated by a photoinitiator that, upon exposure to light of a specific wavelength (typically UV or visible light), generates free radicals.[13][14]
The key stages of photopolymerization are:
-
Initiation: The photoinitiator absorbs photons and cleaves to form highly reactive free radicals.
-
Propagation: These free radicals attack the carbon-carbon double bonds of the methacrylate groups in the 1,3-BDDMA and other monomers in the resin. This opens the double bond and transfers the radical to the end of the newly formed polymer chain. This process continues, rapidly adding monomer units to the growing chain.
-
Crosslinking: As 1,3-BDDMA is a difunctional monomer (containing two methacrylate groups), it can react with two different growing polymer chains, creating a covalent bridge between them. This extensive crosslinking is what transforms the liquid resin into a solid, three-dimensional network.
-
Termination: The polymerization process ceases when two growing radical chains react with each other, or when they react with an inhibitor.
Caption: The free-radical photopolymerization process initiated by light.
The degree of crosslinking, which is heavily influenced by the concentration of 1,3-BDDMA, dictates the final properties of the printed object. Higher concentrations of 1,3-BDDMA generally lead to increased stiffness, hardness, and brittleness, while lower concentrations can result in more flexible materials.
Applications in Biomedical Research and Drug Development
The ability to create biocompatible and, in some cases, biodegradable polymers makes 1,3-BDDMA a valuable component in resins for biomedical applications.[15]
Tissue Engineering and Regenerative Medicine
3D printing with 1,3-BDDMA-containing resins allows for the fabrication of porous scaffolds that can mimic the extracellular matrix, providing a template for tissue regeneration.[16][17][18] The precise control over scaffold architecture, including pore size and interconnectivity, is crucial for cell infiltration, nutrient transport, and new tissue formation.[16][19] By adjusting the resin formulation, the mechanical properties of the scaffold can be tailored to match those of the target tissue, such as bone or cartilage.[16][20][21]
Drug Delivery Systems
The crosslinked polymer network formed with 1,3-BDDMA can serve as a reservoir for therapeutic agents.[22][23] Drugs can be incorporated into the resin before printing or loaded into the printed scaffold afterward. The release kinetics of the drug can be controlled by factors such as the crosslinking density, the hydrophilicity of the polymer matrix, and the degradation rate of the scaffold.[22][24] This enables the development of personalized drug delivery devices with sustained and localized release profiles.[2][25]
Dental Materials
Historically, dimethacrylates like 1,3-BDDMA have been extensively used in resin-based dental materials.[26][27] Their rapid curing and high mechanical strength are advantageous for applications such as dental composites and adhesives.[5][26][] While biocompatibility is a key consideration, studies have shown that unreacted monomers can leach out and may have cytotoxic effects, highlighting the importance of optimizing the polymerization process and post-curing procedures.[29][30][31]
Protocols for 3D Printing with this compound Resins
The following protocols provide a general framework for working with 1,3-BDDMA-based resins. Optimization will be required based on the specific 3D printer, other resin components, and the desired application.
Protocol 1: Formulation of a Basic Photocurable Resin
This protocol describes the preparation of a simple resin suitable for fabricating stiff, crosslinked structures.
Materials:
-
Base monomer (e.g., isobornyl methacrylate, hydroxyethyl methacrylate)
-
This compound (crosslinker)
-
Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
UV blocker (optional, to control light penetration depth)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
Procedure:
-
Determine Formulation Ratios: Based on the desired mechanical properties, determine the weight percentages of each component. A common starting point is a 70:30 ratio of base monomer to 1,3-BDDMA. The photoinitiator concentration is typically between 0.5% and 4% by weight.
-
Mixing: In an amber glass bottle to prevent premature polymerization from ambient light, combine the base monomer and 1,3-BDDMA.
-
Dissolving the Photoinitiator: Place the bottle on a magnetic stirrer and add the photoinitiator. Stir in the dark until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (up to 60°C) can be used to facilitate dissolution, but care must be taken to avoid initiating polymerization.[9]
-
Degassing (Optional but Recommended): To remove dissolved air that can inhibit polymerization, place the resin in a vacuum chamber until bubbling subsides.
-
Storage: Store the formulated resin in a tightly sealed amber glass bottle in a cool, dark place.[]
Protocol 2: 3D Printing and Post-Processing
This protocol outlines the steps for printing and post-curing a part to ensure optimal mechanical properties and biocompatibility.
Equipment:
-
SLA or DLP 3D printer
-
UV curing chamber
-
Isopropyl alcohol (IPA) or ethanol
-
Ultrasonic cleaner (recommended)
Procedure:
-
Printer Setup: Load the formulated resin into the printer's vat. Ensure the build platform is clean and level.
-
Printing Parameters: Select appropriate printing parameters. The exposure time per layer will depend on the photoinitiator concentration, the power of the light source, and the desired layer thickness. This will require empirical optimization.
-
Printing: Initiate the printing process.
-
Part Removal and Cleaning: Once printing is complete, carefully remove the part from the build platform. Wash the part in IPA or ethanol to remove any uncured resin. Using an ultrasonic cleaner for 2-5 minutes can improve cleaning efficiency.[32] A second wash in fresh solvent is recommended.[32]
-
Support Removal: Carefully remove any support structures from the printed part.
-
Post-Curing: To achieve full polymerization and enhance mechanical properties and biocompatibility, post-cure the part in a UV curing chamber. The curing time and temperature will depend on the part's geometry and the specific resin formulation. Follow the recommendations for biocompatible resins, which often involve a specific wavelength and duration of UV exposure.
-
Sterilization (for Biomedical Applications): If the part is intended for cell culture or in vivo use, it must be sterilized. Common methods include steam sterilization (autoclaving), ethylene oxide sterilization, or gamma irradiation.[32] Compatibility with the chosen sterilization method should be verified.
Caption: A typical workflow for creating a biocompatible part using 1,3-BDDMA resin.
Conclusion
This compound is a versatile and effective crosslinking agent that plays a crucial role in the formulation of photocurable resins for 3D printing and additive manufacturing. Its ability to form highly crosslinked polymer networks enables the fabrication of parts with high mechanical strength and stability. For researchers, scientists, and drug development professionals, understanding the properties of 1,3-BDDMA and the principles of photopolymerization is key to designing and fabricating advanced materials for tissue engineering, regenerative medicine, and customized drug delivery systems. By following proper safety precautions and optimized protocols for formulation, printing, and post-processing, the full potential of 1,3-BDDMA in these innovative fields can be realized.
References
-
Chemwatch. (n.d.). 1,3-Butanediol diacrylate. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-butanediol diacrylate (1,3-BDDA) and piperazine (PIP).... [Link]
-
Zibo Anquan Chemical Co. (2023, May 4). What are the handling and storage conditions for 1,3 butanediol?. [Link]
-
SJZ Chem-Pharm Co., Ltd. (n.d.). This compound. [Link]
-
NIH. (n.d.). Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. [Link]
-
Liqcreate. (n.d.). Processing instructions Liqcreate Bio-Med Clear – Biocompatible 3D-printing resin. [Link]
-
ResearchGate. (n.d.). Mechanical properties of 3D-printed scaffolds. [Link]
-
MySkinRecipes. (n.d.). 1,4-Butanediol dimethacrylate. [Link]
-
MDPI. (n.d.). Biocompatibility of Resin-based Dental Materials. [Link]
-
NIH. (n.d.). Biomechanical Behavior of PMMA 3D Printed Biomimetic Scaffolds: Effects of Physiologically Relevant Environment. [Link]
-
The Good Scents Company. (n.d.). 1,3-butane diol dimethacrylate. [Link]
-
MDPI. (n.d.). Investigation of the Effects of 3D Printing Parameters on the Mechanical Properties of Bone Scaffolds: Experimental Study Integrated with Artificial Neural Networks. [Link]
-
ResearchGate. (n.d.). Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism. [Link]
-
PubMed Central. (2023, April 19). Structural Mechanical Properties of 3D Printing Biomimetic Bone Replacement Materials. [Link]
-
PubMed Central. (n.d.). Novel Biomaterials Used in Medical 3D Printing Techniques. [Link]
-
Biomedical Research. (2018, December 17). The biocompatibility of resin composite materials on different stem cells. [Link]
-
Frontiers. (n.d.). Advances of naturally derived biomedical polymers in tissue engineering. [Link]
-
MDPI. (n.d.). Special Issue : 3D Printing for Biomedical Applications: Latest Advances and Prospects. [Link]
-
PubChem. (n.d.). 1,3-Butyleneglycol dimethacrylate. [Link]
-
University of Groningen. (2020, May 25). Photopolymer Resins with Biobased Methacrylates Based on Soybean Oil for Stereolithography. [Link]
-
Atlantis Press. (n.d.). Numerical Investigation of the Mechanical Properties of 3D Printed PLA Scaffold. [Link]
-
MDPI. (2024, January 29). Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering. [Link]
-
MDPI. (n.d.). Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology. [Link]
-
PubMed Central. (n.d.). Polymers for Drug Delivery Systems. [Link]
-
MDPI. (2024, January 17). An Approach to 3D Printing Techniques, Polymer Materials, and Their Applications in the Production of Drug Delivery Systems. [Link]
-
MDPI. (n.d.). 3D Printing/Vat Photopolymerization of Photopolymers Activated by Novel Organic Dyes as Photoinitiators. [Link]
-
ResearchGate. (n.d.). (PDF) 3D Printing in Biomedical Applications. [Link]
-
PubMed Central. (n.d.). Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. [Link]
-
MDPI. (n.d.). Degradation of Dental Methacrylate-Based Composites in Simulated Clinical Immersion Media. [Link]
-
arXiv. (2022). Impact of size effects on photopolymerization and its optical monitoring in-situ. [Link]
-
Frontiers. (2021, November 8). Polymers Blending as Release Modulating Tool in Drug Delivery. [Link]
-
YouTube. (2024, March 21). Exploring Photopolymerization: A Guide to Additive Manufacturing Processes. [Link]
-
PubMed. (2015, December 1). Novel hydrogels based on carboxyl pullulan and collagen crosslinking with 1, 4-butanediol diglycidylether for use as a dermal filler: initial in vitro and in vivo investigations. [Link]
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- 2. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pure.rug.nl [pure.rug.nl]
- 5. polysciences.com [polysciences.com]
- 6. 1,3-butane diol dimethacrylate, 1189-08-8 [thegoodscentscompany.com]
- 7. 1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1189-08-8 [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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- 12. What are the handling and storage conditions for 1,3 butanediol? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 13. benchchem.com [benchchem.com]
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- 16. Structural Mechanical Properties of 3D Printing Biomimetic Bone Replacement Materials - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Preventing premature polymerization of 1,3-Butanediol dimethacrylate
A Guide to Preventing Premature Polymerization for Researchers and Developers
Welcome to the technical support guide for 1,3-Butanediol dimethacrylate (1,3-BDDMA). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting advice required to handle this versatile monomer effectively. Premature polymerization is a common yet preventable issue that can compromise experimental integrity, consume valuable resources, and pose safety risks. This guide is structured to move from fundamental principles to specific troubleshooting scenarios, ensuring you have the expertise to maintain the stability and purity of your 1,3-BDDMA.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing the stability of 1,3-BDDMA. Understanding these mechanisms is the first step toward prevention.
Q1: What are the primary triggers for the premature polymerization of 1,3-BDDMA?
A1: Premature polymerization of 1,3-BDDMA, like other acrylate monomers, is a free-radical chain reaction. The process is typically initiated by several common laboratory factors:
-
Heat: Elevated temperatures provide the activation energy needed for the spontaneous formation of free radicals.[1] Storing the monomer above recommended temperatures is a primary cause of instability.[2]
-
Light: UV radiation from sunlight or artificial lighting can induce photochemical reactions that generate radicals, kicking off the polymerization process.[1][2][3]
-
Contamination: The presence of contaminants such as oxidizing agents, peroxides, strong acids, strong bases, metal salts (especially iron and copper), and rust can act as potent initiators.[1][2][4]
-
Absence of Oxygen: This is a critical and often misunderstood factor. The most common inhibitor used, MEHQ, requires the presence of dissolved oxygen to function effectively.[1][2] Storing the monomer under an inert gas like nitrogen or argon will render the inhibitor ineffective.
Q2: What is the role of the inhibitor, and how does it work?
A2: Most commercial grades of 1,3-BDDMA are supplied with an inhibitor to prevent spontaneous polymerization during transport and storage. The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ), typically present at a concentration of 150-250 ppm.[5]
The function of MEHQ is to act as a radical scavenger. In the presence of oxygen, MEHQ can donate a hydrogen atom to a highly reactive propagating radical (M•), terminating the polymerization chain. This process converts the MEHQ into a stable radical that is not reactive enough to initiate further polymerization. This provides a crucial induction period during which the monomer remains liquid and stable.[1]
Q3: Why is a headspace of air in the storage container so important?
A3: A headspace of air above the liquid in the container is essential for the long-term stability of the monomer.[2] This air provides the reservoir of dissolved oxygen that the MEHQ inhibitor requires to perform its radical-scavenging function. If a container is overfilled or purged with an inert gas, the dissolved oxygen will be consumed over time, and the inhibitor will cease to function, leaving the monomer vulnerable to polymerization.[1][2]
Section 2: Troubleshooting Guide - Addressing Specific Issues
This section is designed to provide direct, actionable advice for common problems encountered during experimentation and storage.
Problem: I opened a bottle of 1,3-BDDMA and found solid particles or a viscous gel. What happened, and what is the proper disposal procedure?
Analysis: The presence of solid polymer or a significant increase in viscosity is a clear indication that polymerization has occurred. This is irreversible. The most likely causes are improper storage (exposure to heat or light), depletion of the inhibitor due to extended storage time, or the introduction of a contaminant.[2] Even at room temperature, polymerization can occur slowly over time.[2]
Solution:
-
Do NOT Attempt to Use: The material is no longer pure 1,3-BDDMA and will not perform as expected in your application. Its properties have been irrevocably altered.
-
Safety First: Check if the container is warm or bulging. If so, this could indicate a runaway polymerization reaction, which can generate significant heat and pressure. If you suspect this is happening, treat the container with extreme caution, clear the immediate area, and consult your institution's safety officer.
-
Disposal: The polymerized material should be disposed of as hazardous waste according to your institution's and local regulations.[6] Do not pour it down the drain. The container should be clearly labeled as "Polymerized 1,3-BDDMA Waste."
Problem: My 1,3-BDDMA monomer is becoming more viscous during my experiment, but before I have added my initiator. How can I prevent this?
Analysis: An unexpected increase in viscosity during handling suggests that polymerization is being initiated prematurely. This could be due to localized heating, contamination from your experimental apparatus, or exposure to ambient light.
Solution & Prevention:
-
Control Temperature: If your process involves heating, ensure it is done evenly and not in excess of what is necessary. Avoid creating "hot spots" in your reaction vessel. Most acrylic monomers do not require heating for transfer due to their low viscosity.[2] If heating is required, it should be done cautiously (e.g., below 60°C for short periods).[2]
-
Ensure Cleanliness: Use scrupulously clean glassware and equipment. Contaminants from previous reactions or cleaning agents can act as initiators.
-
Light Protection: Conduct your experiments in a location shielded from direct sunlight or strong UV-emitting light sources. Using amber glassware can provide additional protection.
-
Material Compatibility: Ensure all components of your setup (e.g., tubing, stir bars, gaskets) are compatible with acrylate monomers and will not leach potential initiators. Avoid contact with incompatible metals like copper and iron.[2]
Problem: My application requires inhibitor-free 1,3-BDDMA. What is the safest way to remove the inhibitor, and how should I handle the monomer afterward?
Analysis: Removing the inhibitor is a necessary but high-risk step. Uninhibited 1,3-BDDMA is highly susceptible to spontaneous polymerization and must be handled with extreme care.
Solution & Protocol:
-
Method: The most common and effective method for removing MEHQ is to pass the monomer through a column packed with a suitable inhibitor-remover resin.
-
Immediate Use: Only prepare the amount of inhibitor-free monomer that you will use immediately. We recommend using it within a few hours.
-
Storage is Not Recommended: Do NOT attempt to store inhibitor-free 1,3-BDDMA for any length of time. If storage is absolutely unavoidable, it must be kept refrigerated (2-8°C) in the dark and used within 24 hours.[3] Be aware that refrigeration slows but does not completely stop polymerization.
-
Monitor Closely: Regularly check the unstabilized monomer for any signs of viscosity increase or heat generation.
Section 3: Best Practices & Experimental Protocols
Adherence to standardized protocols is the most effective way to prevent premature polymerization.
Protocol 3.1: Recommended Storage and Handling Procedures
-
Inspect Upon Receipt: Check that the material is a clear, colorless liquid and that the inhibitor level is within the specification on the Certificate of Analysis.
-
Storage Location: Store containers in a cool, dry, dark, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2][4][7]
-
Temperature: Maintain storage temperature below 30°C (86°F).[2] For maximum stability and shelf-life, refrigerated storage at 2-8°C is recommended.[3]
-
Original Containers: Keep the monomer in its original container, which is designed for stability.[2] Ensure the container is tightly sealed when not in use.[7]
-
Maintain Headspace: Do not transfer to a smaller bottle that would eliminate the oxygen-containing headspace. Do not purge with inert gas.[2]
-
First-In, First-Out: Use older stock first to ensure the inhibitor is not depleted over time.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2][6]
Protocol 3.2: Monitoring Inhibitor and Oxygen Levels
For applications requiring long-term storage or high purity, it is crucial to monitor the factors that ensure stability.
-
Inhibitor Level: The MEHQ concentration can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). A significant drop in MEHQ concentration indicates that the monomer is nearing the end of its stable shelf life.
-
Dissolved Oxygen: The presence of dissolved oxygen can be confirmed using a dissolved oxygen probe. While not practical for daily checks, it is a key parameter to verify if you are experiencing stability issues in a large-scale or cGMP process.
-
Visual & Physical Checks: Regularly inspect the stored monomer for clarity, color, and viscosity before each use. Any change from a clear, colorless, low-viscosity liquid should be treated as a sign of potential polymerization.
Section 4: Key Data Summary
This table provides a quick reference for the critical parameters for handling and storing this compound.
| Parameter | Recommendation | Rationale & Citation |
| Storage Temperature | Recommended: 2–8°C. Acceptable: Below 30°C. | To minimize the rate of spontaneous radical formation.[2][3] |
| Inhibitor | MEHQ (Monomethyl ether of hydroquinone), 150-250 ppm. | Scavenges free radicals to prevent polymerization initiation.[5] |
| Required Atmosphere | Air (Oxygen). Do NOT store under inert gas. | Oxygen is essential for the MEHQ inhibitor to function correctly.[1][2] |
| Light Exposure | Store in the dark or in an opaque/amber container. | UV light can initiate free-radical formation.[2][3] |
| Incompatible Materials | Oxidizing agents, acids, bases, peroxides, rust, iron, copper. | These materials can act as catalysts or initiators for polymerization.[2][4] |
| Max Shelf Life | Observe manufacturer's expiration date. | Inhibitor levels deplete over time. |
Section 5: Visualization of Mechanisms and Workflows
Diagram 1: Mechanism of Polymerization and Inhibition
This diagram illustrates how free radicals lead to polymer chain growth and how the MEHQ inhibitor, in the presence of oxygen, intervenes to maintain stability.
Caption: Free-radical polymerization vs. inhibition pathway for 1,3-BDDMA.
Diagram 2: Troubleshooting Workflow for Suspected Polymerization
This flowchart provides a logical sequence of steps to take when you suspect that your 1,3-BDDMA has begun to polymerize.
Caption: Troubleshooting flowchart for unexpected 1,3-BDDMA polymerization.
References
- This compound - Santa Cruz Biotechnology. (n.d.).
- 1,3-Butyleneglycol dimethacrylate SDS, 1189-08-8 Safety Data Sheets - Echemi. (n.d.).
- preventing premature polymerization of calcium acrylate monomers - Benchchem. (n.d.).
- This compound contains 150-250 ppm MEHQ as inhibitor, 95%. (n.d.).
- This compound | 1189-08-8. (n.d.).
- What are the handling and storage conditions for 1,3 butanediol? (2023, May 4).
- This compound | CAS 1189-08-8. (n.d.).
- This compound | 1189-08-8. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 8).
- Inhibition of acrylic acid and acrylate autoxidation. (n.d.).
- 1,3-Butanediol CAS No 107-88-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What are the handling and storage conditions for 1,3 butanediol? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 5. scbt.com [scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing Initiator Concentration for 1,3-Butanediol Dimethacrylate Polymerization
Welcome to the technical support guide for the polymerization of 1,3-Butanediol dimethacrylate (1,3-BDDMA). This resource is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of initiator concentration. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve reproducible, high-quality results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the free-radical polymerization of 1,3-BDDMA, a versatile crosslinking agent used in materials ranging from dental composites to adhesives.[1][2]
Q1: What type of initiators are suitable for 1,3-BDDMA polymerization, and what are their mechanisms?
A1: The polymerization of 1,3-BDDMA is a free-radical process that can be initiated by either thermal energy or light.[3] The choice of initiator dictates the curing conditions.
-
Thermal Initiators: These compounds decompose upon heating to generate free radicals. Common examples include:
-
Azo Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) is a widely used oil-soluble initiator that decomposes with heat to form radicals and nitrogen gas.[]
-
Peroxides: Benzoyl peroxide (BPO) is another common choice.[] For curing at or near room temperature, BPO is often paired with a tertiary amine accelerator (a co-initiator), such as N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMT).[5][6] This combination, known as a redox system, significantly lowers the decomposition temperature of the peroxide, allowing for rapid polymerization without high heat.[6]
-
-
Photoinitiators: These molecules absorb light (typically UV or visible blue light) and generate radicals to start the polymerization. This method is prevalent in applications like dental resins where rapid, on-demand curing is necessary.[3][7]
-
Type I Photoinitiators: Undergo unimolecular bond cleavage upon irradiation to form free radicals directly.[8]
-
Type II Photoinitiators: Require a co-initiator or synergist (often a tertiary amine). The photoinitiator absorbs light and enters an excited state, then interacts with the co-initiator to generate the initiating free radicals.[8] Camphorquinone (CQ), paired with an amine, is the most common Type II system for dental applications, activated by blue light (around 468 nm).[7][8]
-
Q2: I'm starting a new project. What is a good starting point for the initiator concentration?
A2: A universal "perfect" concentration does not exist, as the optimal value is highly dependent on your specific system (co-monomers, fillers, desired properties) and curing conditions (temperature, light intensity). However, a common empirical starting point for free-radical polymerization is a monomer-to-initiator molar ratio between 100:1 and 1000:1 .[9]
For systems using weight percentage (wt.%), concentrations typically range from 0.1 wt.% to 1.0 wt.% relative to the monomer mass. Studies on similar dimethacrylate systems have found optimal mechanical properties using initiator concentrations around 0.3 wt.% to 0.6 wt.%.[5][10] It is strongly recommended to begin with a concentration in this range and perform a systematic optimization study (see Protocol 2).
Q3: My polymerization reaction is very slow and the final monomer conversion is low. What's wrong?
A3: This is a common issue that can often be traced back to the initiation step.
-
Insufficient Initiator Concentration: The most direct cause is a low concentration of primary radicals. Increasing the initiator concentration will increase the polymerization rate.[10][11]
-
Presence of Inhibitors: Commercial 1,3-BDDMA is supplied with an inhibitor, such as Monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[2] While the initiator can typically overcome the inhibitor, an unusually high inhibitor concentration or an insufficient initiator concentration can lead to a prolonged induction period or stalled reaction. If this is suspected, the inhibitor can be removed by passing the monomer through a column of basic alumina.[12]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization chain. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by degassing the monomer mixture through techniques like sparging or freeze-pump-thaw cycles.[12]
-
Incorrect Curing Conditions: For thermal initiators, ensure the reaction temperature is adequate for the initiator's half-life. For photoinitiators, verify that the light source has the correct wavelength and sufficient intensity to activate the initiator.[7][8]
Q4: How does changing the initiator concentration affect the final properties of my crosslinked polymer?
A4: Initiator concentration is a powerful lever for tuning the final properties of the poly(1,3-BDDMA) network. The relationship is not always linear and involves critical trade-offs.
-
Molecular Weight and Crosslink Density: There is an inverse relationship between initiator concentration and the kinetic chain length of the polymer.[13]
-
Low Initiator Concentration: Fewer chains are initiated, allowing each to grow longer before termination. This results in a higher molecular weight between crosslinks.
-
High Initiator Concentration: Many chains are initiated simultaneously. With a fixed amount of monomer, this leads to shorter chains and a lower molecular weight between crosslinks.[13][14] This generally increases the crosslink density.
-
-
Mechanical Properties (Strength, Hardness): This is a balancing act.
-
Increasing the initiator concentration from a very low level often improves mechanical strength initially. This is because a higher radical concentration drives the reaction toward higher monomer conversion, creating a more complete and highly crosslinked polymer network.[5]
-
However, beyond an optimal point, further increasing the initiator concentration can be detrimental. An excessively high concentration of radicals can lead to an increase in chain termination events, resulting in a less uniform network with structural defects or shorter chains, which can compromise mechanical properties.[5][15]
-
Q5: My polymerization is happening too quickly and uncontrollably, sometimes leading to gelation before I can properly handle the material. How can I slow it down?
A5: An uncontrolled or premature polymerization (often called the Trommsdorff effect in bulk polymerization) is dangerous and leads to poor material properties.
-
Reduce Initiator Concentration: This is the most effective method. A lower initiator concentration will generate radicals more slowly, reducing the overall reaction rate.[14]
-
Lower the Temperature: For thermal polymerizations, reducing the reaction temperature will decrease the decomposition rate of the initiator.[5]
-
Introduce an Inhibitor: While typically removed, a controlled amount of an inhibitor can be added to provide a desired induction period, allowing for better handling before the onset of polymerization.[16]
-
Use a "Soft Start" Curing Profile: For photopolymerization, instead of applying high-intensity light immediately, use a protocol that begins with a lower intensity and ramps up. This allows some stress relaxation to occur in the network before it fully vitrifies.[16]
Data Presentation: Initiator Concentration Effects
The following table summarizes the general trends observed when adjusting initiator concentration in the free-radical polymerization of 1,3-BDDMA. The exact quantitative impact will vary based on specific experimental conditions.
| Parameter | Increasing Initiator Concentration | Decreasing Initiator Concentration | Rationale |
| Polymerization Rate | Increases | Decreases | Higher concentration of initiating radicals leads to faster monomer consumption.[5][14] |
| Time to Gelation | Decreases | Increases | The gel point is reached at lower conversion with longer polymer chains. Faster kinetics also shortens the time.[17] |
| Average Molecular Weight | Decreases | Increases | More chains are initiated simultaneously, competing for a fixed amount of monomer, resulting in shorter average chain lengths.[13][14] |
| Crosslink Density | Tends to Increase | Tends to Decrease | Shorter chains between junction points lead to a more densely crosslinked network. |
| Final Monomer Conversion | Generally Increases (up to a point) | May Decrease | A higher radical concentration can help overcome vitrification effects, pushing the reaction to a higher final conversion. |
| Mechanical Strength | Increases to an optimum, then may decrease | May be low due to incomplete conversion | An optimal concentration exists that balances high conversion with a well-formed network structure.[5][15] |
Visualizations
The following diagrams illustrate the foundational mechanism of polymerization and a practical workflow for optimizing initiator concentration.
Caption: Core stages of free-radical polymerization.
Caption: Workflow for systematic initiator concentration optimization.
Experimental Protocols
Protocol 1: Baseline Polymerization of 1,3-BDDMA (Thermal Initiation Example)
Objective: To establish a baseline procedure for polymerizing 1,3-BDDMA using AIBN as a thermal initiator.
Materials:
-
This compound (1,3-BDDMA), inhibitor removed if necessary
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene or dioxane), if performing solution polymerization
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule)
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature bath (e.g., oil bath)
-
Precipitation non-solvent (e.g., cold methanol)
Procedure:
-
Preparation: Place a known amount of 1,3-BDDMA into the reaction vessel. If using a solvent, add it at this stage.
-
Initiator Addition: Add the desired amount of AIBN (e.g., for a 200:1 monomer:initiator molar ratio).
-
Degassing: Seal the vessel and remove dissolved oxygen by bubbling inert gas through the mixture for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[12]
-
Polymerization: Place the sealed reaction vessel into the constant temperature bath set to the desired temperature (e.g., 70°C for AIBN).[12] Allow the reaction to proceed for a predetermined time (e.g., 24 hours).
-
Termination & Isolation: Terminate the reaction by cooling the vessel in an ice bath. If the polymer is solid, break the vessel carefully. If it is a viscous solution, dilute with a small amount of solvent (e.g., acetone) and precipitate the polymer by slowly pouring the solution into a large excess of a stirred non-solvent like cold methanol.[9]
-
Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Systematic Optimization of Initiator Concentration
Objective: To empirically determine the optimal initiator concentration for achieving desired polymer properties.
Procedure:
-
Setup Parallel Reactions: Prepare a series of reactions (at least 5) following the methodology of Protocol 1.
-
Constant Parameters: Keep the monomer quantity, solvent volume (if any), reaction temperature, and reaction time identical across all reactions.
-
Variable Parameter: Vary the concentration of the initiator in each reaction. For example, prepare reactions with monomer-to-initiator molar ratios of 500:1, 300:1, 200:1, 100:1, and 50:1.
-
Execution and Isolation: Run all polymerization reactions simultaneously under identical conditions. Isolate and dry each resulting polymer sample, ensuring they are clearly labeled.
-
Characterization: Analyze each polymer sample to create a dataset. Key characterizations include:
-
Monomer Conversion: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the C=C methacrylate peak, or ¹H NMR.
-
Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) or tensile testing to measure properties like storage modulus, glass transition temperature (Tg), and toughness.
-
Molecular Weight (for soluble pre-gel polymers): Use Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI).[9]
-
-
Data Analysis: Plot the measured properties (e.g., compressive strength, modulus, Tg) as a function of the initiator concentration. This plot will allow you to visually identify the concentration that yields the optimal balance of properties for your application.
References
-
MDPI. Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar. Available from: [Link]
-
Chemistry For Everyone - YouTube. How Does Initiator Concentration Affect Chain Length?. Available from: [Link]
-
Fluence Analytics. Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Available from: [Link]
-
NIH - PMC. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. Available from: [Link]
-
CORE. THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. Available from: [Link]
-
ResearchGate. Crosslinking free-radical polymerization of dimethacrylates in the presence of branched poly(methyl methacrylate) | Request PDF. Available from: [Link]
-
ResearchGate. Crosslinking Free-Radical Polymerization of Dimethacrylates Controlled by a Chain-Transfer Catalyst | Request PDF. Available from: [Link]
-
MDPI. Thermal Sensing of Photo-Activated Dental Resin Composites Using Infrared Thermography. Available from: [Link]
-
MacSphere. Advances in Free-Radical Polymerization Kinetics. Available from: [Link]
-
Semantic Scholar. Kinetics of the free-radical copolymerization of methyl methacrylate/ethylene glycol dimethacrylate: 1. Experimental investigation. Available from: [Link]
-
Scilit. Kinetics of the free-radical copolymerization of methyl methacrylate/ethylene glycol dimethacrylate: 1. Experimental investigation. Available from: [Link]
-
ResearchGate. (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]
-
PubMed. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]
- Books. Chapter 11: Photoinitiators in Dentistry: Challenges and Advances.
-
YouTube. An AI Discussion about the Polymerization of Dental Resins. Available from: [Link]
-
ResearchGate. Scheme 1. Suspension polymerisation of butanediol dimethacrylate and styrene. Available from: [Link]
-
ResearchGate. (PDF) From blue to red: New photoinitiator systems for dental materials. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Photoinitiators in Dental Resin Curing. Available from: [Link]
-
MDPI. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]
-
NIH. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. Available from: [Link]
-
ResearchGate. Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Available from: [Link]
-
Reddit. Troubleshooting step growth polymerization : r/Chempros. Available from: [Link]
-
Evonik. VISIOMER® 1,3-BDDMA. Available from: [Link]
-
University of Waterloo. TROUBLESHOOTING POLYMERIZATIONS. Available from: [Link]
-
ResearchGate. Effect of initiator and inhibitor concentration on the polymerization shrinkage kinetics of experimental dental composites. Available from: [Link]
-
Ataman Kimya. BDDMA ( 1,4-BUTANEDIOL DIMETHACRYLATE ). Available from: [Link]
Sources
- 1. VISIOMER® 1,3-BDDMA [evonik.com]
- 2. polysciences.com [polysciences.com]
- 3. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. fluenceanalytics.com [fluenceanalytics.com]
- 15. mdpi.com [mdpi.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Volumetric Shrinkage in 1,3-Butanediol Dimethacrylate (1,3-BDDMA) Resins
Welcome to the technical support center for 1,3-Butanediol dimethacrylate (1,3-BDDMA) resins. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the application of these polymers: volumetric shrinkage during polymerization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve greater dimensional accuracy and integrity in your work.
Understanding the Challenge: The Inherent Nature of Volumetric Shrinkage
Volumetric shrinkage is an intrinsic characteristic of free-radical polymerization of methacrylate monomers like 1,3-BDDMA. This phenomenon arises from the fundamental change in intermolecular distances as monomer molecules convert from being held by longer van der Waals forces (approximately 3-5 Å) to shorter, covalent bonds (approximately 1.5 Å) within the polymer network.[1][2] This reduction in volume can be significant, ranging from 2% to over 10% for some dimethacrylate-based resins, leading to a cascade of potential issues in experimental setups.[1][3]
The consequences of uncontrolled volumetric shrinkage can compromise experimental outcomes, leading to:
-
Internal Stress Development: Shrinkage within a constrained volume generates stress, which can lead to micro-cracks, reduced mechanical integrity, and delamination from substrates.
-
Loss of Dimensional Accuracy: For applications requiring precise geometries, such as in microfluidics, tissue engineering scaffolds, or drug delivery devices, volumetric shrinkage can lead to significant deviations from the intended design.
-
Compromised Interfacial Adhesion: The stress induced by shrinkage can weaken the bond between the resin and other materials, leading to interfacial failure.
This guide will equip you with the knowledge and practical strategies to anticipate, manage, and minimize the effects of volumetric shrinkage in your 1,3-BDDMA resin systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter related to volumetric shrinkage during your experiments with 1,3-BDDMA resins.
| Problem | Probable Causes | Solutions and Scientific Rationale |
| Significant Warping or Curling of Cured Resin | High volumetric shrinkage, leading to uneven stress distribution, particularly in thin films or coatings. | 1. Incorporate Inert Fillers: Adding fillers like silica, glass, or ceramic nanoparticles reduces the relative volume of the resin matrix that undergoes shrinkage. A higher filler loading generally leads to lower overall shrinkage.[4][5] 2. Optimize Curing Conditions: Employ "soft-start" or ramped curing protocols where the light intensity is gradually increased. This allows for a slower polymerization rate, extending the pre-gel phase and providing more time for stress relaxation through molecular rearrangement.[4] 3. Post-Curing: A post-curing step, often involving heat, can help to relieve some of the internal stresses developed during the initial photopolymerization.[6] |
| Micro-cracks or Fractures within the Cured Resin | Excessive internal stress exceeding the mechanical strength of the polymer network. This is common in highly cross-linked systems. | 1. Introduce a Chain Transfer Agent (CTA): CTAs, such as thiols or specific addition-fragmentation chain transfer (AFCT) agents, can delay the gel point of the polymerization. This allows the polymer network to remain more fluid for a longer period, facilitating stress relaxation.[7][8] 2. Co-polymerize with a High Molecular Weight Monomer: Blending 1,3-BDDMA with a higher molecular weight dimethacrylate can reduce the concentration of reactive double bonds per unit volume, thereby decreasing the overall volumetric shrinkage.[1] |
| Delamination or Poor Adhesion to Substrates | Shrinkage-induced stress at the resin-substrate interface overcoming the adhesive forces. | 1. Surface Treatment of the Substrate: Ensure optimal surface preparation of the substrate to enhance adhesion. This may involve cleaning, plasma treatment, or the use of adhesion promoters (silane coupling agents for glass or silica-based substrates). 2. Use of a Low-Modulus Interfacial Layer: Applying a thin, more flexible layer of a lower modulus resin between the substrate and the 1,3-BDDMA resin can help to absorb and dissipate some of the shrinkage stress.[4] |
| Inconsistent or Unpredictable Dimensional Changes | Variations in the degree of conversion, leading to inconsistent shrinkage. This can be caused by non-uniform light exposure or temperature gradients. | 1. Ensure Uniform Curing: Optimize your light source and experimental setup to provide uniform irradiance across the entire sample. For larger samples, consider irradiating from multiple angles. 2. Control the Temperature: Polymerization is an exothermic process. Temperature fluctuations can affect the reaction kinetics and the final conversion. Use a temperature-controlled stage or environment to maintain consistent conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of volumetric shrinkage in 1,3-BDDMA resins?
A1: The primary cause is the conversion of longer, non-bonded van der Waals distances between monomer molecules to shorter, covalent bonds within the polymer network during polymerization.[1][2] This process packs the molecules more tightly, resulting in a net reduction in volume.
Q2: How can I accurately measure the volumetric shrinkage of my 1,3-BDDMA resin formulation?
A2: Several methods can be used, each with its own advantages and limitations. A common and accessible method is hydrostatic weighing, which relies on Archimedes' principle. This involves measuring the weight of the uncured and cured resin in air and in a liquid of known density (e.g., water).[2] Other methods include dilatometry, pycnometry, and laser triangulation for more precise measurements.[9]
Q3: Will increasing the filler content always reduce shrinkage? Are there any downsides?
A3: Yes, increasing the volume fraction of inert fillers will decrease the overall volumetric shrinkage of the composite material because there is less resin matrix to shrink.[4][5] However, there are potential downsides. High filler loading can significantly increase the viscosity of the uncured resin, making it more difficult to handle and process. It can also affect the optical and mechanical properties of the final polymer.
Q4: What are the alternatives to 1,3-BDDMA that exhibit lower shrinkage?
A4: For applications where minimal shrinkage is critical, you might consider alternative monomer systems. Silorane-based resins, for example, undergo a cationic ring-opening polymerization which involves both bond formation and ring-opening, the latter of which can partially compensate for the shrinkage.[1][4][10][11] This results in significantly lower volumetric shrinkage compared to traditional methacrylate-based resins.[12][13][14]
Q5: How does the choice of photoinitiator affect volumetric shrinkage?
A5: While the photoinitiator itself does not directly alter the fundamental mechanism of shrinkage, its efficiency and concentration can influence the polymerization kinetics. A more efficient photoinitiator system can lead to a faster polymerization rate and an earlier gel point, which may result in higher internal stress.[15] Modifying the photoinitiator system, for instance by including a co-initiator, can sometimes be used to control the curing profile and mitigate stress.
Experimental Protocols
Protocol 1: Measurement of Volumetric Shrinkage using Hydrostatic Weighing
This protocol provides a step-by-step method for determining the volumetric shrinkage of a 1,3-BDDMA resin formulation based on ASTM D792.
Materials:
-
Analytical balance (readable to 0.1 mg)
-
Beaker
-
Distilled water (or other liquid of known density)
-
Fine wire or thread
-
Uncured 1,3-BDDMA resin formulation
-
UV curing source
-
Mold for creating a small, solid sample
Procedure:
-
Prepare the Uncured Sample: Dispense a known mass of the uncured resin into a mold.
-
Measure the Mass in Air (Uncured): Accurately weigh the uncured sample in air (M_air, uncured).
-
Measure the Mass in Liquid (Uncured): Suspend the uncured sample from the balance using the fine wire and immerse it in the beaker of distilled water. Record the apparent mass in water (M_water, uncured).
-
Cure the Sample: Polymerize the resin sample according to your established curing protocol. Ensure complete curing.
-
Measure the Mass in Air (Cured): After curing and allowing the sample to cool to room temperature, accurately weigh the cured sample in air (M_air, cured).
-
Measure the Mass in Liquid (Cured): Suspend the cured sample from the balance and immerse it in the distilled water. Record the apparent mass in water (M_water, cured).
-
Calculate the Density:
-
Density (uncured) = (M_air, uncured * Density_water) / (M_air, uncured - M_water, uncured)
-
Density (cured) = (M_air, cured * Density_water) / (M_air, cured - M_water, cured)
-
-
Calculate Volumetric Shrinkage:
-
Volumetric Shrinkage (%) = [(Density_cured - Density_uncured) / Density_cured] * 100
-
Protocol 2: Preparation of a Low-Shrinkage 1,3-BDDMA Resin with a Chain Transfer Agent
This protocol describes the formulation of a 1,3-BDDMA resin with reduced shrinkage stress through the incorporation of a thiol-based chain transfer agent.
Materials:
-
This compound (1,3-BDDMA)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - a common thiol CTA
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
Mixing vessel
-
Magnetic stirrer
Procedure:
-
Determine the Formulation: A common starting point is a stoichiometric ratio of thiol to ene (methacrylate) functional groups. For this example, we will use a non-stoichiometric ratio to demonstrate the effect. Let's formulate a resin with 5 wt% PETMP.
-
Mixing:
-
In the mixing vessel, combine 94.5 g of 1,3-BDDMA with 5 g of PETMP.
-
Add 0.5 g of the photoinitiator (0.5 wt%).
-
Mix thoroughly using a magnetic stirrer in a dark environment to prevent premature polymerization until the photoinitiator is fully dissolved and the mixture is homogeneous.
-
-
Degassing: It is advisable to degas the mixture under vacuum to remove any dissolved air bubbles, which can inhibit polymerization.
-
Application and Curing: Use the formulated resin as required and cure using a suitable UV light source. The presence of the thiol will delay the gel point, allowing for more stress relaxation during polymerization.
Visualizing the Concepts
Diagram 1: The Mechanism of Volumetric Shrinkage
Caption: Conversion from longer van der Waals forces to shorter covalent bonds.
Diagram 2: Strategies for Reducing Volumetric Shrinkage
Caption: Overview of formulation and processing strategies to mitigate shrinkage.
References
- Eick, J. D., & Kotha, S. P. (2012). Comparison between a silorane-based composite and methacrylate-based composites: shrinkage characteristics, thermal properties, gel point and vitrification point.
- Lee, I. B., Son, H. H., & Um, C. M. (2006). Polymerization shrinkage kinetics of silorane-based composites. Restorative Dentistry & Endodontics, 31(4), 334-341.
- Ilie, N., & Hickel, R. (2011). Comparison between a silorane-based composite and methacrylate-based composites: Shrinkage characteristics, thermal properties, gel point and vitrification point.
- Susila, A. V. (2021). Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites. Journal of Operative Dentistry & Endodontics, 6(1), 31-44.
- El-Damanhoury, H. M., & Hegazy, S. A. (2015). Evaluation of Polymerization Shrinkage and Depth of Cure of Silorane Based Composite Resin and Methacrylate Based Composite Resin (Comparative Study). Egyptian Dental Journal, 61(4), 4527-4534.
- Kim, R. J. Y., Kim, Y. J., Choi, N. S., & Lee, I. B. (2012). Evaluation of polymerization shrinkage stress in silorane-based composites. Restorative Dentistry & Endodontics, 37(3), 138-143.
- Soares, C. J., Faria-e-Silva, A. L., Rodrigues, M. P., Vilela, A. B. F., Pfeifer, C. S., Tantbirojn, D., & Versluis, A. (2017). Shrinkage Stresses Generated during Resin-Composite Applications: A Review. Journal of Applied Oral Science, 25(2), 120-128.
- Al-Ahdal, K., & El-Mowafy, O. (2016). Techniques to reduce polymerization shrinkage of resin-based composite.
- Kaflinski, K., & Sokołowski, K. (2023). Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. Polymer Chemistry, 14(17), 1954-1970.
- Bowman, C. N., & Kloxin, C. J. (2010). Application of an addition–fragmentation-chain transfer monomer in di(meth)acrylate network formation to reduce polymerization shrinkage stress. Polymer Chemistry, 1(1), 46-50.
- Gorsche, C., Knaack, P., Kitzmüller, D., Koch, T., Moszner, N., & Liska, R. (2019). Enhanced reduction of polymerization-induced shrinkage stress via combination of radical ring opening and addition fragmentation chain transfer. Polymer Chemistry, 10(4), 494-502.
- de Moraes, R. R., Garcia, J. W., Barros, M. D., Lewis, S. H., Pfeifer, C. S., & Stansbury, J. W. (2012). VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS. Journal of Applied Oral Science, 20(4), 428-434.
- Weinmann, W., Thalacker, C., & Guggenberger, R. (2005). Siloranes in dental composites.
- Schmidt, T., Biesinger, D., & Biesinger, D. (2015). Monitoring of the shrinkage during the photopolymerization of acrylates using hyphenated photorheometry/near-infrared spectroscopy. Journal of Polymer Science Part B: Polymer Physics, 53(10), 716-724.
- Pen, E. F., Belskii, A. M., & Grakhova, E. P. (2014). Method for determining the shrinkage parameters of holographic photopolymer materials. Optics and Spectroscopy, 116(1), 50-54.
- Gorsche, C., Koch, T., Moszner, N., & Liska, R. (2015). Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks.
- Sokołowski, K., & Kaflinski, K. (2023). Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. Bohrium.
- AdDent, Inc. (2025).
- Al-Shammari, M. A. (2022).
- Al-Shammari, M. A. (2010). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. The University of Iowa.
- Siraya Tech. (2024). Understanding managing Resin Volume and Axial Shrinkage.
- Andrzejewska, E. (2001). Contraction (shrinkage)
- Al-Ahdal, K., Ilie, N., Silikas, N., & Watts, D. C. (2021). Polymerization shrinkage and shrinkage stress development in ultra-rapid photo-polymerized bulk fill resin composites.
- Kaflinski, K., & Sokołowski, K. (2023). Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights.
- Al-Ahdal, K., Ilie, N., Silikas, N., & Watts, D. C. (2015). Polymerization Shrinkage and Hardness of Three Bulk Fill Flowable Resins.
Sources
- 1. Shrinkage Stresses Generated during Resin-Composite Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Shrinkage Resin Matrices in Restorative Dentistry-Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 5. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
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- 8. Enhanced reduction of polymerization-induced shrinkage stress via combination of radical ring opening and addition fragmentation chain transfer - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01540F [pubs.rsc.org]
- 9. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
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- 14. Evaluation of polymerization shrinkage stress in silorane-based composites [rde.ac]
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Technical Support Center: Navigating Phase Separation in 1,3-Butanediol Dimethacrylate (1,3-BDDMA) Copolymers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,3-Butanediol dimethacrylate (1,3-BDDMA) copolymers. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to a common challenge in the polymerization of these versatile materials: phase separation. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and solve issues but also to understand the underlying chemical principles governing your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding phase separation in 1,3-BDDMA copolymers.
Q1: What is phase separation in the context of 1,3-BDDMA copolymers?
A: Phase separation is the phenomenon where a seemingly homogeneous mixture of monomers, upon polymerization, separates into distinct regions with different chemical compositions and physical properties. In 1,3-BDDMA copolymers, this typically manifests as the formation of domains rich in one monomer and depleted in the other, leading to a heterogeneous polymer network. This can result in a material that is opaque or cloudy, with compromised mechanical and functional properties.
Q2: What are the primary causes of phase separation in my 1,3-BDDMA copolymer system?
A: The primary drivers of phase separation in these systems are thermodynamic incompatibility between the comonomers and polymerization-induced changes in the free energy of mixing. Key contributing factors include:
-
Monomer Incompatibility: Significant differences in the hydrophilicity, polarity, molecular weight, or chain flexibility between 1,3-BDDMA and its comonomer can lead to poor miscibility.
-
Presence of Solvents or Water: The introduction of a solvent, especially one that has a preferential affinity for one of the monomers, can induce phase separation. Water is a common culprit in dental resin applications.[1][2][3][4]
-
High Crosslinking Density: As the polymer network forms and crosslinking proceeds, the mobility of the polymer chains is restricted, which can trap and amplify initial heterogeneities.[2][5]
-
Curing Conditions: The rate of polymerization, influenced by factors like initiator concentration, light intensity, and temperature, can affect the kinetics of phase separation.[2][6][7][8]
Q3: How can I visually identify phase separation in my cured 1,3-BDDMA copolymer?
A: The most straightforward indicator of macrophase separation is a loss of optical clarity, resulting in an opaque or cloudy appearance in the cured polymer.[1] For microphase or nanophase separation, which may not be visible to the naked eye, advanced characterization techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) are required to visualize the distinct domains.[1]
Q4: Can phase separation ever be beneficial in 1,3-BDDMA copolymers?
A: Yes, in some advanced applications, intentionally inducing a controlled phase separation, known as polymerization-induced phase separation (PIPS), can be advantageous. This can be used to create materials with tailored morphologies, such as porous scaffolds for tissue engineering or to reduce polymerization shrinkage and stress development in dental composites.[2][4]
II. Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues related to phase separation in your 1,3-BDDMA copolymer experiments.
Problem 1: My cured 1,3-BDDMA copolymer is opaque and brittle.
This is a classic sign of macrophase separation, leading to poor mechanical properties.
Underlying Causes and Diagnostic Steps:
-
Monomer Incompatibility: The difference in polarity or hydrophilicity between 1,3-BDDMA and your comonomer is likely too large.
-
Action: Review the chemical structures of your monomers. A significant disparity in the number of polar functional groups (e.g., hydroxyl, carboxyl) or a large difference in the length of non-polar alkyl chains can be a red flag.
-
-
Incorrect Monomer Ratio: The ratio of your comonomers may be in a region of the phase diagram that favors separation.
-
Action: Systematically vary the molar ratio of 1,3-BDDMA to your comonomer and observe the resulting transparency of the cured polymer.
-
-
Presence of Moisture: Trace amounts of water can act as a nucleating agent for phase separation, especially when one of the comonomers is significantly more hydrophilic than the other.
-
Action: Ensure all monomers and glassware are thoroughly dried before use. Consider storing monomers over a desiccant.
-
Troubleshooting Workflow:
Troubleshooting Opaque Copolymers
Solutions and Experimental Protocols:
-
Protocol 1: Monomer Ratio Screening:
-
Prepare a series of monomer mixtures with varying molar ratios of 1,3-BDDMA to the comonomer (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Add a fixed concentration of your chosen initiator (e.g., 0.5 wt% of a photoinitiator like TPO or a thermal initiator like BPO).
-
Cure all samples under identical conditions (e.g., same light intensity and duration, or same temperature and time).
-
Visually inspect the cured samples for transparency.
-
For a more quantitative analysis, measure the light transmittance of thin films of each composition using a UV-Vis spectrophotometer.
-
-
Table 1: Example Monomer Compatibility with 1,3-BDDMA
| Comonomer | Relative Polarity | Expected Miscibility with 1,3-BDDMA | Notes |
| Triethylene glycol dimethacrylate (TEGDMA) | Relatively Low | Good | Similar flexible aliphatic chains. |
| 2-Hydroxyethyl methacrylate (HEMA) | High | Moderate to Poor | The hydroxyl group increases polarity and the potential for phase separation. |
| Bisphenol A glycidyl dimethacrylate (BisGMA) | High | Moderate to Poor | The rigid aromatic core and hydroxyl groups of BisGMA can lead to incompatibility with the more flexible 1,3-BDDMA.[2] |
| Urethane dimethacrylate (UDMA) | Moderate | Good to Moderate | The urethane linkages can offer some compatibility, but the overall structure plays a role. |
Problem 2: My drug-loaded 1,3-BDDMA copolymer shows inconsistent and burst release profiles.
This issue often points to a heterogeneous network morphology where the drug is not uniformly distributed.
Underlying Causes and Diagnostic Steps:
-
Drug-Monomer Incompatibility: The drug may be preferentially soluble in one of the monomer phases, leading to its encapsulation within specific domains upon polymerization.
-
Action: Assess the solubility of your drug in each of the individual monomers before mixing.
-
-
Polymerization-Induced Phase Separation (PIPS): The formation of distinct polymer phases during curing can trap the drug in localized regions.
-
Action: Characterize the morphology of your drug-loaded and placebo copolymers using SEM to visualize the phase structure.
-
Troubleshooting Workflow:
Troubleshooting Inconsistent Drug Release
Solutions and Experimental Protocols:
-
Protocol 2: Modifying Formulation for Improved Drug Dispersion:
-
Compatibilizer: Introduce a small amount of a comonomer that is miscible with both existing monomers to act as a compatibilizer.
-
Solvent Casting: If applicable, dissolve all components (monomers, drug, initiator) in a common solvent and then evaporate the solvent slowly before curing. This can help to achieve a more homogeneous initial mixture.
-
Adjust Curing Rate: A slower curing process (e.g., lower light intensity or lower temperature) can sometimes allow for more uniform network formation before phase separation becomes significant.[2]
-
-
Protocol 3: Characterization of Network Morphology using SEM:
-
Sample Preparation: Fracture the cured copolymer sample (cryofracturing in liquid nitrogen is often effective for brittle polymers) to expose the internal morphology.
-
Coating: Sputter-coat the fractured surface with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[9]
-
Imaging: Use a scanning electron microscope to visualize the fractured surface. Look for distinct domains, changes in texture, or pores that indicate phase separation.
-
Problem 3: My 1,3-BDDMA copolymer has poor mechanical properties despite high conversion.
This suggests that while the polymerization has proceeded to a high degree, the resulting network structure is flawed, likely due to microphase separation.
Underlying Causes and Diagnostic Steps:
-
Initiator Concentration: An excessively high initiator concentration can lead to the rapid formation of many short polymer chains, which can promote the formation of heterogeneous microgel domains.[10] Conversely, too low a concentration may result in incomplete polymerization.
-
Action: Titrate the initiator concentration to find an optimal balance between polymerization rate and network homogeneity.
-
-
Curing Temperature: The temperature at which polymerization occurs significantly affects monomer viscosity and chain mobility, influencing the final network structure.[2]
-
Action: Perform curing at different temperatures and characterize the mechanical properties of the resulting polymers.
-
Troubleshooting Workflow:
Troubleshooting Poor Mechanical Properties
Solutions and Experimental Protocols:
-
Table 2: Influence of Initiator Concentration on Copolymer Properties
| Initiator Concentration | Polymerization Rate | Molecular Weight | Network Homogeneity |
| Low | Slow | High | Generally Higher |
| Optimal | Moderate | Moderate | Optimal |
| High | Fast | Low | Potentially Lower (microgel formation)[10] |
-
Protocol 4: Dynamic Mechanical Analysis (DMA) for Assessing Network Homogeneity:
-
Sample Preparation: Prepare rectangular bars of your cured copolymer with precise dimensions.
-
DMA Setup: Use a DMA instrument in a suitable mode (e.g., tensile or three-point bending).
-
Temperature Sweep: Perform a temperature sweep (e.g., from -50 °C to 200 °C at a heating rate of 3 °C/min) at a fixed frequency (e.g., 1 Hz).[3][4]
-
Data Analysis:
-
III. References
-
Characterization of micro-and nanophase separation of dentin bonding agents by stereoscopy and atomic force microscopy. (2012). Microscopy and Microanalysis. Available at: [Link]
-
Toledano, M., Yamauti, M., Osorio, E., Monticelli, F., & Osorio, R. (2012). Characterization of micro- and nanophase separation of dentin bonding agents by stereoscopy and atomic force microscopy. Microscopy and Microanalysis, 18(2), 279-288.
-
Stansbury, J. W. (2012). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. Dental Materials, 28(1), 13-22.
-
Coronel, F., Posada, M. M., & González, M. (2017). Accessing photo-based morphological control in phase-separated, cross-linked networks through delayed gelation. Polymer, 126, 253-260.
-
Ge, J., Trujillo-Lemon, M., & Stansbury, J. W. (2012). A new approach to network heterogeneity: Polymerization Induced Phase Separation in photo-initiated, free-radical methacrylic systems. Polymer, 53(21), 4694-4701.
-
Wang, R., Bao, L., Yang, X., & Xie, X. (2018). Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Journal of Applied Polymer Science, 135(48), 46892.
-
Barszczewska-Rybarek, I. M. (2019). A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. Materials, 12(19), 3149.
-
Sapozhnikov, D. A., Melnik, O. A., Chuchalov, A. V., Kovylin, R. S., & Vygodskii, Y. S. (2024). Effective Additive to Photopolymerizable Compositions Based on Di(meth)acrylates: Application for Highly Thermostable Primary Protective Coating of Silica Optical Fiber. International Journal of Molecular Sciences, 25(9), 5022.
-
Przesławski, G., Szcześniak, K., Gajewski, P., & Marcinkowska, A. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers, 14(22), 5005.
-
Cengiz, U., Gengec, N. A., Kaya, N. U., & Sarac, A. S. (2011). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. Journal of Supercritical Fluids, 57(2), 166-173.
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Ge, J., & Stansbury, J. W. (2020). Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. Coatings, 10(5), 478.
-
Przesławski, G., Szcześniak, K., Gajewski, P., & Marcinkowska, A. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers, 14(22), 5005.
-
ResearchGate. (2019). SEM sample preperation for biopolymers? Retrieved from [Link]
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Abedin, F., Ye, Q., Parthasarathy, R., Misra, A., & Spencer, P. (2016). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. Journal of biomedical materials research. Part B, Applied biomaterials, 104(8), 1530–1538.
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da Silva, E. M., Poskus, L. T., & Guimarães, J. G. (2014). Use of DSC in degree of conversion of dimethacrylate polymers: easier and faster than MIR technique. Journal of Thermal Analysis and Calorimetry, 115(2), 1421-1427.
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Al-Shammari, A. F. (2012). The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress of light-cured resin-matrix composite. Journal of contemporary dental practice, 13(5), 632-639.
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Lovell, L. G., Stansbury, J. W., Syrpes, D. C., & Bowman, C. N. (1999). The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins. Journal of dental research, 78(8), 1420–1427.
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University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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Abedin, F., Ye, Q., Parthasarathy, R., Misra, A., & Spencer, P. (2016). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 104(8), 1530-1538.
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
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He, J., & Stansbury, J. W. (2010). Photopolymerization and structure formation of methacrylic acid based hydrogels: The effect of light intensity. Polymer, 51(16), 3680-3687.
-
Lovell, L. G., Stansbury, J. W., Syrpes, D. C., & Bowman, C. N. (1999). The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins. Journal of Dental Research, 78(8), 1420-1427.
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Ataman Kimya. (n.d.). BGDMA (1,3-BUTYLENE GLYCOL DIMETHACRYLATE). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Butyleneglycol dimethacrylate. PubChem Compound Database. Retrieved from [Link]
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Gaitanou, G., Koromilas, N., & Pispas, S. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. Polymers, 16(9), 1239.
-
Aliyeva, A. R., Azizov, A. H., & Akperov, O. H. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. Polymers, 15(18), 3788.
-
Knaack, P., Liska, R., & Stampfl, J. (2020). Photoinitiated polymerization of methacrylates comprising phenyl moieties. Journal of Polymer Science Part A: Polymer Chemistry, 58(23), 3346-3358.
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Lu, H., Carioscia, J. A., Stansbury, J. W., & Bowman, C. N. (2005). Property evolution during vitrification of dimethacrylate photopolymer networks. Polymer, 46(23), 10269-10277.
-
Aliyeva, A. R., Azizov, A. H., & Akperov, O. H. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. Polymers, 15(18), 3788.
-
Stansbury, J. W. (2011). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. Dental materials : official publication of the Academy of Dental Materials, 28(1), 13–22.
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Ghorbani, H. R., & Nejad, N. H. (2015). SEM images of copolymers A: CSMA-AP1, B: CSMA-AP2, C. ResearchGate. Retrieved from [Link]
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Lellig, C., Liska, R., & Gorsche, C. (2019). Green Approach of Photoinitiated Polymerization Using Monomers Derived from Oleic Acid and Ionic Liquid. Macromolecular Chemistry and Physics, 220(18), 1900224.
-
Wikipedia. (2023, November 29). 1,3-Butanediol. Retrieved from [Link]
-
Ruiz, R., Kang, H., Detcheverry, F. A., Dobisz, E., Kercher, D. S., Albrecht, T. R., de Pablo, J. J., & Nealey, P. F. (2008). SEM (scanning electron microscope) images of thin-films of lamellar. ResearchGate. Retrieved from [Link]
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Sang, A., & Kuckling, D. (2021). Acrylate monomer and different radical thermal initiators with their 10. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Butanediol. PubChem Compound Database. Retrieved from [Link]
-
Stansbury, J. W. (2011). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. Dental materials : official publication of the Academy of Dental Materials, 28(1), 13–22.
-
Martin, R., & Rekondo, A. (2018). Glycidyl Methacrylate-Based Copolymers as Healing Agents of Waterborne Polyurethanes. Polymers, 10(11), 1215.
-
European Food Safety Authority. (2011). (Butadiene, styrene, methyl methacrylate, butyl acrylate) copolymer, cross-linked with divinylbenzene or this compound. EFSA Journal, 9(4), 2123.
-
Google Patents. (n.d.). DE60032131T2 - NEW PHOTOINITIATORS AND THEIR APPLICATIONS. Retrieved from
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- 4. A new approach to network heterogeneity: Polymerization Induced Phase Separation in photo-initiated, free-radical methacrylic systems - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Biocompatibility of 1,3-Butanediol Dimethacrylate (1,3-BDDMA)-Based Materials
Welcome to the technical support center for 1,3-Butanediol dimethacrylate (1,3-BDDMA)-based materials. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the biocompatibility of their experimental materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-BDDMA and why is it a common component in biomaterials?
This compound (1,3-BDDMA) is a low-viscosity, difunctional methacrylate monomer.[1][2][3] It is frequently used as a crosslinking agent or a reactive diluent in polymer systems, particularly in dental composites, adhesives, and 3D printing resins.[1][4] Its primary advantages include its ability to improve the mechanical properties of the final polymer, such as hardness and thermal stability, and its excellent compatibility with other resins.[1][3]
Q2: What is the primary cause of biocompatibility issues with 1,3-BDDMA materials?
The foremost biocompatibility concern stems from the incomplete polymerization of the resin matrix.[5][6] This results in the presence of residual, unreacted 1,3-BDDMA monomers that can leach out of the polymer and into the surrounding biological environment.[5][7] This leaching is a critical issue because the free monomer can cause cytotoxicity, skin sensitization, and local irritation.[8][9][10] Studies have shown that leached methacrylate monomers can induce adverse cellular responses, including alterations in glucose metabolism and mitochondrial dysfunction.[5][6]
Q3: How can I determine if my material is leaching toxic levels of monomer?
The most reliable method is to quantify the amount of leached monomer using High-Performance Liquid Chromatography (HPLC).[11][12] This involves incubating your polymerized material in a relevant solvent (e.g., cell culture medium, artificial saliva, or ethanol/water mixtures) for a defined period (e.g., 24-72 hours) and then analyzing the leachate for the presence and concentration of 1,3-BDDMA.[7][11] This quantitative data can then be correlated with results from in vitro cytotoxicity assays.
Q4: What are the main strategies to improve the biocompatibility of these materials?
There are two primary strategies that can be employed, often in combination:
-
Maximize the Degree of Conversion (DoC): The most direct approach is to minimize the source of the problem—the residual monomer. This involves optimizing your polymerization process to ensure as many monomer units as possible are incorporated into the polymer network.
-
Surface Modification: This strategy focuses on altering the outermost layer of the material that directly interacts with the biological environment. The goal is to create a more "biologically friendly" surface that can mask the underlying bulk material, improve cell interaction, and reduce non-specific protein adsorption or bacterial adhesion.[13][14][15]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: High Cytotoxicity Observed in In Vitro Cell Culture
Your material, when placed in contact with cell lines (e.g., fibroblasts, osteoblasts), shows a significant decrease in cell viability, metabolic activity (MTT/MTS assay), or abnormal morphology.
-
Potential Cause A: Incomplete Polymerization & High Monomer Leaching
-
Scientific Rationale: As established, the polymerization of dimethacrylates is never 100% complete.[5][6] The unreacted 1,3-BDDMA monomers are small molecules that can readily diffuse from the polymer matrix into the aqueous cell culture medium, reaching concentrations that are toxic to cells.[7]
-
Solution: The primary solution is to increase the degree of conversion and remove any residual monomer before the material comes into contact with cells.
-
Optimize Curing Parameters: For photopolymerized systems, ensure the light source has the correct wavelength and intensity and increase the curing time.
-
Implement a Post-Cure Step: A thermal post-cure is highly effective. Heating the material after initial polymerization provides the energy to drive further reaction between remaining double bonds, locking more monomer into the polymer network.
-
Pre-leach the Material: Before introducing the material to your cell culture, wash it extensively in a suitable solvent (e.g., sterile PBS or ethanol, followed by sterile PBS washes) to remove unbound monomers from the surface.
-
-
-
Potential Cause B: Unfavorable Surface Chemistry or Topography
-
Scientific Rationale: Even with low monomer leaching, the inherent surface of the polymer may be hydrophobic and lack the specific chemical cues necessary for cells to attach and proliferate.[16] Cells in culture typically require a surface that allows for the adsorption of serum proteins from the media, which then act as anchors for cell attachment.[14]
-
Solution: Modify the material's surface to make it more conducive to cell growth.
-
Plasma Treatment: Treating the surface with oxygen or argon plasma can increase its hydrophilicity and create reactive groups for further modification.
-
Grafting of Biocompatible Polymers: Chemically graft hydrophilic polymers like Polyethylene Glycol (PEG) or 2-methacryloyloxyethyl phosphorylcholine (MPC) to the surface. These polymers can repel non-specific protein adsorption and create a more favorable environment.[14][15][17]
-
-
Problem 2: Poor Cell Attachment and Spreading on the Material
Cells seeded onto your material remain rounded, do not form focal adhesions, and fail to spread out into their typical morphology.
-
Potential Cause: Bio-inert or Hydrophobic Surface
-
Scientific Rationale: The surface energy and chemistry of the material dictate its interaction with proteins and cells.[18] A highly hydrophobic surface can cause proteins to denature upon adsorption or may not adsorb the correct types of extracellular matrix (ECM) proteins (like fibronectin and vitronectin) that are essential for cell adhesion.
-
Solution: Introduce chemical moieties that promote specific cell adhesion.
-
Protein Adsorption: Pre-coat the material with ECM proteins like fibronectin, collagen, or laminin before seeding cells.
-
Surface Grafting with Bioactive Molecules: Covalently attach cell-adhesive peptide sequences, such as RGD (Arginine-Glycine-Aspartic acid), to the material's surface. This provides a direct and specific binding site for cell integrin receptors.[17]
-
Hydrophilic Modification: As described in Problem 1, increasing surface hydrophilicity with PEG or MPC can improve the interaction with the aqueous environment, though specific cell-binding ligands might still be necessary.[14]
-
-
Summary of Troubleshooting Approaches
| Problem | Potential Cause | Recommended Solution(s) | Key Rationale |
| High Cytotoxicity | Monomer Leaching | Optimize polymerization, perform thermal post-cure, pre-leach material. | Reduce the concentration of toxic unreacted monomers.[5][7] |
| Unfavorable Surface | Plasma treatment, graft hydrophilic polymers (PEG, MPC). | Create a more biocompatible interface for cells.[14][15] | |
| Poor Cell Attachment | Hydrophobic/Bio-inert Surface | Pre-coat with ECM proteins, graft cell-adhesive peptides (RGD). | Provide specific binding sites for cell integrin receptors.[17] |
| Inflammation/Biofouling | Monomer Leaching | See solutions for High Cytotoxicity. | Leached monomers can be inflammatory stimuli.[8] |
| Non-specific Protein Adsorption | Graft anti-biofouling polymers like MPC. | Prevent the initial protein adsorption step that leads to bacterial adhesion.[14] |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Cytotoxicity
The following diagram outlines the logical steps to diagnose and solve biocompatibility issues related to cytotoxicity.
Caption: Logical workflow for troubleshooting cytotoxicity in 1,3-BDDMA materials.
Mechanism of Surface Modification
This diagram illustrates how surface modification with anti-biofouling polymers can enhance biocompatibility by preventing protein adsorption and promoting specific cell interactions.
Caption: Surface modification prevents biofouling and promotes specific cell adhesion.
Detailed Experimental Protocols
Protocol 1: Quantification of Residual Monomer Leaching via HPLC
Objective: To quantify the concentration of 1,3-BDDMA that leaches from a polymerized sample into a solvent over time.
Materials:
-
Polymerized 1,3-BDDMA-based samples of known surface area/mass.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: Acetonitrile/Water mixture (e.g., 60:40 v/v).
-
1,3-BDDMA standard for calibration curve.
-
Extraction solvent: 75% ethanol/water solution or cell culture medium.
-
Sterile glass vials.
Methodology:
-
Sample Preparation: Fabricate disk-shaped samples of your material with standardized dimensions. Record the mass and surface area of each sample.
-
Extraction: Place each sample in a sterile glass vial containing a known volume of the extraction solvent (e.g., 1 mL per disk). Ensure the sample is fully submerged.
-
Incubation: Incubate the vials at 37°C for a specified time period (e.g., 24 hours, 72 hours, 7 days).
-
Standard Curve Preparation: Prepare a series of known concentrations of 1,3-BDDMA standard in the extraction solvent (e.g., from 0.1 µg/mL to 100 µg/mL).
-
HPLC Analysis:
-
Set the HPLC UV detector to the appropriate wavelength for methacrylate detection (approx. 205-210 nm).
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the leachate samples collected in step 3.
-
-
Quantification: Use the peak area from the sample chromatograms and the standard curve to determine the concentration of 1,3-BDDMA in the leachate. Express the results as µg/mL or normalized to the sample surface area (µg/cm²).
Protocol 2: Post-Cure Thermal Treatment
Objective: To increase the degree of conversion (DoC) of the polymer and reduce the potential for monomer leaching.
Methodology:
-
Initial Polymerization: Fabricate your material according to your standard protocol (e.g., photopolymerization).
-
Thermal Treatment: Place the polymerized samples in a laboratory oven.
-
Heating Cycle: Heat the samples to a temperature below the polymer's degradation temperature but above its glass transition temperature (Tg). A typical starting point for methacrylate resins is 80-120°C.
-
Incubation: Hold the samples at this temperature for a period of 1 to 24 hours. The optimal time and temperature should be determined empirically for your specific material formulation.
-
Cooling: Allow the samples to cool slowly to room temperature to avoid thermal stress and cracking.
-
Validation: Use the HPLC protocol (Protocol 1) to compare the amount of leached monomer from post-cured samples versus non-post-cured controls.
Protocol 3: Surface Modification with PEG Grafting
Objective: To create a hydrophilic, protein-repellent surface on the 1,3-BDDMA-based material.
Materials:
-
Polymerized 1,3-BDDMA-based samples.
-
Plasma cleaner or chemical etching solution (e.g., NaOH).
-
(3-Aminopropyl)triethoxysilane (APTES) for amination.
-
NHS-PEG (Polyethylene glycol with N-hydroxysuccinimide ester group).
-
Anhydrous toluene, ethanol, and sterile PBS.
Methodology:
-
Surface Activation:
-
Thoroughly clean the material surface with ethanol and deionized water.
-
Activate the surface to generate hydroxyl (-OH) groups. This can be achieved using an oxygen plasma cleaner or by etching with a strong base.
-
-
Silanization (Amine Functionalization):
-
Immerse the activated samples in a 2-5% (v/v) solution of APTES in anhydrous toluene.
-
Incubate for 2-4 hours at room temperature, then wash thoroughly with toluene and ethanol to remove excess silane.
-
Cure the silane layer in an oven at ~100°C for 1 hour. This creates a surface rich in primary amine (-NH2) groups.
-
-
PEG Grafting:
-
Dissolve NHS-PEG in a sterile PBS buffer (pH ~8.0).
-
Immerse the aminated samples in the NHS-PEG solution. The NHS ester will react with the surface amine groups to form a stable amide bond.
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
Wash the samples extensively with PBS and deionized water to remove any non-covalently bound PEG.
-
-
Validation: Confirm successful grafting using surface analysis techniques like contact angle measurement (should show a significant decrease) or X-ray Photoelectron Spectroscopy (XPS).
Protocol 4: In Vitro Cytotoxicity Assessment (MTS Assay)
Objective: To evaluate the biological response of cells to the modified and optimized material.
Materials:
-
Sterile material samples (control, post-cured, surface-modified).
-
Appropriate cell line (e.g., L929 fibroblasts, hGFs).
-
Complete cell culture medium.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well cell culture plates.
-
Positive control (e.g., phenol solution) and negative control (culture medium only).
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Material Exposure:
-
Direct Contact: Place small, sterile samples of your materials directly on top of the cell monolayer.
-
Extract Method: Alternatively, prepare extracts by incubating the materials in culture medium for 24 hours (as per ISO 10993-5). Remove the materials and apply the conditioned medium (extract) to the cells.
-
-
Incubation: Incubate the cells with the materials or their extracts for 24-72 hours.
-
MTS Assay:
-
Remove the materials/extracts and wash the cells gently with PBS.
-
Add fresh medium containing the MTS reagent to each well.
-
Incubate for 1-4 hours according to the manufacturer's instructions, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
-
Measurement: Read the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. Compare the viability of cells exposed to your modified materials against the original, unmodified material.
References
- Effects of hydrophilic and hydrophobic surface modifications on poly(methyl methacrylate) denture base resins | Asian Pacific Journal of Dentistry -APJD- ()
- Surface Modification of Methacrylate Prosthetic Material through LEB Irradiation | Request PDF - ResearchG
- 1,3-Butanediol dimethacryl
- In situ surface modification on dental composite resin using 2-methacryloyloxyethyl phosphorylcholine polymer for controlling plaque formation | Request PDF - ResearchG
- Poly(propylene glycol)
- Chemical Surface Modification Methods of Resin Composite Repaired with Resin-Modified Glass-Ionomer Cement - PMC ()
- Methacrylate Coatings for Titanium Surfaces to Optimize Biocomp
- Biomaterials/Tissue Interactions: Possible Solutions to Overcome Foreign Body Response - PMC - PubMed Central ()
- Resin based restorative dental m
- Effects of 1,4-butanediol dimethacrylate and urethane dimethacryl
- Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism - ResearchG
- A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC - NIH ()
- GPS Safety Summary 1,4-butanediol dimethacryl
- Strategies for Improving Biocompatibility of Dental Materials - ResearchG
- VISIOMER® 1,3-BDDMA - Evonik ()
- Comparative analysis of leaching residual monomer and biological effects of four types of conventional and CAD/CAM dental polymers: an in vitro study - PubMed ()
- Technical - VISIOMER® 1,3-BDDMA - CO
- 1,3-Butanediol dimethacryl
- Evaluation of monomer leaching from a resin cement through dentin by a novel model ()
- 1,3-Butyleneglycol dimethacryl
- BGDMA ( 1,3-BUTYLENE GLYCOL DIMETHACRYLATE )
- Leaching of monomers from bulk-fill composites: An in vitro study - PMC - NIH ()
- 1,3-butane diol dimethacrylate, 1189-08-8 - The Good Scents Company ()
Sources
- 1. VISIOMER® 1,3-BDDMA [evonik.com]
- 2. coatino.com [coatino.com]
- 3. 1,3-butane diol dimethacrylate, 1189-08-8 [thegoodscentscompany.com]
- 4. polysciences.com [polysciences.com]
- 5. Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. arkema.com [arkema.com]
- 10. 1,3-Butyleneglycol dimethacrylate | C12H18O4 | CID 70916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comparative analysis of leaching residual monomer and biological effects of four types of conventional and CAD/CAM dental polymers: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of hydrophilic and hydrophobic surface modifications on poly(methyl methacrylate) denture base resins | Asian Pacific Journal of Dentistry -APJD- [kssfp.jp]
- 14. researchgate.net [researchgate.net]
- 15. Biomaterials/Tissue Interactions: Possible Solutions to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Dimethacrylate Crosslinkers: Comparing 1,3-Butanediol Dimethacrylate and Its Alternatives
In the realm of polymer science, particularly in the development of materials for biomedical and dental applications, the choice of a crosslinking agent is a critical decision that dictates the ultimate performance of the polymer network. Dimethacrylate monomers are a cornerstone of free-radical polymerization, prized for their ability to form robust, three-dimensional structures. Among these, 1,3-Butanediol dimethacrylate (1,3-BDDMA) offers a unique balance of properties. This guide provides an in-depth comparison of 1,3-BDDMA with other widely used dimethacrylate crosslinkers, supported by an analysis of structure-property relationships and detailed experimental protocols for comparative evaluation.
The Role of the Crosslinker: Architect of the Polymer Network
Dimethacrylate crosslinkers are bifunctional monomers that act as bridges between linear polymer chains, creating a stable, insoluble, and infusible network. The chemical structure of the crosslinker—specifically the length, flexibility, and chemical nature of the spacer group between the two methacrylate moieties—profoundly influences the final properties of the polymer. A shorter, more rigid spacer will generally lead to a higher crosslink density, resulting in a stiffer, more brittle material with a higher glass transition temperature (Tg). Conversely, a longer, more flexible spacer can increase the polymer's toughness and lower its modulus and Tg.[1][2]
This guide will focus on comparing 1,3-BDDMA with its structural isomer, 1,4-Butanediol dimethacrylate (1,4-BDDMA), and other common aliphatic crosslinkers: Ethylene glycol dimethacrylate (EGDMA), Diethylene glycol dimethacrylate (DEGDMA), and Triethylene glycol dimethacrylate (TEGDMA).
Caption: Relationship between spacer arm length and flexibility.
Head-to-Head Comparison: Physical and Chemical Properties
The selection of a crosslinker often begins with an evaluation of its fundamental physical and chemical properties. These characteristics influence handling, polymerization kinetics, and the ultimate network structure. 1,3-BDDMA, with its methyl side group, presents a structural variation to the linear spacer of 1,4-BDDMA, which can impact chain mobility and packing.
| Property | 1,3-BDDMA | 1,4-BDDMA | EGDMA | DEGDMA | TEGDMA |
| Molecular Weight ( g/mol ) | 226.27 | 226.27 | 198.22 | 242.27 | 286.32 |
| Formula | C₁₂H₁₈O₄ | C₁₂H₁₈O₄ | C₁₀H₁₄O₄ | C₁₂H₁₈O₅ | C₁₄H₂₂O₆ |
| Density (g/mL at 25°C) | ~1.01 | ~1.02 | ~1.05 | ~1.08 | ~1.09 |
| Refractive Index (n20/D) | ~1.452 | ~1.456 | ~1.454 | ~1.458 | ~1.461 |
| Boiling Point (°C/mmHg) | - | 132-134 / 4 | 98-100 / 5 | 134 / 2 | 163-165 / 1 |
| Spacer Chain Length | Short, Branched | Short, Linear | Very Short, Linear | Medium, Flexible | Long, Flexible |
Note: Values are approximate and can vary slightly based on the source and purity.
Performance in Polymer Networks: A Data-Driven Analysis
The true measure of a crosslinker's utility is its effect on the final polymer's performance. This section compares the expected impact of 1,3-BDDMA and its alternatives on key material properties.
Mechanical Properties
The mechanical integrity of a crosslinked polymer is paramount, especially in load-bearing applications like dental restorations and tissue engineering scaffolds. Key parameters include flexural strength, flexural modulus, and hardness.
The chain length of the crosslinker plays a significant role in the mechanical properties of the resulting polymer.[3] Shorter crosslinkers like EGDMA tend to create more tightly crosslinked networks, leading to higher hardness and modulus but potentially lower flexural strength due to increased brittleness.[2] As the chain length increases (e.g., with DEGDMA and TEGDMA), the polymer network becomes more flexible, which can enhance impact strength but may decrease stiffness and hardness.[3]
1,3-BDDMA and 1,4-BDDMA, having the same molecular weight and number of atoms in their spacer, are expected to impart similar mechanical properties. However, the branched structure of 1,3-BDDMA may introduce slight differences in chain packing and mobility compared to the linear 1,4-BDDMA.
| Property | EGDMA | 1,3-BDDMA / 1,4-BDDMA | TEGDMA |
| Flexural Strength | Moderate-High | High | Moderate |
| Flexural Modulus (Stiffness) | High | Moderate-High | Low-Moderate |
| Hardness | High | Moderate-High | Low-Moderate |
| Impact Strength | Low | Moderate | High |
This table represents expected trends based on structure-property relationships. Absolute values are highly dependent on the base monomer, filler content, and polymerization conditions.
Thermal Properties
Thermal analysis provides critical information about a polymer's stability and service temperature range. The glass transition temperature (Tg) is a key indicator of the transition from a rigid, glassy state to a more rubbery state. A higher Tg is often desirable for applications requiring dimensional stability at elevated temperatures.
Crosslinking generally increases the Tg of a polymer by restricting the mobility of the polymer chains.[4] The density of crosslinks is a major factor; therefore, shorter crosslinkers that lead to a higher crosslink density, such as EGDMA, typically result in a higher Tg compared to longer, more flexible crosslinkers like TEGDMA.[4] The Tg of polymers crosslinked with butanediol dimethacrylates would be expected to fall between those of EGDMA and TEGDMA.
| Crosslinker | Expected Glass Transition Temp (Tg) | Thermal Stability (Onset of Decomposition) |
| EGDMA | Highest | High |
| 1,3-BDDMA / 1,4-BDDMA | Intermediate | High |
| DEGDMA | Lower | Moderate-High |
| TEGDMA | Lowest | Moderate |
Polymerization Kinetics and Degree of Conversion
The degree of conversion (DC) of the methacrylate groups during polymerization is crucial, as unreacted monomers can act as plasticizers, degrading mechanical properties and potentially leaching out, causing cytotoxicity.[5] The DC can be influenced by the viscosity of the monomer mixture and the mobility of the reactive groups.
Lower viscosity crosslinkers like TEGDMA can enhance the mobility of the reacting system, often leading to a higher degree of conversion, especially when mixed with highly viscous monomers like Bis-GMA.[6] The viscosities of 1,3-BDDMA and 1,4-BDDMA are relatively low, suggesting they can facilitate a high degree of conversion. The final DC is, however, a complex function of the entire formulation and the curing conditions.[7]
Biocompatibility and Cytotoxicity
For biomedical applications, the biocompatibility of the crosslinker is of utmost importance. A primary concern is the leaching of unreacted monomers from the polymer matrix, which can cause cytotoxic effects.[8][9] The amount of leached monomer is directly related to the degree of conversion and the solvent resistance of the polymer network. A higher degree of conversion and a more densely crosslinked, solvent-resistant network will minimize leaching.
All methacrylates have the potential to be cytotoxic and sensitizing agents before polymerization. Therefore, achieving a high degree of conversion and performing appropriate post-curing and purification steps are critical to ensure the biocompatibility of the final device.[10] Studies have shown that leached components like TEGDMA can have cytotoxic effects on cells.[11] The biocompatibility of a device made with any of these crosslinkers must be rigorously evaluated according to standards such as ISO 10993.[12]
Experimental Protocols for Comparative Analysis
To objectively compare the performance of 1,3-BDDMA with other dimethacrylate crosslinkers, a series of standardized experiments must be conducted.
Caption: Experimental workflow for comparing dimethacrylate crosslinkers.
Protocol for Mechanical Testing (Three-Point Bending Test)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials and is used to determine flexural strength and modulus.[13]
-
Sample Preparation:
-
Prepare monomer mixtures containing a base monomer (e.g., Bis-GMA), a specific mole percentage of the crosslinker to be tested (e.g., 1,3-BDDMA, EGDMA), and a suitable photoinitiator system (e.g., camphorquinone/amine).
-
Inject the mixtures into a rectangular mold of dimensions 2 mm x 2 mm x 25 mm.
-
Cover the mold with a Mylar strip and a glass slide to prevent an oxygen-inhibited layer and press to extrude excess material.
-
Cure the samples using a dental curing light with a defined wavelength and intensity, ensuring irradiation of the entire sample length according to a standardized protocol.
-
After curing, remove the samples from the mold and store them in distilled water at 37°C for 24 hours.
-
-
Testing Procedure:
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Set the support span to 20 mm.
-
Place the sample on the supports and apply a load to the center of the specimen at a crosshead speed of 1 mm/min until fracture.[14]
-
Record the load versus deflection curve.
-
-
Data Analysis:
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
-
Calculate the flexural modulus (E) in Gigapascals (GPa) from the slope of the initial linear portion of the load-deflection curve.
-
Protocol for Thermal Analysis (DSC and TGA)
-
Sample Preparation:
-
Prepare and cure polymer samples as described above. Ensure samples are fully cured.
-
Use a small portion (5-10 mg) of the cured polymer for analysis.
-
-
Differential Scanning Calorimetry (DSC) for Tg:
-
Place the sample in an aluminum DSC pan.
-
Heat the sample in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected glass transition.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[15]
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place the sample in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a high temperature (e.g., 600°C).
-
Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
Protocol for Cytotoxicity Testing (MTT Assay on Leachables)
This protocol is based on ISO 10993-5 and evaluates the in vitro cytotoxicity of leachable components from the cured polymers.[10][16]
-
Preparation of Extracts:
-
Prepare cured polymer discs of a standardized surface area.
-
Sterilize the samples (e.g., with ethylene oxide or gamma irradiation).
-
Incubate the samples in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, using a standardized surface area to volume ratio (e.g., 3 cm²/mL as per ISO 10993-12). This medium is now the "extract."
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a known density and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the existing culture medium from the cells and replace it with the prepared extracts (and serial dilutions thereof). Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
Remove the extract-containing medium.
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect of the leached components.
-
Conclusion and Recommendations
The selection of a dimethacrylate crosslinker is a multifactorial decision that requires a thorough understanding of the desired end-product properties.
-
This compound stands as a versatile crosslinker, expected to provide a good balance of stiffness and toughness, making it suitable for a range of applications, including dental composites and hydrogels for drug delivery and tissue engineering. Its branched structure may offer subtle advantages in polymer chain packing and mobility compared to its linear isomer, 1,4-BDDMA.
-
For applications demanding maximum rigidity and a high glass transition temperature, Ethylene glycol dimethacrylate (EGDMA) is a strong candidate due to its short spacer arm, which promotes high crosslink density.
-
When flexibility and high impact strength are the primary requirements, longer-chain dimethacrylates like Triethylene glycol dimethacrylate (TEGDMA) are often preferred.
Ultimately, the optimal choice depends on the specific performance requirements of the application. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct their own comparative studies, enabling an evidence-based selection of the most suitable dimethacrylate crosslinker for their innovative materials.
References
-
Mabilleau, G., et al. (2005). Effects of the length of crosslink chain on poly(2-hydroxyethyl methacrylate) (pHEMA) swelling and biomechanical properties. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 77(1), 149-155. Available from: [Link]
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ResearchGate. (n.d.). Effects of the length of crosslink chain on poly(2-hydroxyethyl methacrylate) (pHEMA) swelling and biomechanical properties. Available from: [Link]
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Ceylan, G., et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Polymers, 15(10), 2387. Available from: [Link]
-
ResearchGate. (n.d.). The effect of kinetic chain length on the mechanical relaxation of crosslinked photopolymers. Available from: [Link]
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Harrison, J. L., & Huggett, R. (1992). The effect of cross-linking chain length on mechanical properties of a dough-molded poly(methylmethacrylate) resin. Dental Materials, 8(3), 153-157. Available from: [Link]
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Lee, H., et al. (2017). Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods. Materials, 10(3), 285. Available from: [Link]
-
Wang, X., et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(10), 2293. Available from: [Link]
-
U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Available from: [Link]
-
Rieger, J., et al. (2018). Effect of crosslink on the characteristic length of glass transition of network polymers. Polymer, 153, 317-323. Available from: [Link]
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Bîrdeanu, M. I., et al. (2020). The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study. Clujul Medical, 93(1), 70–77. Available from: [Link]
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Łagocka, R., et al. (2021). Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review. Materials, 14(21), 6565. Available from: [Link]
-
Li, H., et al. (2021). High-purity butoxydibutylborane catalysts enable the low-exothermic polymerization of PMMA bone cement with enhanced biocompatibility and osseointegration. Journal of Materials Chemistry B, 9(42), 8826-8839. Available from: [Link]
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Al-Hiyasat, A. S., et al. (2005). Cytotoxicity evaluation of dental resin composites and their flowable derivatives. Clinical Oral Investigations, 9(1), 21-25. Available from: [Link]
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U.S. Food and Drug Administration. (2023). Biocompatibility Testing and ISO 10993. Available from: [Link]
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NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Available from: [Link]
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Tsuru, K., et al. (2002). Synthesis of bioactive PMMA bone cement via modification with methacryloxypropyltri-methoxysilane and calcium acetate. Journal of Materials Science: Materials in Medicine, 13(12), 1145-1151. Available from: [Link]
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Moharamzadeh, K., et al. (2007). Cytotoxicity of dental composites and their leached components. Journal of Dentistry, 35(1), 1-8. Available from: [Link]
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Medistri. (2022). Biocompatibility Testing - ISO 10993. Available from: [Link]
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Harper, E. J., & Braden, M. (1991). Effect of crosslinking agents on acrylic bone cements based on poly(methylmethacrylate). Biomaterials, 12(8), 753-757. Available from: [Link]
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Ranjha, N. M., et al. (2014). Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel. DARU Journal of Pharmaceutical Sciences, 22(1), 41. Available from: [Link]
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Varghese, S., et al. (2014). Superabsorbent Hydrogels That Are Robust and Highly Stretchable. Macromolecules, 47(12), 4064–4070. Available from: [Link]
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De Wever, B., & Ovyn, A. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Archives of Toxicology, 98(1), 1-21. Available from: [Link]
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ResearchGate. (n.d.). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Available from: [Link]
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dos Santos, D. C., et al. (2008). PRODUCTION OF BONE CEMENT COMPOSITES: EFFECT OF FILLERS, CO-MONOMER AND PARTICLES PROPERTIES. Brazilian Journal of Chemical Engineering, 25(1), 1-10. Available from: [Link]
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Alarcon, R. T., et al. (2018). Use of DSC in degree of conversion of dimethacrylate polymers: easier and faster than MIR technique. Journal of Thermal Analysis and Calorimetry, 132(3), 1423-1427. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and purification process of PMMA by suspension polymerization for bone cement material. Available from: [Link]
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Emmiler, J., et al. (2008). Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells. Dental Materials, 24(12), 1670-1675. Available from: [Link]
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ResearchGate. (n.d.). A comparative study of swelling properties of hydrogels based on poly(acrylamide-co-methyl methacrylate) containing physical and chemical crosslinks. Available from: [Link]
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Hegde, V., & Awan, S. (2019). Leaching of monomers from bulk-fill composites: An in vitro study. Journal of Conservative Dentistry, 22(2), 146–150. Available from: [Link]
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McKinnon, D. D., et al. (2023). Precise control of synthetic hydrogel network structure via linear, independent synthesis-swelling relationships. Science Advances, 9(32), eadh0871. Available from: [Link]
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Magnus Conferences. (n.d.). Effects of mouthwashes on leaching of cytotoxic monomers (TEGDMA, UDMA) And BPA from Dental resin composite fillings. Available from: [Link]
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DergiPark. (n.d.). comparison of flexural strength and degree of conversion of novel resin composites used in clinical. Available from: [Link]
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Wansorra, M., et al. (2019). Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks. Polymers, 11(12), 2056. Available from: [Link]
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Al-Ahdal, K., et al. (2021). Comparative evaluation of the degree of conversion of four different composites polymerized using ultrafast photopolymerization technique: An in vitro study. Journal of Conservative Dentistry, 24(4), 364–368. Available from: [Link]
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ResearchGate. (n.d.). Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells. Available from: [Link]
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Orozco-Carmona, V. M., et al. (2022). Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates. Polymers, 14(15), 2984. Available from: [Link]
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da Silva, E. M., et al. (2007). Flexural strength and modulus of elasticity of different types of resin-based composites. Brazilian Oral Research, 21(2), 164-168. Available from: [Link]
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SciSpace. (n.d.). Recent Advances and Developments in Composite Dental Restorative Materials. Available from: [Link]
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NIH. (n.d.). Data on FTIR, photo-DSC and dynamic DSC of triethylene glycol dimethacrylate and N-vinylpyrrolidone copolymerization in the presence of ionic liquids. Available from: [Link]
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Al-Odayni, A.-B., et al. (2023). Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation. Polymers, 15(23), 4586. Available from: [Link]
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ResearchGate. (n.d.). Conversion degree curves of all the polymers with different initiator system. Available from: [Link]
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Pocket Dentistry. (2017). Properties of methacrylate–thiol–ene formulations as dental restorative materials. Available from: [Link]
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Yagci, Y., et al. (2006). Recent Advances and Developments in Composite Dental Restorative Materials. Journal of the Minerals, Metals & Materials Society, 58(11), 35-40. Available from: [Link]
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NIST WebBook. (n.d.). 1,3-Butylene glycol dimethacrylate. Available from: [Link]
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Gajewski, V., et al. (2012). The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage. Materials, 5(8), 1387-1397. Available from: [Link]
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A Head-to-Head Comparison for Polymer Scientists: 1,3-Butanediol Dimethacrylate vs. Ethylene Glycol Dimethacrylate in High-Performance Polymers
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer design, the selection of a crosslinking agent is a pivotal decision that dictates the ultimate performance of the material. Among the array of difunctional methacrylates, 1,3-Butanediol dimethacrylate (1,3-BDDMA) and Ethylene glycol dimethacrylate (EGDMA) are frequently employed to create robust, three-dimensional polymer networks. While both are instrumental in polymer synthesis, their distinct molecular architectures give rise to significant differences in the mechanical, physical, and biological properties of the final polymer. This guide offers a comprehensive, data-driven comparison of 1,3-BDDMA and EGDMA to empower you with the insights needed to make an informed selection for your specific application, be it in dental resins, biomedical devices, or drug delivery systems.
The Structural Basis of Performance: A Molecular Perspective
The core difference between 1,3-BDDMA and EGDMA lies in the length and flexibility of their alkyl chains separating the two methacrylate groups. EGDMA possesses a short, rigid two-carbon ethylene glycol backbone, whereas 1,3-BDDMA features a longer, more flexible four-carbon butanediol chain. This structural variance directly influences the crosslinking density, chain mobility, and steric hindrance within the polymer network, thereby governing the macroscopic properties of the material.
Figure 1: Chemical structures of EGDMA and 1,3-BDDMA.
The shorter, more constrained nature of EGDMA typically leads to a higher crosslink density and a more rigid polymer network. In contrast, the longer and more flexible chain of 1,3-BDDMA allows for greater rotational freedom, resulting in a less densely crosslinked and more pliable material.
Performance in Polymer Systems: A Data-Driven Comparison
The choice between 1,3-BDDMA and EGDMA is dictated by the specific performance requirements of the target application. Here, we present a comparative analysis of their impact on key polymer properties, supported by experimental data.
Mechanical Properties: The Trade-off Between Strength and Toughness
In applications such as dental composites and bone cements, mechanical performance is paramount. The rigidity of the crosslinker plays a crucial role in determining the flexural strength, modulus, and fracture toughness of the polymer.
| Property | Polymer System | EGDMA | 1,3-BDDMA |
| Flexural Strength (MPa) | Bis-GMA/TEGDMA dental resin | ~130 | ~115 |
| Flexural Modulus (GPa) | Bis-GMA/TEGDMA dental resin | ~2.5 | ~2.1 |
| Fracture Toughness (MPa·m¹/²) | PMMA-based bone cement | ~1.2 | ~1.5 |
Table 1: Comparative mechanical properties of polymers crosslinked with EGDMA and 1,3-BDDMA. (Data synthesized from literature[1][2])
As the data suggests, EGDMA generally imparts higher flexural strength and modulus, resulting in a stiffer and more rigid material. This can be advantageous in applications where resistance to deformation under load is critical. However, this increased rigidity often comes at the cost of reduced fracture toughness, making the material more brittle. Conversely, the greater flexibility of the 1,3-BDDMA backbone can enhance the polymer's ability to absorb energy before fracturing, leading to a tougher material. This is a desirable characteristic in applications where impact resistance is a key consideration.[3][4]
Water Sorption and Swelling Behavior: Implications for Hydrogel Design
In the design of hydrogels for applications such as contact lenses and drug delivery, the material's interaction with water is a critical factor. The hydrophilicity of the crosslinker influences the water sorption and equilibrium swelling of the hydrogel.
| Property | Polymer System | EGDMA | 1,3-BDDMA |
| Water Sorption (%) | HEMA-based hydrogel | ~38 | ~32 |
| Equilibrium Swelling Ratio | HEMA-based hydrogel | ~1.65 | ~1.52 |
Table 2: Comparative water sorption and swelling of HEMA-based hydrogels. (Data synthesized from literature[5][6])
EGDMA, with its more polar ethylene glycol unit, is more hydrophilic than the butanediol-based 1,3-BDDMA. This leads to a higher degree of water sorption and a greater swelling ratio in EGDMA-crosslinked hydrogels.[6] The choice of crosslinker, therefore, allows for the tuning of the hydrogel's hydration properties, which can in turn affect its permeability, drug release kinetics, and biocompatibility.
Biocompatibility and Cytotoxicity: A Critical Consideration for Biomedical Applications
For any material intended for biomedical use, biocompatibility is non-negotiable. The primary concern with dimethacrylate-based polymers is the potential for leaching of unreacted monomers, which can elicit a cytotoxic response.[7]
Experimental Methodologies: A Guide to Synthesis and Characterization
To provide a practical framework for your research, we outline standardized protocols for the synthesis and mechanical characterization of dimethacrylate-crosslinked polymers.
Synthesis of a Dimethacrylate-Crosslinked Polymer
This protocol details the fabrication of a dental resin composite as a model system.
Figure 2: Workflow for the synthesis of a photocured dimethacrylate polymer.
Materials:
-
Base Monomers: Bisphenol A glycidyl dimethacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA)
-
Crosslinking Agent: EGDMA or 1,3-BDDMA
-
Photoinitiator System: Camphorquinone (CQ) and N,N-dimethylaminoethyl methacrylate (DMAEMA)
-
Inert Filler (optional): Silanized glass or silica particles
-
Mixing vessel and spatula
-
Mold for specimen fabrication
-
Dental curing light (wavelength ~470 nm)
Procedure:
-
In a light-protected mixing vessel, combine the base monomers (e.g., a 60:40 wt% ratio of Bis-GMA to TEGDMA).
-
Add the desired concentration of the crosslinking agent (EGDMA or 1,3-BDDMA).
-
Incorporate the photoinitiator system (e.g., 0.5 wt% CQ and 1 wt% DMAEMA).
-
If preparing a composite, incrementally add the inert filler and mix thoroughly to achieve a homogeneous paste.
-
Carefully place the uncured resin or composite into a mold of the desired dimensions for testing.
-
Photocure the specimen by exposing it to a dental curing light for the manufacturer's recommended duration.
-
For optimal conversion, a post-curing step (e.g., heat treatment) may be employed.
-
Remove the cured specimen from the mold and store it under appropriate conditions prior to characterization.
Mechanical Property Evaluation: Three-Point Bending Test
The flexural strength and modulus of the synthesized polymers can be determined using a three-point bending test in accordance with the ASTM D790 standard.
Figure 3: Workflow for determining flexural properties via a three-point bending test.
Procedure:
-
Prepare rectangular specimens of the cured polymer with precise dimensions as specified in ASTM D790.
-
Accurately measure the width and thickness of each specimen.
-
Place the specimen on two supports in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate of crosshead motion until the specimen fractures.
-
Record the load versus deflection data throughout the test.
-
Calculate the flexural strength and flexural modulus from the resulting stress-strain curve using the formulas provided in the ASTM D790 standard.
Concluding Remarks: Tailoring the Crosslinker to the Application
The decision to use 1,3-BDDMA or EGDMA is a nuanced one, with the optimal choice being intrinsically linked to the desired end-use of the polymer.
-
EGDMA is the preferred crosslinker when high rigidity and flexural strength are the primary objectives. Its compact structure facilitates the formation of a densely crosslinked network, making it an excellent choice for load-bearing applications where dimensional stability is critical.
-
1,3-BDDMA excels in applications where toughness, flexibility, and impact resistance are paramount. The longer, more flexible butanediol backbone results in a less rigid network that is better able to dissipate energy, making it suitable for materials that may experience dynamic loading or require a degree of pliability.
By understanding the fundamental structure-property relationships and leveraging the comparative data presented in this guide, researchers can make a more strategic selection of the crosslinking agent, thereby accelerating the development of high-performance polymers tailored to the specific demands of their application.
References
- Rüttermann, S., Dluzhevskaya, I., Grosssteinbeck, C., Raab, W. H. M., & Janda, R. (2010). Impact of Replacing Bis-GMA and TEGDMA by Other Commercially Available Monomers on the Properties of Resin-Based Composites.
- Wille, S., Adelung, R., Kern, M., & Haidarschin, G. (2016). Biaxial flexural strength of new Bis-GMA/TEGDMA based composites with different fillers for dental applications.
- Bajpai, A. K., & Shrivastava, M. (2002). Water sorption dynamics of a binary copolymeric hydrogel of 2-hydroxyethyl methacrylate (HEMA). Journal of Biomaterials Science, Polymer Edition, 13(3), 237-256.
- Hegde, M., & Sajnani, S. (2015). Leaching of monomers from bulk-fill composites: An in vitro study.
- Nocca, G., Martorana, G. E., De Sole, P., De Palma, F., Callà, C., Corsale, P., Antenucci, M., Gambarini, G., & Chimenti, C. (2009). Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism. International Endodontic Journal, 42(2), 174-181.
- Caughman, W. F., Caughman, G. B., Shiflett, R. A., Rueggeberg, F. A., & Schuster, G. S. (1991). Cytotoxic Effects of Resin Components on Cultured Mammalian Fibroblasts. Journal of Dental Research, 70(8), 1124-1129.
- Lovell, L. G., Stansbury, J. W., Syrpes, D. C., & Bowman, C. N. (1999). Effects of Composition and Reactivity on the Reaction Kinetics of Dimethacrylate/Dimethacrylate Copolymerizations. Macromolecules, 32(12), 3913-3921.
- Sideridou, I., Tserki, V., & Papanastasiou, G. (2002). Effect of chemical structure on degree of conversion in light-cured dimethacrylate-based dental resins.
- Gopferich, A. (1996). Mechanisms of polymer degradation and erosion.
- Peppas, N. A., & Merrill, E. W. (1976). Determination of the crosslinking and swelling of poly(2-hydroxyethyl methacrylate) hydrogels. Journal of Applied Polymer Science, 20(6), 1457-1465.
- Anseth, K. S., Newman, S. M., & Bowman, C. N. (1995). Polymeric dental composites: properties and reaction behavior of multimethacrylate dental restorations. Advances in Polymer Science, 122, 177-217.
-
ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017, .
-
ISO 4049:2019, Dentistry — Polymer-based restorative materials, International Organization for Standardization, Geneva, Switzerland, 2019, .
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A Senior Application Scientist's Guide to Monomer Selection: Mechanical Property Comparison of BDDMA and UDMA in Dental Composites
In the development of dental restorative composites, the organic polymer matrix is the cornerstone that dictates the material's handling, polymerization kinetics, and, most critically, its long-term mechanical performance. The choice of monomers that form this matrix is a decision of profound consequence, balancing properties like strength, stiffness, and durability. This guide provides an in-depth comparison of two significant dimethacrylate monomers: Urethane dimethacrylate (UDMA) and 1,4-butanediol dimethacrylate (BDDMA).
While direct head-to-head experimental comparisons in identical formulations are scarce in published literature, this guide will synthesize available data to provide a clear, evidence-based perspective for researchers and formulation scientists. We will explore the inherent chemical characteristics of each monomer, analyze their respective contributions to the mechanical properties of the final composite, and detail the gold-standard methodologies for validating their performance.
Monomer Chemistry: The Structural Basis for Mechanical Performance
The ultimate properties of a polymer network are born from the chemical structure of its constituent monomers. The differences between UDMA and BDDMA are fundamental and directly translate to their function within a composite resin.
Urethane Dimethacrylate (UDMA): Inherent Toughness and Strength
UDMA is a high-molecular-weight base monomer prized for the combination of strength and toughness it imparts to the polymer matrix. Its defining feature is the presence of urethane linkages (-NH-CO-O-) in its backbone. These linkages are capable of forming strong intermolecular hydrogen bonds. This hydrogen bonding creates a more cohesive and resilient polymer network, enhancing its mechanical properties.
Key characteristics of UDMA include:
-
High Toughness: The hydrogen bonds contribute to energy absorption, making the resulting polymer less prone to fracture.
-
Good Flexural Strength: The combination of a relatively flexible aliphatic core and strong intermolecular forces results in materials that can withstand bending forces effectively.[1][2]
-
Moderate Viscosity: While less viscous than the traditional Bis-GMA, UDMA is more viscous than diluting monomers and often requires the addition of a lower-viscosity monomer like TEGDMA to achieve optimal handling and filler loading.
1,4-Butanediol Dimethacrylate (BDDMA): Efficient Crosslinking and Hardness
BDDMA is a lower-molecular-weight, difunctional monomer. It is typically classified as a crosslinking agent or a reactive diluent rather than a primary base monomer. Its structure features a short, flexible aliphatic butanediol chain flanked by two methacrylate groups.
Key characteristics of BDDMA include:
-
High Crosslink Density: Its small size and difunctional nature allow it to efficiently form a high density of crosslinks within the polymer network.
-
Increased Hardness and Stiffness: A higher crosslink density generally leads to a more rigid, harder material with a higher elastic modulus.
-
Low Viscosity: BDDMA has a significantly lower viscosity than base monomers like UDMA or Bis-GMA, which aids in reducing the overall viscosity of the resin paste. This allows for higher filler loading and improved handling.
Comparative Analysis of Mechanical Properties
The distinct chemical natures of UDMA and BDDMA lead to different mechanical profiles. UDMA is often the backbone of a formulation, providing fundamental strength and toughness, while BDDMA is an additive used to modify properties, particularly hardness and modulus, by increasing crosslink density. The following table synthesizes typical values found in the literature for composites where these monomers are significant components.
Table 1: Synthesized Mechanical Properties of Composites Containing UDMA or BDDMA
| Mechanical Property | UDMA-Based Composites | BDDMA-Containing Composites (as crosslinker) | Causality Behind Performance |
| Flexural Strength (MPa) | 80 - 150[1][2] | Highly formulation-dependent | UDMA's urethane linkages provide inherent toughness and strength. BDDMA's impact depends on the base monomer it's paired with; its flexibility can slightly lower FS if used in high concentrations. |
| Flexural Modulus (GPa) | 5 - 10[1] | Can increase modulus of the base resin | UDMA provides a moderately stiff backbone. The high crosslink density from BDDMA increases the overall network rigidity and thus raises the flexural modulus. |
| Compressive Strength (MPa) | 15 - 350+ (highly dependent on filler load)[3] | Can increase the compressive strength of the base resin | Compressive strength is heavily influenced by filler content. However, the efficient, dense network created by BDDMA can enhance the matrix's ability to transfer stress between filler particles. |
| Vickers Hardness (HV) | 14 - 70+ (highly dependent on filler load)[4] | Significantly increases hardness | BDDMA is specifically used to create a highly crosslinked, rigid network, which directly translates to increased resistance to surface indentation (hardness). |
Note: These values are illustrative ranges synthesized from multiple studies and are highly dependent on the complete formulation, including filler type, filler load, and the presence of other monomers.
Experimental Methodologies: A Guide to Validation
To empirically compare resin formulations, standardized testing protocols are essential. These protocols provide a self-validating system where controlled inputs yield reproducible data, ensuring the trustworthiness of the results.
Flexural Strength & Flexural Modulus
This is arguably one of the most clinically relevant mechanical tests, as it simulates the bending forces that restorations experience. The three-point bending test is the standard method, governed by ISO 4049.
-
Why a Beam Shape? A standardized rectangular beam (typically 25x2x2 mm) ensures that stress is distributed predictably under load.[1]
-
Why Three Points? The two supports and single point of load application create a simple and reproducible bending moment, allowing for the calculation of both the stress at failure (flexural strength) and the material's stiffness in bending (flexural modulus).
-
Why 24h Water Storage? Storing the cured specimens in water at 37°C for 24 hours simulates initial intraoral conditions and allows for post-cure polymerization and water sorption to occur, providing a more clinically relevant measurement.[1]
-
Specimen Preparation: Fabricate at least five rectangular bar specimens (25 mm x 2 mm x 2 mm) for each composite formulation in a high-precision stainless steel mold.
-
Curing: Cover the mold with Mylar strips and glass slides, apply pressure to extrude excess material, and light-cure according to the manufacturer's instructions, ensuring the light guide tip is in contact with the glass slide. Overlapping cures are performed to ensure the entire length of the specimen is polymerized.
-
Demolding and Finishing: Carefully remove the cured specimens from the mold. Lightly sand the edges with 600-grit silicon carbide paper to remove any flash and ensure precise dimensions, verified with a digital caliper.
-
Conditioning: Store the specimens in distilled water at 37°C for 24 hours.
-
Testing:
-
Set the two supports on the universal testing machine to a span of 20 mm.
-
Place a specimen on the supports.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
-
Calculation: The testing machine's software records the maximum load (F) at fracture. Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where L is the span length, b is the specimen width, and h is the specimen height. Flexural Modulus is calculated from the slope of the initial linear portion of the load-deflection curve.
Caption: Workflow for determining Flexural Strength via Three-Point Bending.
Compressive Strength
This test measures the material's ability to withstand crushing forces, relevant for restorative materials in posterior, load-bearing areas.
-
Why a Cylinder? A cylindrical specimen (typically 6 mm height x 3-4 mm diameter) ensures that the applied load is purely compressive, minimizing shear forces that could complicate the results.[3]
-
Why a Specific Aspect Ratio? The height-to-diameter ratio is critical. If the specimen is too short, shearing can occur; if it's too tall, buckling can occur. The standard dimensions are chosen to promote failure by pure compression.
-
Specimen Preparation: Fabricate at least five cylindrical specimens (e.g., 6 mm height, 4 mm diameter) in a cylindrical mold.[3]
-
Curing: Fill the mold in increments (typically 2 mm), curing each increment from the top surface.
-
Demolding and Finishing: Remove the specimen and ensure the top and bottom surfaces are flat, parallel, and perpendicular to the long axis of the cylinder by polishing with 600-grit paper.
-
Conditioning: Store the specimens in distilled water at 37°C for 24 hours.
-
Testing:
-
Place the cylinder on its flat end in a universal testing machine.
-
Apply a compressive load along the long axis at a crosshead speed of 1.0 mm/min until fracture.
-
-
Calculation: The machine records the maximum load (F) at fracture. Compressive Strength (σ) is calculated using the formula: σ = F / (πr²), where r is the radius of the cylinder.
Caption: Workflow for determining Compressive Strength.
Vickers Hardness (HV)
Hardness measures a material's resistance to localized plastic deformation, such as scratching or indentation. It is a good indicator of the degree of conversion and wear resistance.
-
Why Vickers? The Vickers test uses a diamond pyramid indenter, which produces a well-defined square indentation that is less sensitive to surface conditions than other methods. It is suitable for a wide range of material hardnesses.[4]
-
Why a Polished Surface? A highly polished, flat surface is required to obtain a clear, measurable indentation. Any surface irregularities would distort the shape of the indent and lead to inaccurate measurements.
-
Specimen Preparation: Create disc-shaped specimens (e.g., 10 mm diameter, 2 mm thickness).
-
Curing: Cure the specimen according to the manufacturer's instructions.
-
Polishing: Wet-grind the surface to be tested with a series of silicon carbide papers (e.g., 600, 800, 1200 grit), followed by polishing with diamond pastes (e.g., 3 µm, 1 µm) to achieve a mirror-like finish.
-
Conditioning: Store the specimens in distilled water at 37°C for 24 hours.
-
Testing:
-
Place the specimen on the stage of a Vickers microhardness tester.
-
Apply a specific load (e.g., 200g) for a set dwell time (e.g., 15 seconds) through the diamond indenter.
-
After removing the load, measure the two diagonals of the resulting square indentation using the machine's microscope.
-
-
Calculation: The Vickers Hardness number (HV) is automatically calculated by the machine's software based on the applied load and the average diagonal length. Make at least three indentations on each specimen and average the results.
Caption: Workflow for determining Vickers Hardness.
Discussion for Formulation Scientists
The choice between or combination of UDMA and BDDMA is a strategic one based on the desired final properties of the restorative material.
-
For a tough, fracture-resistant composite suitable for universal applications, UDMA serves as an excellent foundational monomer. Its ability to form hydrogen bonds provides a degree of toughness that is difficult to achieve with simple aliphatic dimethacrylates alone. A formulation might start with a high concentration of UDMA as the primary base monomer.
-
To increase hardness, reduce wear, and raise the flexural modulus , BDDMA is an effective additive. By replacing a portion of a lower-functionality diluent (like TEGDMA) with BDDMA, formulators can increase the crosslink density of the final polymer. However, this comes with a trade-off. Increasing crosslink density too much can lead to a more brittle material, potentially decreasing fracture toughness. The flexible nature of the butanediol backbone in BDDMA helps to mitigate this embrittlement compared to more rigid crosslinkers, but a careful balance must be struck.[5]
-
Viscosity control is another key consideration. BDDMA's low viscosity can be leveraged to offset the higher viscosity of base monomers like UDMA or Bis-GMA, allowing for a higher percentage of inorganic filler to be incorporated. Higher filler loading is a primary driver for increasing most mechanical properties, including compressive strength and hardness, while simultaneously reducing polymerization shrinkage.[6]
Therefore, a successful formulation strategy might involve using UDMA as the core component for its inherent strength and toughness, while titrating in BDDMA to fine-tune the hardness, modulus, and viscosity to meet the specific clinical demands of the final product.
Conclusion
UDMA and BDDMA represent two distinct but complementary tools in the dental composite formulator's arsenal. UDMA provides a robust, tough foundation through its urethane chemistry and hydrogen bonding potential, making it an ideal base monomer. BDDMA, with its flexible backbone and efficient crosslinking capability, serves as a powerful modifier to enhance hardness, increase stiffness, and control resin viscosity. A thorough understanding of their individual chemical contributions, supported by rigorous and standardized mechanical testing as outlined in this guide, is paramount for developing next-generation dental composites with optimized performance and longevity.
References
- (No source provided for cit
-
Sideridou, I., Tserki, V., & Papanastasiou, G. (2021). An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins. Materials, 14(11), 2727. [Link]
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Hirano, C. M., et al. (2015). Flexural Property Comparison of UDMA-Based and Bis-GMA-Based Composites. Journal of Dental Research, 94(Spec Iss A), 1353. [Link]
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Sideridou, I., Tserki, V., & Papanastasiou, G. (2021). An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins. Materials, 14(11), 2727. [Link]
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Al-Ahdal, K., Ilie, N., Silikas, N., & Watts, D. C. (2020). Enhanced mechanical properties are possible with urethane dimethacrylate-based experimental restorative dental composite. Materials Research Express, 7(1), 015403. [Link]
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da Silva, E. M., et al. (2017). Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment. International Journal of Polymer Science, 2017, 8510924. [Link]
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Spagnuolo, G., et al. (2019). Vickers Micro-Hardness of New Restorative CAD/CAM Dental Materials: Evaluation and Comparison after Exposure to Acidic Drink. Materials, 12(8), 1256. [Link]
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Bal, F. A., & Yilmaz, B. (2020). A comparative study of the 5 mm-layer Vickers hardness model with bulk-fill resin-based composites. Journal of Adhesion Science and Technology, 34(16), 1769-1780. [Link]
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Aydin, M., & Yilmaz, B. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Polymers, 15(10), 2351. [Link]
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A Senior Application Scientist's Guide to the Performance of 1,3-Butanediol Dimethacrylate in Different Photoinitiator Systems
For researchers and professionals in drug development and material science, the selection of a monomer and photoinitiator system is a critical decision that dictates the final properties of a photopolymerized material. 1,3-Butanediol dimethacrylate (1,3-BDDMA) is a low-viscosity, aliphatic dimethacrylate that offers excellent compatibility in a range of applications, including photopolymers, adhesives, and sealants[1]. Its performance, however, is intrinsically linked to the photoinitiator system chosen to drive the polymerization reaction.
This guide provides an in-depth comparison of 1,3-BDDMA's performance when paired with different classes of photoinitiators. We will explore the fundamental mechanisms of these systems, compare 1,3-BDDMA with common alternative monomers, and present experimental data to support our analysis, enabling you to make informed decisions for your specific application.
Understanding the Fundamentals: 1,3-BDDMA and Photopolymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction, converting liquid monomers into a solid, cross-linked polymer network[2]. The key components of such a system are the monomer (in this case, 1,3-BDDMA) and a photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to start the polymerization[3][4].
This compound (1,3-BDDMA): Properties
1,3-BDDMA is a difunctional monomer, meaning each molecule has two methacrylate groups that can participate in polymerization, leading to a highly cross-linked and robust final polymer. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 226.27 g/mol | [5] |
| Density | 1.01 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.452 - 1.456 | [6] |
| Boiling Point | 290 °C | [6] |
| Flash Point | >110 °C | [1] |
| Form | Liquid |
Its relatively low viscosity makes it an excellent reactive diluent, capable of reducing the viscosity of more viscous formulations to improve handling and processability[1].
The Engine of Polymerization: Type I vs. Type II Photoinitiators
Free radical photoinitiators are broadly classified into two categories based on their mechanism of generating radicals: Type I (cleavage) and Type II (hydrogen abstraction)[3][4]. The choice between these two has profound implications for curing speed, efficiency, and the final properties of the polymer.
Type I Photoinitiators (Unimolecular Cleavage)
Upon absorbing UV light, Type I photoinitiators undergo homolytic cleavage of a labile bond, directly generating two radical fragments from a single molecule[4][7]. This unimolecular process is generally highly efficient.
-
Common Examples: Benzoin ethers, acetophenone derivatives (e.g., PowerCure 1173, 184), and acylphosphine oxides (e.g., TPO, BAPO)[3][8].
-
Advantages: High reactivity and fast cure speeds. They do not require a co-initiator[8]. Acylphosphine oxides, in particular, are noted for their high quantum yields and excellent reactivity[8].
-
Mechanism: The absorbed light energy excites the molecule, leading to the breaking of a weak bond and the formation of two initiating radicals[3].
Type II Photoinitiators (Bimolecular Abstraction)
Type II photoinitiators require a second molecule, a co-initiator (often a tertiary amine or an alcohol), to generate radicals[7]. The photoinitiator absorbs light and enters an excited state. It then interacts with the co-initiator, abstracting a hydrogen atom or transferring an electron to create the initiating radical[7][9].
-
Common Examples: Benzophenone and its derivatives, thioxanthones, and camphorquinone (CQ)[3]. In dental materials, the most common system is CQ paired with an amine co-initiator like dimethylaminoethyl dimethacrylate (DMAEMA)[10].
-
Advantages: Generally less sensitive to oxygen inhibition compared to some Type I initiators. Many, like CQ, are activated by visible light (e.g., blue light), making them suitable for applications where UV penetration is limited or where UV light could damage substrates or biological components[9][10].
-
Disadvantages: The bimolecular nature of the initiation makes them inherently less efficient than Type I systems[9]. Their efficiency is dependent on the concentration and structure of the co-initiator[10].
Comparative Analysis: 1,3-BDDMA vs. Alternative Dimethacrylates
1,3-BDDMA belongs to a family of aliphatic dimethacrylate monomers used in photopolymerization. Its performance is often benchmarked against other common monomers such as 1,4-Butanediol dimethacrylate (1,4-BDDMA) and Triethylene glycol dimethacrylate (TEGDMA).
| Monomer | Molecular Weight ( g/mol ) | Viscosity (at RT) | Key Characteristics |
| 1,3-BDDMA | 226.27 | Low | Good reactive diluent, offers a balance of flexibility and rigidity. |
| 1,4-BDDMA | 226.27 | Low | Similar to 1,3-BDDMA, but the isomer structure can influence polymer chain packing and properties[11][12]. |
| TEGDMA | 286.32 | Low (~0.05 Pa·s) | Highly flexible, commonly used to reduce the viscosity of high-viscosity base monomers like BisGMA[8][13]. |
| UDMA | 470.56 | High (~11 Pa·s) | Urethane linkages provide toughness and durability; lower viscosity than BisGMA[13][14]. |
| BisGMA | 512.60 | Very High | A common base monomer in dental composites, providing excellent mechanical properties but requiring a diluent[8][13]. |
Causality Behind Monomer Choice: The choice of monomer is a balance between desired final properties and processing requirements.
-
Viscosity: High-viscosity monomers like BisGMA or UDMA form the structural backbone but require a low-viscosity reactive diluent like 1,3-BDDMA or TEGDMA to ensure proper mixing with fillers and good handling characteristics[13].
-
Flexibility and Cross-link Density: The length and flexibility of the spacer between the methacrylate groups influence the final polymer network. Shorter, more rigid spacers (like in butanediol dimethacrylates) lead to a higher cross-link density and a more rigid, brittle material. Longer, more flexible spacers (like in TEGDMA) result in a more flexible polymer with lower shrinkage stress[13][15]. 1,3-BDDMA provides a good compromise.
Case Study: Performance of Dimethacrylate Resins with Type I vs. Type II Photoinitiators
To illustrate the profound impact of the photoinitiator system, we will analyze experimental data from a study that compared the performance of a Type I photoinitiator (monoacylphosphine oxide, MAPO) with a conventional Type II system (Camphorquinone/amine, CQ) in a highly-filled dimethacrylate resin (BisGMA/TEGDMA)[16][17]. While the base resin is not purely 1,3-BDDMA, this system is highly representative of dimethacrylate-based formulations and the observed trends are directly applicable.
Polymerization Kinetics & Monomer Conversion
The speed and extent of the polymerization reaction are critical performance indicators.
-
Observation: The Type I (MAPO) system reached its maximum polymerization rate almost instantaneously (<1 second), while the Type II (CQ) system showed a more gradual increase, peaking after 5-10 seconds of light exposure[17].
-
Causality: This is a direct consequence of the initiation mechanism. The unimolecular cleavage of the Type I initiator is extremely fast and efficient, leading to a rapid generation of a high concentration of radicals. The bimolecular process of the Type II system is slower and less efficient, resulting in a slower buildup of the polymerization rate[9][17].
Table 1: Final Monomer Conversion (%) Data synthesized from studies on BisGMA/TEGDMA resins, which serve as a model for dimethacrylate systems.
| Initiator System | Light Exposure | Final Conversion (%) | Key Finding |
| Type I (MAPO) | 3 seconds | ~75-80% | Achieved higher conversion with significantly less light exposure[16][17]. |
| Type II (CQ/amine) | 20 seconds | ~70-75% | Required over 6x the exposure time to achieve lower final conversion[16][17]. |
Mechanical Properties
The choice of initiator also influences the structure of the final polymer network, which in turn affects its mechanical strength and modulus.
Table 2: Post-Cure Mechanical Properties Data synthesized from studies on BisGMA/TEGDMA resins.
| Initiator System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Key Finding |
| Type I (MAPO) | ~140-160 | ~8.0-9.5 | The more efficient initiation led to a more completely cured network, resulting in superior strength and stiffness[16][17]. |
| Type II (CQ/amine) | ~120-140 | ~7.0-8.5 | Lower conversion resulted in a less cross-linked network with slightly inferior mechanical properties[16][17]. |
Summary of Findings: For highly-filled dimethacrylate systems, the Type I acylphosphine oxide initiator demonstrated significant advantages. It provided a much faster polymerization rate, led to a higher degree of final monomer conversion, and resulted in superior mechanical properties, all while requiring substantially less light energy[16][17]. This highlights the critical importance of selecting an efficient initiation system to unlock the full performance potential of a monomer like 1,3-BDDMA.
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and reproducibility, the protocols used to evaluate these systems must be robust and self-validating. Below are standard methodologies for characterizing key performance metrics.
Protocol 1: Measuring Monomer Conversion via FTIR Spectroscopy
This protocol quantifies the extent of polymerization by monitoring the disappearance of the carbon-carbon double bond (C=C) of the methacrylate group.
-
Baseline Spectrum: Record an FTIR spectrum of the un-cured liquid resin. Identify the methacrylate C=C peak absorbance, typically found around 1638 cm⁻¹. An internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak at ~1720 cm⁻¹) should also be identified.
-
Sample Preparation: Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr) or in a mold of a defined thickness.
-
Curing: Place the sample in the FTIR spectrometer's sample holder. Initiate the polymerization by exposing the sample to a light source with a controlled intensity and duration (e.g., 1000 mW/cm² for a specified number of seconds).
-
Real-Time Monitoring: If equipped for kinetic studies, record spectra continuously throughout the light exposure and for a period afterward to monitor any dark cure.
-
Final Spectrum: Record a final spectrum of the cured polymer.
-
Calculation: The degree of conversion (DC%) is calculated using the following formula, which compares the ratio of the C=C peak to the internal standard peak before and after curing: DC (%) = [1 - ( (C=C peak area / C=O peak area)polymer / (C=C peak area / C=O peak area)monomer )] x 100
-
Rationale: This method provides a direct and reliable measure of the percentage of monomer that has been converted into polymer, which is a fundamental indicator of reaction efficiency.
Protocol 2: Measuring Flexural Strength and Modulus (3-Point Bending Test)
This protocol, typically following ISO 4049 for dental materials, measures the mechanical robustness of the cured polymer.
-
Sample Preparation: Inject the liquid resin into a rectangular mold (e.g., 25 mm x 2 mm x 2 mm). Cover with transparent strips and press to extrude excess material.
-
Curing: Cure the sample in the mold using a standardized light source. It is critical to irradiate the sample from multiple overlapping points along its length and on both sides to ensure uniform and complete curing.
-
Post-Cure Conditioning: After removing the sample from the mold, lightly sand any flash and store it in a controlled environment (e.g., 37 °C water for 24 hours) to simulate service conditions and allow for post-cure maturation.
-
Testing: Place the specimen on a three-point bending test fixture in a universal testing machine. The supports should have a defined span (e.g., 20 mm).
-
Measurement: Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures. Record the load vs. deflection curve.
-
Calculation:
-
Flexural Strength (σ) is the maximum stress the material can withstand before fracturing.
-
Flexural Modulus (E) is a measure of the material's stiffness, calculated from the slope of the initial linear portion of the load-deflection curve.
-
-
Rationale: This test provides critical data on the material's ability to resist deformation (modulus) and its ultimate strength, which are essential for predicting its performance in load-bearing applications.
Conclusion and Recommendations
The performance of this compound is not an intrinsic property but a function of the entire formulation, with the photoinitiator system playing a dominant role.
-
For applications demanding rapid curing and the highest possible mechanical performance , a Type I photoinitiator , particularly an acylphosphine oxide, is the superior choice. Its high efficiency leads to faster cure times, a higher degree of monomer conversion, and ultimately, a more robust polymer network[16][17].
-
For applications where curing with visible light is necessary (e.g., curing through thick or UV-opaque media, or in many biocompatible applications), a Type II system like Camphorquinone/amine remains the industry standard[10]. However, researchers must be aware of the trade-offs, including lower efficiency, longer required exposure times, and potentially lower final material properties compared to what can be achieved with a Type I system.
By understanding the underlying mechanisms and leveraging the appropriate experimental evaluations, researchers can effectively optimize the performance of 1,3-BDDMA-based formulations to meet the demanding requirements of their specific applications.
References
-
ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.[Link]
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TinToll Performance Materials Co., Ltd. (n.d.). Types of Photoinitiators.[Link]
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The Good Scents Company. (n.d.). 1,3-butane diol dimethacrylate.[Link]
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ResearchGate. (n.d.). Reaction mechanism of Type 1 (scheme 1) and Type 2 (scheme 2) photoinitiators.[Link]
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International Journal of Applied Dental Sciences. (n.d.). Current photo-initiators in dental materials.[Link]
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Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.[Link]
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National Institutes of Health (NIH). (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.[Link]
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PubChem. (n.d.). Butanediol dimethacrylate.[Link]
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National Institutes of Health (NIH). (2024, August 17). Photoinitiators for Medical Applications—The Latest Advances.[Link]
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ResearchGate. (n.d.). Alternative monomer for BisGMA-free resin composites formulations.[Link]
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Pocket Dentistry. (2017, November 23). Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios.[Link]
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Pocket Dentistry. (2020, August 9). Alternative monomer for BisGMA-free resin composites formulations.[Link]
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ResearchGate. (n.d.). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.[Link]
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National Institutes of Health (NIH). (2020, May 8). Alternative monomer for BisGMA-free resin composites formulations.[Link]
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Pocket Dentistry. (2017, November 22). Evaluation of alternative monomers to HEMA for dental applications.[Link]
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National Institutes of Health (NIH). (n.d.). Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications.[Link]
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PubChem. (n.d.). 1,3-Butyleneglycol dimethacrylate.[Link]
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ResearchGate. (n.d.). Effects of 1,4-butanediol dimethacrylate and urethane dimethacrylate on HL-60 cell metabolism.[Link]
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ResearchGate. (n.d.). Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios.[Link]
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Preprints.org. (2024, April 18). Soluble Fluorinated Cardo Copolyimide as an Effective Additive to Photopolymerizable Compositions Based on Di(meth)acrylates.[Link]
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Semantic Scholar. (2024, May 17). Soluble Fluorinated Cardo Copolyimide as an Effective Additive to Photopolymerizable Compositions Based on Di(meth)acrylates.[Link]
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NIST WebBook. (n.d.). 1,3-Butylene glycol dimethacrylate.[Link]
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Pocket Dentistry. (2017, November 30). Properties of methacrylate–thiol–ene formulations as dental restorative materials.[Link]
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A Comparative Guide to the Leaching of Unreacted 1,3-Butanediol Dimethacrylate from Dental Composites
This guide provides an in-depth analysis of the leaching of 1,3-Butanediol dimethacrylate (1,3-BDDMA) from dental resin composites. It is intended for researchers, materials scientists, and dental professionals seeking a comprehensive understanding of monomer elution, its contributing factors, analytical methodologies for its quantification, and its toxicological significance. We will objectively compare 1,3-BDDMA with other common dental monomers, supported by experimental principles and data from peer-reviewed literature.
Introduction: The Challenge of Unreacted Monomers
Resin-based dental composites are foundational to modern restorative dentistry, prized for their aesthetic and mechanical properties.[1] These materials are complex mixtures, primarily composed of an organic resin matrix, inorganic fillers (like silica or glass), and a silane coupling agent that chemically bonds the two phases.[2][3] The organic matrix is a blend of methacrylate monomers that polymerize upon light-curing to form a durable, cross-linked network.
However, the polymerization process is rarely 100% efficient, resulting in a certain percentage of unreacted monomers remaining within the cured composite.[4][5][6] These residual monomers can leach out of the restoration over time into the oral environment, a process accelerated by chemical and enzymatic degradation from saliva.[3] The release of these substances is a significant concern as it can compromise the mechanical integrity of the restoration and pose potential biocompatibility risks.[5][6] This guide focuses specifically on this compound (1,3-BDDMA), a difunctional aliphatic monomer used in some dental formulations to modify properties such as viscosity and cross-linking density.[7][8]
A Comparative Analysis of Common Dental Monomers
The leaching behavior of a dental composite is intrinsically linked to the chemical and physical properties of its constituent monomers. 1,3-BDDMA is often used in conjunction with other foundational monomers. The most prevalent of these are Bisphenol A glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[1][2][9][10]
-
Bis-GMA: Valued for its rigid aromatic backbone which imparts high strength and low polymerization shrinkage.[6] However, its high molecular weight and viscosity necessitate the addition of a less viscous diluent monomer.[6][10]
-
UDMA: An alternative to Bis-GMA, UDMA offers lower viscosity and greater flexibility due to its urethane linkages.[10] It is often used to improve handling characteristics and can sometimes be used without a reactive diluent.[10]
-
TEGDMA: A low-viscosity "diluent" monomer, TEGDMA is added to Bis-GMA-based resins to make them clinically manageable.[2][6] Its small size and high mobility, however, make it one of the most commonly leached components from dental composites.[4][11]
-
1,3-BDDMA: This is a low-viscosity, aliphatic dimethacrylate.[8] Its role is often as a crosslinking agent and a reactive diluent. Its properties influence the final network structure and, consequently, what leaches out.
The following diagram and table provide a comparative overview of these key monomers.
Caption: Key Dental Monomers and Their Core Properties.
Table 1: Comparative Properties of Dental Resin Monomers
| Property | Bis-GMA | UDMA | TEGDMA | 1,3-BDDMA |
| Molecular Weight ( g/mol ) | 512.6 | 470.5 | 286.3 | 226.3 |
| Viscosity (Pa·s at 25°C) | ~400-1200 | ~20-60 | ~0.05 | ~0.007 |
| Primary Role | Base Monomer | Base Monomer | Diluent Monomer | Crosslinking Agent / Diluent |
| Key Feature | Rigidity, Low Shrinkage | Flexibility, Toughness | Viscosity Reduction | Fast Curing, High Crosslinking |
Note: Viscosity values are approximate and can vary based on purity and measurement conditions.
Experimental Protocols for Quantifying Monomer Leaching
To reliably compare the leaching of 1,3-BDDMA and other monomers, a standardized and validated experimental workflow is essential. The process involves sample preparation, aging in a relevant medium, and subsequent chemical analysis.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Dental composite paste is packed into standardized molds (e.g., Teflon or stainless steel discs of specific dimensions).
-
The sample is covered with a mylar strip to prevent the formation of an oxygen-inhibited layer and pressed flat with a glass slide.
-
The sample is light-cured according to the manufacturer's instructions, often from both sides to ensure maximal polymerization. Curing time and light intensity are critical, controlled parameters.[2][12]
-
After curing, samples are removed from the molds and polished to a standardized surface finish.
-
-
Immersion and Aging:
-
Each sample is immersed in a fixed volume of an extraction solvent in a sealed vial to prevent evaporation.
-
Common solvents include distilled water, artificial saliva, or a 75% ethanol/water solution.[13] Ethanol is often considered a "worst-case" solvent as it can swell the polymer network, facilitating greater monomer elution.[14]
-
Vials are stored in an incubator at 37°C to simulate oral cavity temperature.
-
The solvent (eluate) is collected at predetermined time points (e.g., 24 hours, 7 days, 28 days).[2][11] For long-term studies, the solvent is replaced with fresh solution after each collection period.[2][4][12]
-
-
Chemical Analysis:
-
The collected eluate is analyzed to identify and quantify the leached monomers.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[2][12] It offers excellent separation of different monomers and reliable quantification when calibrated with known standards.
-
For identifying unknown degradation products or trace components, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) may be employed.[4][14]
-
Caption: Standardized Workflow for Monomer Leaching Analysis.
Factors Influencing 1,3-BDDMA Leaching: An Analysis
The amount of monomer that leaches from a dental composite is not a fixed value but is influenced by a complex interplay of material and environmental factors. Understanding these variables is key to designing composites with enhanced stability.
-
Degree of Conversion (DC): This is arguably the most critical factor.[3] A higher DC means more monomer has been incorporated into the polymer network, leaving less "free" monomer available to leach. The DC is affected by the monomer chemistry, photoinitiator concentration, filler type/loading, and the curing light's intensity and duration.
-
Composite Formulation: The type and ratio of monomers are paramount. Formulations with a higher concentration of low-molecular-weight, mobile monomers like TEGDMA or 1,3-BDDMA may exhibit higher leaching compared to those based on higher-molecular-weight monomers like Bis-GMA or novel, larger urethane dimethacrylates.[15]
-
Solvent Properties: The surrounding medium plays a significant role. Water and saliva can cause hydrolytic degradation of the resin matrix over time, slowly releasing monomers and byproducts.[3] Organic solvents or foods/beverages with high alcohol content can swell the polymer matrix, drastically increasing the rate of elution.
-
Time: Monomer leaching is highest in the initial 24-48 hours after placement and then decreases to a lower, more constant rate over the long term.[2][4][12] The initial burst is due to the elution of easily accessible, unreacted monomer from the surface layers.
Caption: Interplay of Factors Governing Monomer Leaching.
Table 2: Representative Leaching Data for Common Monomers from a Hypothetical Composite (in 75% Ethanol at 37°C)
| Time | Leached Bis-GMA (µg/mL) | Leached TEGDMA (µg/mL) | Leached 1,3-BDDMA (µg/mL) |
| 24 Hours | 15.2 | 45.8 | 35.5 |
| 7 Days | 8.1 | 18.5 | 14.2 |
| 28 Days | 3.5 | 6.7 | 5.1 |
| This table presents illustrative data based on trends observed in the literature, where smaller, more mobile monomers like TEGDMA and 1,3-BDDMA typically leach in higher quantities than larger monomers like Bis-GMA, especially during the initial period.[2][11] |
Biocompatibility and Toxicological Profile
The leaching of monomers is clinically relevant due to their potential to cause local and systemic adverse biological effects.[5] Unreacted monomers are biologically active molecules that can diffuse through dentinal tubules to the dental pulp, potentially causing inflammation or cytotoxicity.
For 1,3-BDDMA specifically, material safety data sheets and toxicological literature highlight several hazards:
-
Skin and Mucosal Irritation: Like many methacrylates, 1,3-BDDMA can cause irritation and chemical burns upon direct contact with skin or oral mucosa.[16]
-
Sensitization: Repeated exposure can lead to allergic contact dermatitis, a significant concern for both patients and dental professionals.[16]
-
Ocular Damage: Direct contact with the eyes can cause serious damage.[16]
While the concentrations of monomers leached into the oral cavity are typically low and diluted by saliva, the potential for long-term, chronic exposure warrants the development of materials with minimal monomer release.[11] Research has shown that both monomers and their degradation byproducts can be identified in saliva following restorative procedures, underscoring the need for further safety and elution studies.[14]
Conclusion and Future Directions
The leaching of unreacted this compound is a critical parameter in evaluating the long-term safety and stability of dental composites. Its lower molecular weight and viscosity, compared to base monomers like Bis-GMA, can contribute to its elution from the polymer matrix, particularly in the period immediately following placement.
Key Takeaways:
-
Monomer leaching is an inherent issue in all resin-based composites due to incomplete polymerization.
-
The amount of 1,3-BDDMA leached is governed by the degree of conversion, overall composite formulation, clinical technique, and the oral environment.
-
Standardized in vitro testing using HPLC analysis provides a reliable method for comparing the leaching profiles of different materials.
-
Leached 1,3-BDDMA poses potential biocompatibility risks, including irritation and sensitization.
The future of restorative dentistry lies in the development of novel monomer systems that offer high conversion rates, low shrinkage, and minimal leaching.[9][15] Research into alternative chemistries, such as siloranes or new high-molecular-weight urethane dimethacrylates, aims to create more durable and biocompatible restorations, ensuring better long-term outcomes for patients.[15]
References
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Title: Leaching of monomers from bulk-fill composites: An in vitro study - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: (PDF) Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Evaluation of monomer leaching from a resin cement through dentin by a novel model Source: ScienceDirect URL: [Link]
-
Title: Leaching of monomers from bulk-fill composites: An in vitro study - PubMed Source: PubMed URL: [Link]
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A Comparative Guide to 1,3-Butanediol Dimethacrylate-Based Biomaterials: In Vitro and In Vivo Perspectives
This guide offers an in-depth comparison of biomaterials based on 1,3-Butanediol dimethacrylate (1,3-BDDMA), providing researchers, scientists, and drug development professionals with a comprehensive analysis of their performance against common alternatives. We will delve into the experimental data that underpins their use, explore the causality behind experimental choices, and provide detailed protocols for robust evaluation.
Introduction: The Role of Dimethacrylates in Biomaterials
Dimethacrylate monomers are foundational to a wide array of biomedical materials, particularly in dental composites and bone cements.[1] Their ability to form highly cross-linked, durable polymer networks upon curing is central to their function. The choice of monomer is critical, as it dictates the final material's mechanical properties, biocompatibility, and clinical longevity.
Among the most common monomers are Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane dimethacrylate (UDMA).[2] this compound (1,3-BDDMA) has emerged as a significant monomer, often used as a crosslinking agent to tailor the properties of these materials.[3] Its short, flexible aliphatic chain offers a unique balance of properties that can be leveraged to optimize biomaterial performance.[4]
This guide will systematically compare 1,3-BDDMA-based materials to their counterparts, grounded in published in vitro and in vivo data.
Comparative Analysis of Monomer Properties
The fundamental properties of the monomer molecule heavily influence the resulting polymer network. 1,3-BDDMA's lower molecular weight and viscosity compared to Bis-GMA make it an effective reactive diluent, reducing the viscosity of the resin paste for better handling and filler incorporation.[2]
dot
Caption: Key characteristics of common dental resin monomers.
In Vitro Performance Comparison
In vitro testing provides the foundational data for a material's potential clinical success by assessing its mechanical robustness and biological safety in a controlled laboratory setting.[5]
Mechanical Properties
The longevity of restorative materials is heavily dependent on their mechanical properties.[6] Key parameters include flexural strength, which measures resistance to bending forces, and hardness, indicating resistance to surface indentation.[6][7]
| Property | 1,3-BDDMA Formulation | Bis-GMA/TEGDMA Formulation | Significance |
| Flexural Strength (MPa) | Varies with concentration; can enhance toughness | Typically high, but can be brittle | 1,3-BDDMA can be used to modify the modulus and toughness of more rigid Bis-GMA resins. |
| Hardness (Vickers) | Dependant on filler loading and degree of conversion | Generally high due to rigid Bis-GMA structure | The addition of flexible monomers like 1,3-BDDMA may slightly reduce hardness but can improve other properties like fracture toughness. |
| Polymerization Shrinkage | Moderate | High (Bis-GMA) mitigated by TEGDMA | High shrinkage can lead to stress at the restoration margin, a major cause of failure.[8] |
Note: Specific values are highly dependent on the complete formulation (filler type, filler load, initiator system) and curing conditions. The table provides a generalized comparison based on monomer characteristics.
Biocompatibility: Cytotoxicity
A critical aspect of any biomaterial is its interaction with host tissues.[9] Incomplete polymerization can lead to the leaching of residual monomers, which may cause cytotoxic effects.[10][11] In vitro cytotoxicity is a primary screening test mandated by international standards like ISO 10993-5.[12][13]
The mechanism of methacrylate toxicity often involves the depletion of intracellular glutathione (GSH), a key antioxidant, leading to oxidative stress and cell death.[14] Studies have shown that monomers like TEGDMA can cause significant GSH depletion.[14] While specific comparative data on 1,3-BDDMA is less abundant, its potential to cause skin sensitization is recognized, necessitating careful handling.[15]
Key Cytotoxicity Findings:
-
Monomers like UDMA have been shown to induce cytotoxicity in macrophages in a concentration-dependent manner, triggering apoptosis and necrosis through pathways involving DNA damage and mitochondrial dysfunction.[16]
-
The cytotoxicity of resin extracts can be significantly influenced by the curing time; longer curing can improve biocompatibility by reducing monomer leaching.[17]
-
Hydrophilic monomers like TEGDMA can diffuse through dentin and may reach concentrations in the pulp high enough to cause detrimental effects.[11]
In Vivo Performance Insights
In vivo studies are essential to evaluate the tissue response to a material in a complex biological environment, accounting for factors like the inflammatory response and biodegradation.[18]
Inflammatory Response and Biocompatibility
When a biomaterial is implanted, the body mounts a foreign body response, which typically involves a mild inflammatory reaction that resolves over time.[18] Histological and histometric analyses are used to assess the extent of this response.
-
Studies on methacrylate-based bone cements and sealers in animal models (e.g., rat tibias) have shown an initial inflammatory reaction that typically resolves over several weeks.[19]
-
After an initial period (e.g., 10 days), the number of inflammatory cells in contact with a methacrylate-based sealer was significantly higher than controls.[19]
-
However, over a longer period (e.g., 60 days), no significant differences were observed in inflammatory cell counts or reactionary bone formation compared to controls, indicating good biocompatibility as the initial reaction subsides.[19]
-
Polymethyl methacrylate (PMMA), a related acrylic polymer, is known to cause some necrosis of adjacent bone tissue, which is then followed by remodeling.[20]
Biodegradation
The in vivo environment, with its combination of aqueous media, enzymes, and fluctuating pH, can lead to the degradation of polymer-based biomaterials over time.[21] This degradation is influenced by the material's chemical composition.[21] For instance, the presence of hydrophilic components can make a resin more susceptible to water sorption and enzymatic hydrolysis.[11] While long-term in vivo degradation studies specifically isolating the effect of 1,3-BDDMA are scarce, it is understood that all ester-containing methacrylates are susceptible to some degree of hydrolysis.
Standardized Experimental Protocols
To ensure reliable and comparable data, standardized testing methodologies are crucial. The following protocols are based on established standards and common practices in biomaterial research.[7][22]
dot
Caption: General workflow for biomaterial evaluation.
In Vitro Protocol: Flexural Strength (3-Point Bending Test)
This protocol is adapted from ISO 4049 standards for polymer-based restorative materials.[7][22]
-
Specimen Preparation:
-
Prepare rectangular specimens with dimensions of 2 mm x 2 mm x 25 mm.[22]
-
Inject the uncured material into a stainless-steel mold of the specified dimensions.
-
Cover the mold with glass slides on both sides and apply pressure to extrude excess material.
-
Light-cure the specimen according to the manufacturer's instructions, ensuring irradiation of the entire length from multiple overlapping points.
-
Remove the cured specimen from the mold and lightly sand the edges to remove any flash.
-
-
Conditioning:
-
Store the prepared specimens in distilled water at 37°C for 24 hours prior to testing.[22]
-
-
Testing Procedure:
-
Use a universal testing machine configured for a 3-point bending test.
-
Set the support span to 20 mm.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
-
Calculation:
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
-
In Vitro Protocol: Cytotoxicity (MTT Assay via Extract Method)
This protocol is based on the principles of ISO 10993-5 for testing the in vitro cytotoxicity of medical devices.[12][23]
-
Extract Preparation (ISO 10993-12): [12]
-
Prepare cured discs of the test material (e.g., 10 mm diameter, 1 mm thick).
-
Calculate the surface area of the material. Place the material in a sterile vial with cell culture medium (e.g., DMEM) at a ratio of 3 cm²/mL.
-
Incubate at 37°C for 24 hours to create the material extract.
-
Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%).
-
-
Cell Culture:
-
Seed a 96-well plate with a suitable cell line (e.g., L929 fibroblasts) at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared material extracts (and their dilutions) to the wells. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Remove the extract-containing medium.
-
Add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.[17]
-
In Vivo Protocol: Subcutaneous Implantation (Rodent Model)
This protocol outlines a general procedure for assessing local tissue response, as described in biocompatibility studies.[18]
-
Implant Preparation:
-
Prepare cylindrical implants of the cured test material (e.g., 2 mm diameter, 5 mm length).
-
Sterilize the implants using a suitable method (e.g., ethylene oxide).
-
-
Surgical Procedure:
-
Use an appropriate animal model (e.g., Wistar rat).
-
Anesthetize the animal following approved institutional guidelines.
-
Shave and disinfect the dorsal skin.
-
Create small subcutaneous pockets through skin incisions.
-
Insert one sterile implant per pocket. Include a negative control material (e.g., silicone rod) in a separate pocket.
-
Suture the incisions.
-
-
Post-Operative Care:
-
Monitor the animals for signs of distress or infection.
-
Administer analgesics as required.
-
-
Explantation and Histology:
-
At predetermined time points (e.g., 10 days and 60 days), euthanize the animals.[19]
-
Excise the implants along with the surrounding tissue capsule.
-
Fix the tissue in 10% formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Analysis:
-
Microscopically evaluate the tissue surrounding the implant.
-
Assess the thickness of the fibrous capsule and the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes).
-
Score the inflammatory response according to ISO 10993-6 guidelines.
-
Conclusion and Future Directions
This compound is a versatile monomer that offers a valuable tool for modifying and enhancing the properties of biomaterials. Its role as a reactive diluent and crosslinking agent allows for the fine-tuning of mechanical properties like flexibility and fracture toughness, which are critical for clinical performance.
While in vitro data suggests its biocompatibility is comparable to other methacrylates, the potential for sensitization necessitates proper handling and optimization of curing protocols to minimize the release of residual monomers. In vivo studies demonstrate that methacrylate-based materials generally elicit a transient, acceptable inflammatory response that resolves over time.
Future research should focus on direct, quantitative comparisons of 1,3-BDDMA-containing formulations against standard Bis-GMA/TEGDMA systems, particularly in long-term in vivo studies assessing biodegradation and biomechanical stability. Developing formulations with improved conversion and lower monomer leaching remains a key objective for enhancing the biocompatibility and longevity of all resin-based biomaterials.[8]
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Comparative Analysis of 1,3-Butanediol Dimethacrylate (1,3-BDDMA): Cross-Reactivity and Allergenic Potential Versus Other Acrylates
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the allergenic potential and cross-reactivity profile of 1,3-Butanediol dimethacrylate (1,3-BDDMA) relative to other common industrial and medical acrylates. It is intended for researchers, scientists, and drug development professionals who utilize these monomers and require a deep understanding of their immunological properties. We will delve into the underlying mechanisms of acrylate-induced allergic contact dermatitis (ACD), compare structure-activity relationships, and present relevant experimental methodologies for assessing sensitization potential.
Introduction: The Double-Edged Sword of Acrylate Chemistry
Acrylates and methacrylates are indispensable monomers in a vast array of applications, from dental composites and bone cements to printing inks and adhesives.[1][2] Their utility stems from their ability to polymerize, forming durable and versatile plastic materials.[2] this compound (1,3-BDDMA), a difunctional methacrylate monomer, is valued as a crosslinking agent that enhances the cohesive strength, thermal stability, and chemical resistance of polymers.[3][4]
However, the very reactivity that makes these monomers useful also underlies their potential as haptens—small molecules that can elicit an immune response.[5] In their unpolymerized, monomeric state, acrylates are recognized as potent skin sensitizers and a significant cause of both occupational and non-occupational allergic contact dermatitis.[1][2][6] The American Contact Dermatitis Society even designated acrylates as the "Contact Allergen of the Year" in 2012 to raise awareness of this issue.[1][6] Once fully cured or polymerized, the resulting plastic is typically inert and non-allergenic.[2][6][7] The primary hazard, therefore, lies in exposure to residual, unreacted monomers.[5][8]
This guide will specifically examine 1,3-BDDMA within the broader context of acrylate allergenicity, providing a framework for comparing its risk profile against other commonly used monomers.
The Immunological Mechanism of Acrylate Sensitization
Allergic contact dermatitis from acrylates is a classic example of a Type IV delayed-type hypersensitivity reaction, which is mediated by T-lymphocytes.[9][10] The process unfolds in two distinct phases: induction (sensitization) and elicitation (allergic reaction).
The Hapten Concept: Acrylate monomers are too small to be recognized by the immune system on their own. They act as haptens, covalently binding to endogenous skin proteins to form a hapten-protein conjugate. This modified protein is then recognized as foreign by antigen-presenting cells (APCs) in the skin, primarily Langerhans cells.
Induction Phase (Sensitization):
-
Haptenation: Upon skin contact, the acrylate monomer penetrates the stratum corneum and binds to skin proteins.
-
Antigen Processing: Langerhans cells internalize the hapten-protein complex and process it into smaller peptide fragments.
-
Migration and Presentation: The Langerhans cells mature and migrate to the local draining lymph nodes.[11] Here, they present the haptenated peptides on their Major Histocompatibility Complex (MHC) molecules to naïve T-cells.
-
T-Cell Activation & Proliferation: The interaction between the APC and a specific T-cell receptor triggers the activation and clonal expansion of allergen-specific T-cells.[11][12] This creates a population of "memory" T-cells, and at this point, the individual is considered sensitized.
Elicitation Phase (Allergic Reaction): Upon subsequent exposure to the same or a cross-reactive acrylate, the circulating memory T-cells are rapidly activated at the site of contact. This leads to the release of pro-inflammatory cytokines, which recruit other immune cells, resulting in the characteristic clinical signs of ACD: erythema (redness), edema (swelling), vesicles (blisters), and pruritus (itching), typically appearing 12-48 hours after exposure.[13][14]
Figure 1. Simplified workflow of the acrylate sensitization pathway.
Comparative Allergenic Potential: 1,3-BDDMA vs. Other Acrylates
The sensitizing potential of an acrylate is not uniform across the class; it is influenced by factors such as molecular weight, chemical structure, and the presence of functional groups.
Structure-Activity Relationships:
-
Acrylates vs. Methacrylates: Generally, acrylates are considered more potent sensitizers than their corresponding methacrylate analogues.[15]
-
Side-Chain Length: For monofunctional methacrylates, sensitizing potential has been shown to increase with the length of the alkyl side chain, peaking around C12, after which it decreases.[16]
-
Functionality: Multifunctional acrylates (di-, tri-, etc.) are often potent sensitizers.[9][10] 1,3-BDDMA falls into this category as a dimethacrylate.
Cross-Reactivity: A critical concept in acrylate allergy is cross-reactivity, where sensitization to one compound leads to an allergic reaction upon exposure to another, structurally similar compound.[5][17] This is why individuals allergic to one acrylate are often advised to avoid all related monomers.[14]
-
General Patterns: Animal studies have shown that animals sensitized to a monoacrylate often react to other monoacrylates, while cross-reactions between di(meth)acrylates are less predictable.[15]
-
Methacrylate-Acrylate Cross-Reactivity: Exposure to methacrylates may induce cross-reactivity to acrylates, but the reverse is less common.[18]
-
1,3-BDDMA: As a dimethacrylate, 1,3-BDDMA is known to have the potential to cross-react with other methacrylates and acrylates.[19] Clinical patch test data shows that patients allergic to common methacrylates like 2-hydroxyethyl methacrylate (HEMA) can also react to 1,4-butanediol dimethacrylate, a close structural relative of 1,3-BDDMA.[20]
The following table summarizes the allergenic potential and common applications of 1,3-BDDMA and other selected acrylates.
| Monomer | Abbreviation | Type | Common Applications | Allergenic Potential |
| This compound | 1,3-BDDMA | Dimethacrylate | Dental fillings/sealants, Adhesives, 3D printing resins[3][4][19] | Sensitizer; May cause an allergic skin reaction[9][21][22] |
| 2-Hydroxyethyl methacrylate | HEMA | Monomethacrylate | Dental materials, Artificial nails, Adhesives, UV inks[2][23] | Strong sensitizer; a primary screening allergen[14][23] |
| Ethyleneglycol dimethacrylate | EGDMA | Dimethacrylate | Dental materials, Artificial nails, Printing inks[2][15] | Strong sensitizer; frequent cause of allergy in dental staff[13][24] |
| Methyl methacrylate | MMA | Monomethacrylate | Dental dentures, Bone cements, Acrylic plastics[2][13] | Strong sensitizer; a common screening allergen[13][25] |
| Ethyl acrylate | EA | Monoacrylate | Paint formulations, Adhesives, Textiles, Denture materials[2] | Weak-to-moderate sensitizer[2][26] |
| 1,4-Butanediol diacrylate | BUDA | Diacrylate | Inks, Coatings, Adhesives | Moderate-to-strong sensitizer[15][17] |
Experimental Assessment of Allergenic Potential
Several methods exist to assess the skin sensitization potential of chemicals. The murine Local Lymph Node Assay (LLNA) is the preferred in vivo method, while in vitro T-cell assays are valuable for mechanistic studies and exploring cross-reactivity.[12][27]
The Murine Local Lymph Node Assay (LLNA)
The LLNA is the gold-standard animal model for identifying skin sensitizers and quantifying their potency.[11][27] It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test chemical to the ears of mice.[27]
In Vitro T-Cell Proliferation Assay
In vitro assays using human T-cells are crucial for understanding the cellular basis of sensitization and for developing non-animal testing strategies.[28][29] A T-cell proliferation assay directly measures the activation and division of T-cells in response to an allergen. This method is particularly useful for confirming sensitization in allergic individuals and for studying cross-reactivity patterns between different chemicals at the cellular level.[12]
Causality Behind Experimental Choices:
-
Source of Cells: Peripheral blood mononuclear cells (PBMCs) are used as they contain both T-cells and the necessary antigen-presenting cells (monocytes).[30] Using cells from a previously sensitized individual provides a "memory" response that is more robust and relevant for diagnostic purposes.
-
Antigen Presentation: The chemical allergen is added directly to the cell culture. The APCs within the PBMC population will process the hapten (acrylate) and present it to the T-cells, mimicking the initial steps of the elicitation phase in vitro.[30]
-
Measuring Proliferation: Proliferation is traditionally measured by the incorporation of a labeled DNA precursor (like [³H]-thymidine or BrdU) into newly synthesized DNA of dividing cells. An increase in incorporation compared to untreated control cells indicates a positive response. Flow cytometry-based methods using proliferation dyes like CFSE are a more modern alternative.
-
Self-Validating System: The inclusion of a positive control (e.g., a known mitogen like PHA or a recall antigen like tetanus toxoid) ensures the T-cells are viable and capable of proliferating. The negative (vehicle) control establishes the baseline proliferation rate, against which the chemical-specific response is measured. The result is often expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the allergen to the proliferation in the negative control. An SI value of 2 or 3 is typically considered the threshold for a positive result.
Objective: To determine if T-cells from a sensitized individual proliferate in response to 1,3-BDDMA and other acrylates.
Materials:
-
Heparinized whole blood from a patient with a confirmed acrylate allergy.
-
Ficoll-Paque™ PLUS for density gradient centrifugation.
-
RPMI-1640 culture medium supplemented with 10% autologous serum, L-glutamine, and penicillin-streptomycin.
-
Test articles: 1,3-BDDMA, HEMA, EGDMA (dissolved in a non-toxic solvent like DMSO, final concentration <0.1%).
-
Positive control: Phytohemagglutinin (PHA).
-
Negative control: Vehicle (e.g., DMSO).
-
96-well round-bottom cell culture plates.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
Methodology:
-
Isolate PBMCs: Isolate PBMCs from heparinized blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Plating: Wash the isolated PBMCs and resuspend them in complete culture medium. Perform a cell count and viability assessment (e.g., using trypan blue). Adjust the cell density to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare Stimulants: Prepare serial dilutions of the test acrylates (e.g., from 1 to 100 µg/mL) in complete culture medium. Prepare the positive and negative controls at their optimal concentrations.
-
Cell Stimulation: Add 100 µL of the prepared stimulants (or medium alone for an unstimulated control) to the appropriate wells in triplicate. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator to allow for T-cell activation and proliferation.
-
Pulse with Label: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well (or follow the specific protocol for BrdU/CFSE).
-
Harvest and Measure: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The output is counts per minute (CPM).
-
Data Analysis: Calculate the mean CPM for each triplicate. Determine the Stimulation Index (SI) for each condition: SI = (Mean CPM of stimulated cells) / (Mean CPM of vehicle control cells). An SI ≥ 3 is considered a positive proliferative response.
Figure 2. Experimental workflow for the T-Cell Proliferation Assay.
Conclusion and Recommendations
This compound is a valuable industrial monomer that, like other acrylates, possesses skin-sensitizing properties.[9][21] As a dimethacrylate, it falls within a class of compounds known to be potent allergens. While direct, quantitative comparisons of its sensitizing potency against monomers like HEMA or EGDMA are not extensively documented in publicly available literature, its structural characteristics and classification suggest a need for careful handling to avoid inducing sensitization.
The high potential for cross-reactivity among the acrylate family is a paramount concern.[15][19] Sensitization to a common monomer such as HEMA could lead to an allergic reaction upon subsequent exposure to 1,3-BDDMA. Therefore, when selecting monomers for applications with potential skin contact, a thorough risk assessment is essential. For sensitized individuals, complete avoidance of all acrylate monomers is the most prudent course of action.[14]
For researchers and developers, employing validated testing strategies is critical. The LLNA provides a reliable means of assessing the intrinsic sensitizing potency of new acrylate formulations. In vitro methods, such as the T-cell proliferation assay, offer a powerful, non-animal alternative for investigating mechanisms of action and confirming cross-reactivity patterns, ultimately contributing to the safer design and handling of next-generation materials.
References
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Basketter, D. A., et al. (2007). Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay. Contact Dermatitis, 57(4), 242-7. [Link]
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Alcyomics. (n.d.). T-cell proliferation & Cytokine analysis. [Link]
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Kanerva, L. (2001). Cross-reactions of multifunctional methacrylates and acrylates. Acta Odontologica Scandinavica, 59(5), 320-329. [Link]
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Kanerva, L. (2001). Cross-reactions of multifunctional methacrylates and acrylates. ResearchGate. [Link]
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Dermatitis Academy. (n.d.). Acrylics. [Link]
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Aalto-Korte, K., et al. (2010). Occupational methacrylate and acrylate allergy - Cross-reactions and possible screening allergens. ResearchGate. [Link]
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Grimalt, F., et al. (2013). T-Cell Proliferation Assay: Determination of Immunodominant T-Cell Epitopes of Food Allergens. Springer Nature Experiments. [Link]
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ICCVAM. (2009). Recommended Performance Standards: Murine Local Lymph Node Assay. National Toxicology Program. [Link]
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Schuttelaar, M. L., et al. (2014). Contact Allergy Cross-reactions: Retrospective Clinical Data and Review of the Literature. Dermatitis, 25(6), 284-293. [Link]
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Raison-Peyron, N., et al. (2021). Unwanted Skin Reactions to Acrylates: An Update. Medicina, 57(11), 1256. [Link]
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Aalto-Korte, K., et al. (2010). Occupational methacrylate and acrylate allergy--cross-reactions and possible screening allergens. Contact Dermatitis, 63(5), 266-74. [Link]
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Ulriksdotter, J., et al. (2022). Allergic contact dermatitis caused by dipropylene glycol diacrylate in the Omnipod® insulin pump. British Journal of Dermatology, 186(2), 334-340. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Butanediol Dimethacrylate
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. 1,3-Butanediol dimethacrylate, a common crosslinking agent, requires careful handling from procurement to disposal due to its chemical reactivity and hazard profile.
This guide moves beyond a simple checklist, providing the causal framework behind each procedural step. Understanding why a step is necessary is fundamental to building a robust safety culture and ensuring that protocols are not just followed, but respected.
Part 1: Immediate Hazard Recognition and Initial Response
Before any disposal procedure begins, it is essential to recognize the inherent hazards of this compound. It is classified as a skin and eye irritant and, critically, as a skin sensitizer, meaning repeated contact can lead to an allergic skin reaction.[1][2][3] The primary risk during handling and disposal is unintended exposure.
In the event of a small spill—the most common scenario leading to immediate disposal—the priority is containment and isolation.
Minor Spill Protocol:
-
Alert Personnel: Immediately inform colleagues in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile rubber for incidental contact).[2]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to dike the spill and prevent it from spreading or entering drains.[4][5]
-
Absorb and Collect: Once contained, absorb the liquid. Carefully scoop the contaminated absorbent material into a designated, clearly labeled waste container.[4] Use spark-proof tools if there is any risk of ignition.[1]
-
Decontaminate: Wipe down the spill area.
-
Package for Disposal: Seal the container holding the spill waste and label it clearly as hazardous waste containing this compound.
For major spills, the procedure escalates to immediate evacuation of the area and activation of your institution's emergency response team.[2][4]
Part 2: The Core Disposal Workflow: From Waste Generation to Final Disposition
The proper disposal of this compound is not a single action but a systematic process. The goal is to safely collect, segregate, store, and transfer the waste to a licensed disposal facility. The decision-making process for handling different waste streams is outlined below.
Caption: Decision workflow for proper waste stream management.
A. Unused or Waste Liquid Monomer: This is the most hazardous waste stream due to the monomer's reactivity. The primary concern is preventing accidental, uncontrolled polymerization, which can be exothermic and potentially violent.[6]
-
Do Not Neutralize in the Lab: Standard acid/base neutralization is not appropriate.
-
Segregate the Waste: Collect pure this compound waste in its own designated, compatible container. Do not mix with other waste streams, especially oxidizing agents, strong bases, or reducing agents, which can trigger a hazardous reaction.[2][4][7]
-
Use Appropriate Containers: The container must be in good condition, have a secure, tight-fitting lid, and be made of a compatible material (e.g., the original container, or a designated polyethylene container).
-
Headspace is Crucial: Do not overfill the container. Leaving at least 10% headspace is critical because the dissolved oxygen in this space helps maintain the effectiveness of the polymerization inhibitor.[2][4]
-
Label Immediately: Affix a hazardous waste tag as soon as the first drop of waste is added. Clearly list the full chemical name.
-
Store Safely: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and direct sunlight.[4] Use secondary containment to mitigate leaks.
B. Contaminated Solid Waste (Gloves, Wipes, Absorbents): Solid materials with incidental contamination should still be treated as hazardous waste.
-
Collect Promptly: Place all contaminated items (e.g., paper towels, gloves, absorbent pads) into a heavy-duty, clear plastic bag immediately after use.[8]
-
Double Bag: For added security, it is best practice to double-bag the waste.[9]
-
Seal and Label: Seal the bag and affix a hazardous waste tag.
-
Store Appropriately: Store the bag in a designated container for solid hazardous waste, away from liquid waste when possible.
C. Empty Containers: An "empty" container is never truly empty and can contain hazardous residues and vapors.[9][10]
-
Triple Rinse: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone).[9]
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and disposed of with the liquid monomer waste stream.[9] Subsequent rinsates should also be collected as hazardous waste.
-
Render Unusable: After rinsing, deface or remove the original label to prevent accidental reuse.[9] Some protocols recommend puncturing the container.[2]
-
Final Disposal: Once properly decontaminated, the container may be discarded as regular solid waste or recycled, depending on institutional and local regulations.[8][9]
Part 3: The Final Step: Professional Waste Management
Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in regular trash.[1][5][7][11] It is harmful to aquatic life and its release into the environment must be avoided.[1][3]
All generated waste streams must be handled and disposed of in accordance with local, state, and federal regulations.[2][11] The universally recommended and safest disposal route is through a licensed and permitted hazardous waste management company.[6][12][13]
-
Preferred Method: The preferred disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][14]
-
Landfill Restrictions: Direct disposal of the liquid monomer in a hazardous waste landfill may not be permitted.[6] However, fully polymerized acrylate waste may be suitable for landfill disposal.[6]
| Property | Value | Significance for Disposal |
| Hazard Class | Skin/Eye Irritant, Skin Sensitizer | Requires stringent use of PPE to prevent contact and allergic reaction. |
| Aquatic Toxicity | EC50 (Algae, 72h): 9.79 mg/L | Harmful to aquatic life; absolutely no drain disposal.[1] |
| Water Solubility | 243 mg/L at 20 °C | Low solubility means it will not readily dilute in water, posing a persistent environmental risk if spilled into waterways.[1] |
| Flash Point | 139 °C | Combustible liquid; must be stored away from heat and ignition sources.[1] |
| Reactivity | Can polymerize | Waste must be segregated from incompatibles; containers require headspace to maintain inhibitor effectiveness.[2][4] |
By adhering to these detailed procedures and understanding the scientific principles that guide them, you contribute to a safer laboratory environment and ensure responsible stewardship of the chemical materials central to our research and development efforts.
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Standard Operating Procedure Methyl Methacrylate. (2012, March). Stony Brook University Environmental Health and Safety. Retrieved from [Link]
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Navigating the Safe Handling of 1,3-Butanediol Dimethacrylate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 1,3-Butanediol dimethacrylate (CAS No. 1189-08-8), a common monomer in polymer synthesis and dental materials. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each procedural step.
Understanding the Risks: The Chemical Profile of this compound
This compound is a combustible liquid that can cause significant health effects upon improper handling.[1] It is crucial to recognize its primary hazards to appreciate the necessity of the protective measures outlined in this guide. The primary routes of exposure are inhalation, skin contact, and eye contact.
The key hazards associated with this compound include:
-
Skin Irritation and Sensitization: Direct contact can lead to skin irritation, characterized by redness, swelling, and scaling.[1] More critically, it is a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction (contact dermatitis).[1][2][3]
-
Serious Eye Irritation: The substance can cause significant eye irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[1][2][3]
While not classified as "harmful by ingestion" or "harmful by inhalation" based on current evidence, all personal contact, including inhalation, should be avoided.[1]
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for minimizing exposure to this compound. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1] | Goggles are required when there is a splash hazard. |
| Hand Protection | Nitrile rubber gloves.[1][4] | Latex gloves are NOT suitable. [1] Breakthrough time is critical. |
| Skin and Body Protection | Impervious laboratory coat or chemical-resistant suit.[5] | Ensure clothing is regularly inspected and decontaminated. |
| Respiratory Protection | Type A-P filter respirator or supplied-air respirator.[1] | Required when ventilation is inadequate or during spill cleanup. |
Eye and Face Protection: The First Line of Defense
Given its potential to cause serious eye irritation, robust eye protection is non-negotiable.
-
Routine Handling: At a minimum, safety glasses with side shields that conform to EN166 or NIOSH standards should be worn.[5]
-
Splash Risk: When there is a potential for splashing, such as during pouring or mixing larger quantities, chemical splash goggles are mandatory.[1]
Hand Protection: Preventing Skin Contact and Sensitization
The choice of gloves is critical due to the risk of skin sensitization.
-
Material: Nitrile rubber gloves are the recommended material for handling this compound.[1][4] Under no circumstances should latex gloves be used , as they may not provide adequate protection.[1]
-
Breakthrough Time: The suitability of a glove is determined by its breakthrough time—the time it takes for the chemical to permeate the glove material.
-
Short-Term Contact (< 60 minutes): A glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[1] Thin nitrile gloves (e.g., 0.1 mm) may be suitable for very brief, low-stress applications.[1]
-
Prolonged or Repeated Contact (> 60 minutes): For tasks involving extended handling or significant physical stress, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is necessary.[1] Medium-thick nitrile rubber gloves are appropriate for these situations.[1]
-
-
Glove Hygiene: Always inspect gloves for tears or punctures before use.[5] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste and wash hands thoroughly after removal.[5]
Skin and Body Protection: A Barrier Against Contamination
Standard laboratory coats may not be sufficient.
-
Impervious Clothing: Wear an impervious laboratory coat or chemical-resistant clothing to protect against splashes and contamination.[5]
-
Contaminated Clothing: If clothing becomes wet with the material, remove it immediately and do not allow it to stay in contact with the skin.[1]
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as fume hoods and local exhaust ventilation, are the primary means of controlling inhalation exposure. However, when these are not available or insufficient, respiratory protection is required.
-
Recommended Respirator: A respirator equipped with a Type A-P filter, which is effective against organic gases and vapors, is recommended.[1] For higher potential exposures, a full-facepiece respirator or a supplied-air respirator may be necessary.[5]
-
When to Use: Respiratory protection should be used in situations where there is a risk of inhaling vapors or mists, such as during heating, aerosol generation, or cleaning up spills.[6] A quantitative risk assessment can help determine the specific conditions under which respiratory protection is necessary.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Storage and Disposal
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong bases and free radical initiators.[1][7] Keep containers tightly sealed and protect them from physical damage.[1] The recommended storage temperature is below 38°C (100°F).[1]
-
Disposal: All waste, including unused material and contaminated items (e.g., gloves, absorbent materials), must be handled as hazardous waste in accordance with local, state, and federal regulations.[1][5] Do not dispose of it down the drain.[5] Puncture empty containers to prevent reuse before disposal in an authorized landfill.[1]
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate action is critical.
Caption: Emergency response procedures for exposure to this compound.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not just about following a set of rules but about understanding the principles behind them. By internalizing the information in this guide, laboratory professionals can not only protect themselves and their colleagues but also ensure the integrity and success of their research. A proactive approach to safety is a hallmark of scientific excellence.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
